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  • Product: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol in Modern Drug Discovery

Executive Summary The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. Among the most versatile fluorinated building blocks is 2,2-Difluoro-2-(1-methylpiperidin-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. Among the most versatile fluorinated building blocks is 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (CAS: 1784857-38-0) [1]. This compound features a gem-difluoro group strategically positioned between a basic piperidine ring and a primary hydroxyl group. This unique structural motif allows drug developers to fine-tune lipophilicity, modulate basicity (pKa), and block metabolic liabilities without inducing severe steric penalties.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic protocols for integrating this building block into lead optimization pipelines.

Chemical Identity & Physicochemical Profile

To effectively utilize this building block, researchers must first understand its fundamental quantitative metrics. The data below summarizes the core chemical identifiers and predicted physicochemical properties critical for early-stage pharmacokinetic (PK) modeling.

PropertyValue
Chemical Name 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol
CAS Registry Number 1784857-38-0
Molecular Formula C₈H₁₅F₂NO
Molecular Weight 179.21 g/mol
SMILES String OCC(F)(F)C1CCN(C)CC1
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 4 (N, O, and 2 × F)
Predicted State (at STP) Pale yellow to colorless viscous oil

Data corroborated via standard chemical registries[2].

Strategic Utility in Medicinal Chemistry

The decision to incorporate a gem-difluoroethylene linker (–CF₂–) rather than a standard methylene (–CH₂–) or oxygen (–O–) linker is driven by strict mechanistic causality. According to foundational reviews on[3][4], the substitution imparts three distinct advantages:

  • Modulation of Amine Basicity: The strong electron-withdrawing inductive effect (–I) of the adjacent CF₂ group significantly lowers the pKa of the piperidine nitrogen. By reducing the fraction of the protonated amine at physiological pH (7.4), the compound exhibits enhanced passive membrane permeability, directly improving oral bioavailability.

  • Enhanced Hydrogen Bonding: The same inductive pull increases the acidity of the adjacent primary alcohol. This transforms the hydroxyl group into a much stronger hydrogen-bond donor, which can be exploited to lock the molecule into tighter binding conformations within target protein pockets.

  • Metabolic Shielding: The robust C–F bonds (approx. 116 kcal/mol) block cytochrome P450-mediated oxidative metabolism at the α-position, a common liability in unfluorinated aliphatic chains.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis of 2,2-difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol relies on the late-stage deoxofluorination of an α-keto ester, followed by a chemoselective reduction. This pathway is designed to avoid the premature volatility of fluorinated intermediates and to ensure high atom economy.

SynthesisWorkflow SM 4-Chloro-1- methylpiperidine KetoEster Ethyl 2-(1-methylpiperidin- 4-yl)-2-oxoacetate SM->KetoEster 1. Mg, THF 2. Diethyl oxalate DifluoroEster Ethyl 2,2-difluoro-2- (1-methylpiperidin-4-yl)acetate KetoEster->DifluoroEster DAST, CH2Cl2 0°C to RT FinalProduct 2,2-Difluoro-2-(1-methylpiperidin- 4-yl)ethan-1-ol (CAS 1784857-38-0) DifluoroEster->FinalProduct NaBH4, EtOH 0°C to RT

Figure 1: Step-by-step synthetic workflow for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the choice of reagents and conditions to ensure reproducibility and safety.

Phase 1: Deoxofluorination of the α-Keto Ester

The conversion of the carbonyl to a gem-difluoro group utilizes Diethylaminosulfur trifluoride (DAST), a standard reagent for this transformation as established by [5].

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with ethyl 2-(1-methylpiperidin-4-yl)-2-oxoacetate (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: DAST fluorination is highly exothermic; initiating the reaction at 0 °C prevents thermal degradation of the starting material and suppresses elimination side-reactions.

  • Reagent Addition: Add DAST (2.5 eq) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–16 hours.

  • Quenching & Extraction: Carefully quench the reaction by slow addition to saturated aqueous NaHCO₃ at 0 °C (Warning: Vigorous CO₂ evolution). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield ethyl 2,2-difluoro-2-(1-methylpiperidin-4-yl)acetate.

Phase 2: Chemoselective Reduction to the Fluoroalcohol

Reducing the ester to the primary alcohol requires careful reagent selection to prevent hydrodefluorination (cleavage of the C–F bonds).

Step-by-Step Procedure:

  • Preparation: Dissolve the difluoroester intermediate (1.0 eq) in absolute ethanol (0.15 M) and cool to 0 °C.

  • Reagent Selection: Add Sodium Borohydride (NaBH₄, 2.5 eq) in small portions. Causality: While NaBH₄ is typically too mild to reduce standard esters, the highly electron-withdrawing adjacent CF₂ group drastically increases the electrophilicity of the ester carbonyl. This allows the use of mild NaBH₄ instead of Lithium Aluminum Hydride (LiAlH₄), effectively eliminating the risk of over-reduction or defluorination.

  • Propagation: Stir the mixture at room temperature for 4 hours.

  • Validation Check: Monitor reaction completion via TLC. Since the compound lacks a strong UV chromophore, visualize the TLC plates using a KMnO₄ or Ninhydrin stain.

  • Workup: Quench the remaining hydride with saturated aqueous NH₄Cl. Evaporate the bulk ethanol under reduced pressure, then partition the residue between water and Ethyl Acetate (EtOAc). Extract, dry the organic phase (Na₂SO₄), and concentrate to yield the final product: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol .

Analytical Characterization (Self-Validating Markers)

To ensure the integrity of the synthesized building block, the following spectroscopic markers serve as a self-validating checklist:

  • ¹⁹F NMR (CDCl₃, 376 MHz): The gem-difluoro group will appear as a characteristic multiplet or a broad doublet of doublets in the region of -105 to -115 ppm . The exact splitting pattern is dictated by the diastereotopic nature of the fluorines if the piperidine ring conformation is restricted, alongside coupling to the adjacent CH₂ protons.

  • ¹H NMR (CDCl₃, 400 MHz): The most diagnostic signal is the primary alcohol's methylene protons (–CH₂ OH). Due to ³J_{HF} coupling with the adjacent CF₂ group, these protons will appear as a distinct triplet of doublets (or complex multiplet) heavily shifted downfield to approximately 3.80 – 4.00 ppm . The N-methyl group will appear as a sharp singlet near 2.30 ppm .

  • Mass Spectrometry (ESI-MS): Expected[M+H]⁺ peak at m/z 180.1.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from[Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides and homologous derivatives. The Journal of Organic Chemistry, 40(5), 574-578. Retrieved from[Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties & Engineering of gem-Difluoro Piperidine Alcohols

Executive Summary In modern medicinal chemistry, the gem-difluoro piperidine scaffold represents a high-value "multiparameter optimization" (MPO) tool.[1][2] By replacing methylene groups (-CH₂-) with a difluoromethylene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the gem-difluoro piperidine scaffold represents a high-value "multiparameter optimization" (MPO) tool.[1][2] By replacing methylene groups (-CH₂-) with a difluoromethylene moiety (-CF₂-), researchers can drastically alter the electronic landscape of the piperidine ring without significantly changing its steric bulk.[1][2]

This guide details the physicochemical behavior of these scaffolds, specifically focusing on pKa modulation , conformational locking , and lipophilic efficiency (LipE) .[2] It provides actionable protocols for their synthesis and characterization, designed for immediate application in drug discovery campaigns.[1][3]

Part 1: The Fluorine Effect – Physicochemical Mechanics

Basicity Modulation (pKa)

The most immediate impact of gem-difluorination on a piperidine ring is the reduction of the amine's basicity.[2] This is driven by the strong inductive electron-withdrawing effect (-I) of the fluorine atoms, which destabilizes the protonated ammonium species.[2]

  • Mechanism: The high electronegativity of fluorine pulls electron density through the

    
    -bond framework, reducing the electron density available at the nitrogen lone pair.
    
  • Positional Impact: The proximity of the fluorine to the nitrogen dictates the magnitude of the pKa shift.

    • 3,3-difluoro: Stronger effect due to closer proximity (

      
      -position).[1][2][3]
      
    • 4,4-difluoro: Weaker effect (

      
      -position), but still significant.[1][2]
      

Table 1: Comparative Physicochemical Metrics

ScaffoldpKa (Experimental)

pKa (vs Parent)
LogP (Neutral)LogD (pH 7.[2]4)
Piperidine ~11.0-0.84-2.5 (Ionized)
4,4-Difluoropiperidine ~9.5-1.51.15-1.0
3,3-Difluoropiperidine ~7.4-3.61.201.1 (Neutral)

Note: Data represents averaged values from standard medicinal chemistry datasets. LogD at pH 7.4 is critical; 3,3-difluoropiperidine exists largely as a neutral species at physiological pH, drastically improving membrane permeability compared to the parent piperidine.[1][2]

Conformational Dynamics & The Gauche Effect

Unlike the steric-driven chair conformations of cyclohexane, gem-difluoro piperidines are governed by stereoelectronic effects.[1]

  • The Gauche Effect: In 3,3-difluoropiperidines, the ring often distorts to place C-F bonds gauche to the nitrogen lone pair or adjacent polar groups (like the hydroxyl in alcohols).[2] This minimizes dipolar repulsion.[1][3]

  • Axial Preference: In protonated 3-fluoropiperidines, the fluorine atom often prefers the axial position.[1][4] This counter-intuitive preference is stabilized by a charge-dipole interaction between the C-F bond and the H-N

    
     bond.[4]
    
The Alcohol Interaction (Intramolecular H-Bonding)

In gem-difluoro piperidine alcohols (e.g., 3,3-difluoro-4-hydroxypiperidine), the hydroxyl group introduces a hydrogen bond donor.[1][2]

  • F...HO Interaction: Fluorine is a weak hydrogen bond acceptor.[1][2][3] However, in a constrained ring system, an intramolecular H-bond can form (bond length ~2.2 Å), locking the conformation and shielding the polar hydroxyl group.[2] This can experimentally boost lipophilicity beyond calculated predictions.[1][3]

Part 2: Visualization of Mechanisms

Diagram 1: Conformational & Electronic Logic

This diagram illustrates the causal relationship between fluorination and the resulting physicochemical changes.

G Core gem-Difluoro Piperidine Core Inductive Inductive Effect (-I) Core->Inductive Stereo Stereoelectronic Effects (Gauche/Dipole) Core->Stereo pKa pKa Reduction (Basicity Modulation) Inductive->pKa e- withdrawal Conf Conformational Locking (Axial F Preference) Stereo->Conf LogD LogD Increase (Permeability) pKa->LogD Less ionization at pH 7.4 hERG Reduced hERG Binding (Safety) pKa->hERG Reduced cation interaction Conf->LogD Dipole minimization

Caption: Mechanistic flow showing how electronic and stereoelectronic inputs drive ADME and safety outcomes.

Part 3: Experimental Protocols

Synthesis of gem-Difluoropiperidine Scaffolds

Method: Deoxofluorination of Piperidinones.[1][3] Safety Warning: Deoxo-Fluor and DAST release HF upon hydrolysis.[1][3] Use exclusively in a well-ventilated fume hood with calcium gluconate gel available.[1][3]

Protocol:

  • Starting Material: Dissolve N-Boc-4-piperidinone (or 3-isomer) (1.0 eq) in anhydrous DCM (0.2 M).

  • Reagent Addition: Cool to 0°C under N₂. Add Deoxo-Fluor® (1.5 eq) dropwise.[1][2][3] Note: DAST can be used but Deoxo-Fluor is thermally more stable.[1][3]

  • Reaction: Allow to warm to RT and stir for 16h. Monitor by TLC (stain with KMnO₄; fluorinated product is often less polar).[2][3]

  • Quench: Pour reaction mixture slowly into saturated aqueous NaHCO₃ (gas evolution!). Stir until bubbling ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][5]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection (Optional): Treat with 4N HCl in dioxane to yield the amine salt.

Synthesis of gem-Difluoro Piperidine Alcohols

To introduce the alcohol functionality alongside the fluorine, a common route involves the Reformatsky reaction or reduction of difluoro-beta-keto esters, but a more direct route for specific isomers is:[1]

Diagram 2: Synthesis Workflow

Synthesis SM N-Boc-Piperidinone Step1 1. TMS-CF2-Br (Difluoromethylation) SM->Step1 Inter Difluoro-Alcohol Intermediate Step1->Inter Step2 2. Deprotection (TFA or HCl) Inter->Step2 Prod gem-Difluoro Piperidine Alcohol Step2->Prod

Caption: Route to tertiary alcohols containing the gem-difluoro motif.

pKa Determination (Potentiometric Titration)

Do not rely on calculated pKa (e.g., ChemDraw) for fluorinated amines, as algorithms often underestimate the inductive drop.[2]

  • Preparation: Dissolve 5 mg of the amine hydrochloride in 20 mL of degassed water/methanol (1:1) to ensure solubility.

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode pH meter (e.g., Sirius T3).

  • Analysis: Plot pH vs. Volume of KOH. The inflection point represents the pKa.

  • Validation: Use Piperidine HCl as a reference standard (pKa ~11.0).

Part 4: Applications in Drug Discovery[2][4][6][7]

hERG Avoidance Strategy

High basicity (pKa > 8.[2][3]5) is a known pharmacophore for hERG channel blocking, which leads to cardiotoxicity (QT prolongation).[2]

  • Strategy: Replacing a piperidine with a 3,3-difluoropiperidine lowers the pKa to ~7.4.[1][3]

  • Result: The fraction of positively charged species at physiological pH drops, reducing the cation-pi interaction with the hERG channel's aromatic residues (Y652/F656).[2]

Metabolic Stability

Piperidine rings are susceptible to oxidative metabolism (P450-mediated) at the carbon alpha to the nitrogen.[2]

  • Blocking: Introduction of fluorine at the 3 or 4 position blocks metabolic hydroxylation at those sites.[3]

  • Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the entire ring toward oxidation, extending the compound's half-life (

    
    ).[2]
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] [Link]

  • Morgenthaler, M., et al. (2007).[1][2][3] Predicting solubility and pKa: a guide for the medicinal chemist to optimize drug-like properties. ChemMedChem, 2(3), 295-316.[1][2] [Link][2]

  • Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link][2]

  • Leroux, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal. [Link][2][6]

Sources

Foundational

Comprehensive Solubility Profiling of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol in Organic Solvents

Executive Summary In early-stage drug development, accurately mapping the solubility profile of an active pharmaceutical ingredient (API) or its key intermediates is non-negotiable. 2,2-Difluoro-2-(1-methylpiperidin-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, accurately mapping the solubility profile of an active pharmaceutical ingredient (API) or its key intermediates is non-negotiable. 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (Molecular Formula: C₈H₁₅F₂NO) represents a structurally complex class of fluorinated basic amines[1]. Because of its unique amphiphilic nature—combining a lipophilic gem-difluoro spacer, a basic piperidine nitrogen, and a hydrogen-bond-donating hydroxyl group—its solvation dynamics in organic solvents require rigorous, self-validating experimental methodologies. This technical whitepaper details the physicochemical causality behind its solubility behavior, provides a robust protocol for thermodynamic solubility determination, and contextualizes the data within regulatory frameworks.

Physicochemical Causality: The Role of Fluorination in Solvation

To understand how to measure the solubility of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol, we must first understand why it behaves the way it does in organic matrices.

The introduction of fluorine atoms fundamentally alters the molecule's interaction with organic solvents. Fluorination typically improves solubility in medium-polarity organic solvents (such as ethyl acetate or tetrahydrofuran) compared to non-fluorinated counterparts due to the high electronegativity and low polarizability of the C-F bond, which reduces intermolecular cohesive forces within the crystal lattice (2[2]).

However, the specific placement of the gem-difluoro group (-CF₂-) adjacent to the primary alcohol (-CH₂-OH) exerts a strong inductive electron-withdrawing effect (-I effect). This increases the acidity of the hydroxyl proton, making it a highly effective hydrogen-bond donor. Simultaneously, the 1-methylpiperidine nitrogen remains a strong hydrogen-bond acceptor and base.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): The solvent acts as a strong hydrogen-bond acceptor for the hydroxyl group, while the lipophilic fluorinated backbone is easily solvated, leading to exceptionally high solubility.

  • In Non-Polar Solvents (e.g., n-Hexane): The molecule is likely to undergo self-association (intermolecular hydrogen bonding between the -OH of one molecule and the piperidine nitrogen of another), which limits its partitioning into the bulk non-polar solvent, resulting in poor solubility.

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility screens are insufficient for regulatory filings. To establish true equilibrium solubility, the traditional shake-flask method remains the gold standard (3[3]). As a Senior Application Scientist, I mandate that every analytical workflow be designed as a self-validating system to eliminate false positives caused by supersaturation, filter adsorption, or polymorphic shifts.

Step-by-Step Methodology
  • Solvent Preparation & Saturation: Add 10.0 mg of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Continue adding solute in 5.0 mg increments until a visible, persistent suspension is achieved, ensuring excess solid is present (4[4]).

  • Thermodynamic Equilibration (Self-Validating Step 1): Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Extract 50 µL aliquots at 24 hours and 48 hours . Causality: True thermodynamic equilibrium is validated only if the quantified concentration difference between the 24h and 48h timepoints is ≤ 5%. If the concentration drops, it indicates initial supersaturation or a polymorphic transition to a less soluble, more stable crystal form.

  • Phase Separation (Self-Validating Step 2): Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the bulk solid. Filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter (5[5]). Causality: Discard the first 0.5 mL of the filtrate. This saturates any potential non-specific binding sites on the PTFE membrane, validating that the subsequent recovered volume reflects the true solution concentration without adsorptive losses.

  • Solid-State Verification (Self-Validating Step 3): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the solvent did not induce the formation of a solvate or a new polymorph during the equilibration phase, ensuring the solubility value applies to the intended API form.

  • Quantification: Dilute the filtered supernatant with the mobile phase and quantify via HPLC-UV (λmax determined via diode array) or LC-MS against a validated 5-point calibration curve.

Workflow N1 Compound Selection C8H15F2NO N2 Solvent Preparation (Organic Matrix) N1->N2 N3 Excess Solute Addition (Visible Suspension) N2->N3 N4 Thermodynamic Equilibration (24h & 48h Validation) N3->N4 N5 Phase Separation (PTFE Saturation & Filtration) N4->N5 N6 Quantification (HPLC-UV / LC-MS) N5->N6 N7 Data Analysis & ICH Q6A Compliance N6->N7

Figure 1: Standardized Shake-Flask thermodynamic solubility workflow for organic solvent profiling.

Quantitative Data Presentation

Based on the structural amphiphilicity and empirical behavior of structurally analogous fluorinated piperidine derivatives, the following table summarizes the quantitative solubility matrix for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol at 25.0 °C.

Organic SolventDielectric Constant (ε)Expected Solubility (mg/mL)USP Descriptive CategoryMechanistic Driver
Dimethyl Sulfoxide (DMSO) 46.7> 100.0Freely SolubleStrong H-bond acceptance from the -OH group; excellent solvation of the fluorinated backbone.
Methanol 32.745.0 - 80.0SolubleFavorable dipole-dipole interactions; dual H-bond donation/acceptance.
Ethanol 24.525.0 - 50.0SolubleModerate lipophilicity aligns well with the gem-difluoro spacer.
Dichloromethane (DCM) 8.910.0 - 25.0Sparingly SolubleSolvation driven primarily by dispersion forces and the basic piperidine ring.
Ethyl Acetate 6.05.0 - 15.0Slightly SolubleLimited H-bond donation from the solvent restricts disruption of solute self-association.
n-Hexane 1.9< 1.0Very Slightly SolubleInability of the solvent to break the strong intermolecular H-bonds of the solute crystal lattice.

Regulatory Integration: ICH Q6A Compliance

Generating solubility data is not merely an academic exercise; it is a regulatory requirement. According to the , the solubility profile of a drug substance directly dictates the necessary specifications for the final drug product.

For 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol, its high solubility in volatile organic solvents like methanol and ethanol justifies the use of solvent-based manufacturing processes, such as spray drying to form amorphous solid dispersions (ASDs) or wet granulation. Furthermore, understanding its exact solubility limits in specific solvents ensures that cleaning validation protocols for manufacturing equipment are scientifically justified, preventing cross-contamination and ensuring patient safety.

References

  • Benchchem. "[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol". Benchchem.com.
  • Jadhav, D. S. "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT".
  • "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs".
  • "Solubility - A Fundamental Concept in Pharmaceutical Sciences". Scribd.
  • "The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates".
  • "Quality (Chemistry and Manufacturing) Guidance: New Drug Submissions (NDSs) and Abbreviated New Drug Submissions (ANDSs)". Canada.ca.

Sources

Exploratory

Molecular weight and formula of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Topic: Molecular weight and formula of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals Strategic Fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Fluorination in Heterocyclic Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol represents a critical fluorinated building block. Its structural core—a piperidine ring linked to a primary alcohol via a gem-difluoromethylene bridge—serves as a robust bioisostere for traditional ether or carbonyl linkages. The introduction of the gem-difluoro (


) moiety significantly alters the physicochemical profile of the parent scaffold, modulating lipophilicity (

), lowering the basicity of the piperidine nitrogen (

), and blocking metabolic oxidation at the typically labile C4 position.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, a validated synthetic architecture, and its application in stabilizing drug candidates against cytochrome P450-mediated metabolism.

Physicochemical Profile

The following data aggregates calculated and experimentally derived parameters essential for stoichiometric calculations and ADME prediction.

ParameterValueTechnical Note
Chemical Name 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-olIUPAC nomenclature
CAS Number 1784857-38-0 Primary identifier
Molecular Formula

Confirmed stoichiometry
Molecular Weight 179.21 g/mol Monoisotopic mass: ~179.11
SMILES CN1CCC(CC1)C(F)(F)COUseful for cheminformatics
Predicted logP ~0.76Moderate lipophilicity
H-Bond Donors 1Primary hydroxyl group
H-Bond Acceptors 3Nitrogen, Oxygen, Fluorines

Synthetic Architecture

The synthesis of 2,2-difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is non-trivial due to the need to install the gem-difluoro group adjacent to a saturated heterocycle. The most robust route avoids direct fluorination of the alcohol, instead utilizing a Reformatsky-type cross-coupling followed by a reductive transformation.

Retrosynthetic Analysis

The logical disconnection reveals Ethyl 2,2-difluoro-2-(1-methylpiperidin-4-yl)acetate as the key intermediate. This ester is accessible via a copper-mediated coupling of ethyl bromodifluoroacetate with a 4-halopiperidine precursor.

Retrosynthesis Target Target Molecule 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol Intermediate Key Intermediate Ethyl 2,2-difluoro-2-(1-methylpiperidin-4-yl)acetate Target->Intermediate Reduction (LiAlH4) Precursors Precursors 1-Methyl-4-iodopiperidine + BrCF2COOEt Intermediate->Precursors Cu-Mediated Cross-Coupling

Figure 1: Retrosynthetic logic flow identifying the ester intermediate as the linchpin of the synthesis.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2,2-difluoro-2-(1-methylpiperidin-4-yl)acetate

This step employs a copper-mediated radical-polar crossover mechanism to couple the difluoroacetate motif to the piperidine ring.

  • Reagents: 1-Methyl-4-iodopiperidine (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), Copper powder (activated, 2.5 eq), DMSO (anhydrous).

  • Procedure:

    • Activate Copper powder by washing with dilute HCl, water, acetone, and drying under vacuum.

    • Suspend activated Cu in anhydrous DMSO under Argon atmosphere.

    • Add Ethyl bromodifluoroacetate dropwise at room temperature to generate the organocopper intermediate (

      
       analogue).
      
    • Add 1-Methyl-4-iodopiperidine and heat the mixture to 50–60°C for 12 hours.

    • Workup: Quench with saturated

      
      , extract with Ethyl Acetate, and purify via silica gel chromatography (eluent: DCM/MeOH).
      
Step 2: Reduction to the Target Alcohol

The ester functionality is selectively reduced to the primary alcohol without affecting the C-F bonds or the piperidine ring.

  • Reagents: Lithium Aluminum Hydride (

    
    , 1.5 eq), THF (anhydrous).
    
  • Procedure:

    • Cool a solution of the ester intermediate in anhydrous THF to 0°C.

    • Slowly add

      
       (pellets or solution) under 
      
      
      
      flow. Caution: Exothermic.
    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench (Fieser Method): Sequential addition of

      
      , 15% 
      
      
      
      , and
      
      
      .
    • Filter the aluminum salts, dry the filtrate over

      
      , and concentrate in vacuo.
      
    • Purification: Distillation or recrystallization (if solid) to yield 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol.

Medicinal Chemistry Applications

The strategic value of this molecule lies in the Fluorine Effect . The gem-difluoro group acts not just as a spacer, but as a metabolic shield and electronic modulator.

Metabolic Blocking & Electronic Modulation

In standard piperidine drugs, the C4 position is a "soft spot" prone to oxidative metabolism. Replacing the C4-H or C4-OH with a C4-


-R group blocks this pathway. Furthermore, the electron-withdrawing nature of fluorine lowers the 

of the piperidine nitrogen (typically from ~10 to ~8-9), potentially improving oral bioavailability and blood-brain barrier (BBB) penetration by increasing the fraction of the uncharged species at physiological pH.

MetabolicLogic cluster_0 Standard Scaffold cluster_1 Fluorinated Scaffold (Target) Standard Piperidine-C4-OH (High pKa, Metabolic Labile) Metabolism Oxidative Clearance (Rapid) Standard->Metabolism TargetMol Piperidine-C4-CF2-CH2OH (Modulated pKa, Blocked Site) Stability Metabolic Stability (Prolonged Half-life) TargetMol->Stability Steric/Electronic Shielding

Figure 2: Mechanistic comparison showing how the gem-difluoro insertion mitigates metabolic clearance.

Handling and Safety

  • Hazard Identification: As a fluorinated amine, this compound causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Analytical Verification:

    • 19F NMR: Distinct singlet or multiplet around -105 to -115 ppm (referenced to

      
      ).
      
    • MS (ESI):

      
      .
      

References

  • Sato, K., et al. (2000). Michael-type Reaction of Ethyl Bromodifluoroacetate with α,β-Unsaturated Carbonyl Compounds in the Presence of Copper Powder. Chemical and Pharmaceutical Bulletin, 48(7), 1023-1025.[1] Retrieved from [Link]

  • PubChem. (2025).[2] 2,2-Difluoro-2-(piperidin-2-yl)ethan-1-ol (Related Isomer Data). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Advanced Safety &amp; Handling Protocol: Fluorinated Piperidine Ethanol Derivatives

Document Control: Scope: Safety, Handling, and Emergency Response for Fluorinated Piperidine Ethanol Derivatives (e.g., 4-fluoro-4-piperidineethanol, 3-fluoro-4-piperidineethanol).[1] Applicability: Medicinal Chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Scope: Safety, Handling, and Emergency Response for Fluorinated Piperidine Ethanol Derivatives (e.g., 4-fluoro-4-piperidineethanol, 3-fluoro-4-piperidineethanol).[1]

  • Applicability: Medicinal Chemistry, Process Development, and Analytical Laboratories.

Introduction: The Hazard Convergence

Why this guide exists: Standard Safety Data Sheets (SDS) often treat fluorinated piperidine ethanol derivatives generically.[1] However, these compounds represent a "Hazard Convergence" of three distinct chemical functionalities:

  • The Piperidine Ring: A secondary amine capable of causing severe skin burns and corneal damage (alkaline corrosivity).[1]

  • The Fluorine Substituent: Introduces the risk of Hydrofluoric Acid (HF) generation during thermal decomposition or combustion.[1]

  • The Ethanol Tail: Increases polarity but can act as a nucleophile, creating unique incompatibility profiles with oxidizing agents.

This guide moves beyond the "Irritant" label to address the specific risks of handling these high-value intermediates in drug discovery.

Chemical Hazard Profiling (GHS & Read-Across)

Since specific toxicological data may not exist for every novel derivative, we apply Read-Across Toxicology based on the parent structures (4-Fluoropiperidine and 4-Piperidineethanol).[1]

Consolidated Hazard Matrix
Hazard ClassGHS CategoryHazard StatementMechanistic Insight
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1][2][3][4]The basic nitrogen (

) saponifies skin lipids.[1] Fluorination can increase lipophilicity, speeding up dermal absorption.
Acute Toxicity 3 (Oral) H301: Toxic if swallowed.[1][3]Based on 4-fluoropiperidine data.[1][3][5][6][7][8][9][10][11][12] The fluorine atom often blocks metabolic clearance, potentially increasing systemic half-life.
Flammability 3 H226: Flammable liquid/vapor.[1]Flash points vary by derivative but often fall between 40°C–60°C due to the piperidine core.
Reactivity N/A EUH071 : Corrosive to respiratory tract.[1]Vapors are heavier than air and highly irritating to mucous membranes.[1]

Critical Note: Always assume the derivative is Corrosive (Cat 1B) rather than just Irritant until experimental data proves otherwise.

Stability & Reactivity: The HF Risk

The most critical safety parameter for fluorinated derivatives is their behavior under thermal stress.[1] Unlike non-fluorinated amines, these compounds do not just burn; they decompose into toxicologically distinct byproducts.

Thermal Decomposition Mechanism

When heated to decomposition (typically


 or during fire), the Carbon-Fluorine (C-F) bond—usually stable—can rupture in the presence of hydrogen sources (like the ethanol tail or ambient moisture).

Reaction:


[1]
  • Hydrogen Fluoride (HF): Highly corrosive gas that dissolves in sweat to form hydrofluoric acid, penetrating deep tissue and decalcifying bone.[1]

  • Carbonyl Fluoride (

    
    ):  A phosgene analog that hydrolyzes to HF in the lungs.[1]
    
Incompatibility Logic
  • Strong Oxidizers (Permanganates, Peroxides): Reaction with the secondary amine or alcohol group can be violent/explosive.[1]

  • Acid Chlorides/Anhydrides: Will react exothermically with both the amine (amide formation) and alcohol (ester formation).[1]

  • Glassware: Pure fluorinated amines are generally stable in glass, but if any decomposition occurs (generating HF), glass etching will weaken reaction vessels, leading to catastrophic failure. Use PTFE or HDPE containers for long-term storage.

Advanced Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with fluorinated amines due to permeation risks.[1]

PPE LayerSpecificationRationale
Primary Glove Silver Shield / Laminate Essential for spill cleanup.[1] Resists amine permeation and HF.[1]
Secondary Glove Nitrile (Double gloved) For dexterity during weighing/synthesis.[1] Change immediately upon splash.[1]
Respiratory ABEK + P3 Filter "A" for organic vapors, "B" for inorganic acid gases (HF), "K" for amines.[1]
Eye Protection Goggles + Face Shield Safety glasses are insufficient due to the risk of corrosive splashing.[1]
Synthesis & Processing Workflow
  • Ventilation: All handling must occur in a fume hood operating at face velocity

    
    .
    
  • Quenching: Never quench reactions containing these derivatives with strong acid rapidly; the exotherm can vaporize the free base.[1]

  • Glassware Check: Inspect flasks for "star cracks" before heating; the basicity of the amine combined with thermal stress promotes failure.[1]

Emergency Response: The "Calcium Trigger"

This section differentiates this guide from a standard SDS. Because the compound is fluorinated, HF protocols must be activated during a fire or thermal event.

First Aid Logic
  • Skin Contact (Cold/Liquid):

    • Flush with water for 15 minutes (Standard Amine Protocol).

    • Monitor: If deep pain persists after flushing, assume HF generation (rare in cold handling, likely in fire debris).[1] Apply Calcium Gluconate Gel (2.5%) .

  • Skin Contact (Hot/Decomposition): [1]

    • IMMEDIATE Calcium Gluconate: Assume HF presence. Flush for 5 minutes, then massage gel into skin until pain ceases.

  • Inhalation (Smoke/Vapor):

    • Evacuate to fresh air.[1][3][6][8][12]

    • Nebulized Calcium Gluconate: If available and administered by trained medical personnel, this neutralizes inhaled fluoride ions.[1]

Fire Fighting
  • Media: Alcohol-resistant foam or Dry Chemical.[1][6]

  • Warning: Do not use a direct water jet, which may scatter the corrosive liquid.[1]

  • Post-Fire: Water runoff from fighting a fire involving fluorinated amines must be contained.[1] It likely contains dissolved HF and is hazardous to aquatic life.[1]

Visualizations

Diagram 1: Hazard Cascade & Decomposition

This diagram illustrates the causal link between the chemical structure and the specific safety risks, emphasizing the thermal decomposition pathway.

HazardCascade Substrate Fluorinated Piperidine Ethanol Derivative Group_Amine Piperidine Ring (Secondary Amine) Substrate->Group_Amine Group_Fluoro Fluorine Substituent Substrate->Group_Fluoro Risk_Corr Risk: Skin Corrosion (pH > 11) Group_Amine->Risk_Corr Saponification Risk_Fire Event: Thermal Decomposition (Fire/Overheating) Group_Fluoro->Risk_Fire C-F Bond Rupture Byprod_HF Byproduct: Hydrogen Fluoride (HF) (Bone Seeker/Corrosive) Risk_Fire->Byprod_HF + H source Byprod_NOx Byproduct: NOx Gases (Lung Edema) Risk_Fire->Byprod_NOx Action_Medical REQUIRED ACTION: Calcium Gluconate Protocol Byprod_HF->Action_Medical

Caption: Structural origins of specific hazards. Note the critical path from Thermal Decomposition to HF generation, triggering the Calcium Gluconate requirement.

Diagram 2: Spill Response Decision Logic

A self-validating workflow for determining the correct cleanup procedure.[1]

SpillResponse Start Spill Detected Check_Fire Is there Smoke/Fire? Start->Check_Fire Yes_Fire Evacuate & SCBA Check_Fire->Yes_Fire Yes No_Fire Assess Volume Check_Fire->No_Fire No Risk_HF Assume HF Presence Yes_Fire->Risk_HF Clean_Special Specialized Cleanup: Silver Shield Gloves + Ca-Gluconate on standby Risk_HF->Clean_Special Disposal Disposal: Halogenated Organic Waste Stream Clean_Special->Disposal Small_Spill < 100mL: Absorb with Vermiculite No_Fire->Small_Spill Large_Spill > 100mL: Evacuate & Ventilate No_Fire->Large_Spill Neutralize Neutralize Waste: Dilute Acetic Acid or Citric Acid Small_Spill->Neutralize Neutralize->Disposal

Caption: Decision matrix distinguishing between "Cold Spills" (Amine risk) and "Hot Spills" (HF risk).

Disposal Considerations

Do not dispose of these derivatives in standard organic waste if there is a risk of mixing with strong acids (exotherm) or oxidizers.[1]

  • Classification: Halogenated Organic Solvent Waste.

  • Incineration: Must be sent to a facility equipped with flue gas scrubbing (alkaline scrubbers) to capture HF emissions.[1] Standard incineration without scrubbing will release corrosive HF gas into the atmosphere.[1]

  • Labeling: Waste containers must be clearly labeled "Contains Fluorinated Amines - Flammable & Corrosive."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759159, 4-Fluoropiperidine.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). Hydrogen Fluoride (HF): Medical Management Guidelines.[1] Retrieved from [Link][1]

  • TURI - Toxics Use Reduction Institute. Thermal Degradation of Fluoropolymers and HF Formation.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73953, 4-Piperidineethanol.[1] Retrieved from [Link][1]

Sources

Exploratory

Physicochemical Profiling: pKa Determinants of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Here is the in-depth technical guide for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol . Executive Summary 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is a specialized heterocyclic building block often employed...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol .

Executive Summary

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is a specialized heterocyclic building block often employed in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] Its physicochemical profile is defined by two distinct ionization centers: the basic tertiary amine within the piperidine ring and the weakly acidic primary alcohol sensitized by the adjacent gem-difluoro group.

Understanding the pKa values of this molecule is critical for predicting lysosomal trapping , membrane permeability (LogD) , and solubility during lead optimization. This guide provides a theoretical derivation of these values based on structural analogues and details the experimental protocols required for their precise determination.

Estimated pKa Values:

  • 
     (Piperidinyl Nitrogen):  8.9 – 9.3 (Conjugate Acid)
    
  • 
     (Difluoroethanol Hydroxyl):  12.5 – 13.5 (Acid)
    

Structural Analysis & Theoretical pKa Prediction

To accurately estimate the pKa without direct experimental data, we must deconstruct the molecule into its functional components and apply Hammett-Taft inductive principles .

The Basic Center: 1-Methylpiperidine Ring

The core basicity arises from the


 hybridized nitrogen at position 1.
  • Reference Standard: Unsubstituted 1-methylpiperidine has a pKa of approximately 10.08 .

  • Inductive Effect (

    
    ):  The substituent at position 4 is a -(CF2)-CH2OH group. The gem-difluoro moiety is a strong electron-withdrawing group (EWG).
    
  • Transmission Path: The EWG effect is transmitted through the carbon skeleton:

    
    
    Since the fluorines are 
    
    
    
    (delta) to the nitrogen (4 bonds away), the inductive withdrawal is attenuated but significant enough to lower the pKa by 0.8 – 1.2 log units compared to the parent 1-methylpiperidine.
The Acidic Center: 2,2-Difluoroethanol Tail

Primary alcohols typically have a pKa


 16. However, the adjacent –CF2– group stabilizes the alkoxide anion via strong inductive withdrawal.
  • Reference Standard: 2,2,2-Trifluoroethanol (TFE) has a pKa of 12.4 .

  • Prediction: The –CF2– group is less withdrawing than –CF3. Therefore, the acidity will be lower than TFE (higher pKa), likely in the range of 13.0 .

Visualization of Electronic Effects

G cluster_0 Inductive Transmission N Tertiary Amine (N1) Basic Center C4 Piperidine C4 N->C4 Attenuated -I Effect CF2 Gem-Difluoro (C-alpha) Electron Withdrawing C4->CF2 Strong -I Pull OH Hydroxyl Group Weakly Acidic CF2->OH Anion Stabilization

Figure 1: Electronic influence of the gem-difluoro group on the amine basicity and hydroxyl acidity.

Quantitative Data Summary

The following table synthesizes predicted values against known structural analogues to validate the estimation range.

MoietyReference CompoundReference pKaStructural ShiftEstimated Target pKa
Amine (N1) 1-Methylpiperidine10.08Addition of 4-EWG (-CF2-)8.9 ± 0.2
4-(Trifluoromethyl)piperidine9.62 (calc)N-Methylation (-0.5 shift) + weaker EWG9.1 ± 0.2
Alcohol (OH) Ethanol15.9

-Difluoro substitution
13.0 ± 0.5
2,2,2-Trifluoroethanol12.4Loss of one Fluorine13.2 ± 0.3

Experimental Determination Protocols

For drug development applications requiring high precision (e.g., formulation stability), theoretical estimates must be validated experimentally. The Potentiometric Titration method is the "Gold Standard" for this molecule due to its solubility profile.

Materials & Reagents
  • Analyte: >5 mg of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (Purity >98%).

  • Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.

  • Solvent: 0.15 M KCl (aqueous) for ionic strength maintenance. Note: If solubility is low, use Methanol/Water co-solvent and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation.

Step-by-Step Workflow
  • System Calibration: Calibrate the glass electrode using a 4-point pH buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C.

  • Sample Preparation: Dissolve the compound in 20 mL of 0.15 M KCl to achieve a concentration of ~1 mM. Acidify initially with HCl to ensure the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to prevent carbonate formation.
  • Data Acquisition: Record pH vs. Volume of titrant. The curve will exhibit an inflection point corresponding to the amine deprotonation.

  • Calculation: Use the Bjerrum difference plot or non-linear regression (e.g., Hyperquad software) to solve for

    
    .
    
Titration Logic Diagram

Titration Start Start: Fully Protonated Species (R3NH+ / R-OH) AddBase Add KOH Titrant Start->AddBase Region1 Buffer Region 1 (pH 8-10) Amine Deprotonation AddBase->Region1 Neutralization of NH+ EqPoint1 Equivalence Point 1 (R3N / R-OH) Region1->EqPoint1 pKa1 ~ 9.0 Region2 Buffer Region 2 (pH > 12) Alcohol Deprotonation EqPoint1->Region2 High pH only End End: Fully Deprotonated (R3N / R-O-) Region2->End pKa2 ~ 13.0

Figure 2: Potentiometric titration phases for the diametric ionization of the target molecule.

Implications for Drug Design

Lysosomal Trapping

Compounds with a pKa > 8.0 and moderate lipophilicity are prone to lysosomal trapping (accumulation in the acidic lysosomes).

  • Risk Assessment: With a pKa

    
     9.0, this molecule will  undergo significant lysosomal trapping. This can lead to high Volume of Distribution (
    
    
    
    ) and potential phospholipidosis toxicity if the lipophilicity is also high.
Solubility & Permeability
  • Physiological pH (7.4): The amine will be predominantly protonated (

    
    ).
    
    • Solubility: High (cationic form).

    • Permeability: Reduced compared to the neutral species, but the lipophilic difluoro-tail aids passive diffusion.

  • Formulation: Salts (e.g., Hydrochloride, Fumarate) are stable and preferred over the free base, which may be hygroscopic or oily.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for piperidine pKa baselines).
  • Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115. Link

  • Hine, J., & Hine, M. (1952). "The effect of halogen substituents on the ionization of alcohols." Journal of the American Chemical Society, 74(21), 5266-5271. (Source for gem-difluoro inductive effects on alcohols).
  • PubChem Compound Summary. (2025). "4-(Trifluoromethyl)piperidine."[2][3][4][5] National Center for Biotechnology Information. Link

  • Vertex AI Search. (2025). "Inductive effect of difluoromethyl group on piperidine pKa." (Internal synthesis of search results 1.1, 1.3, and 1.12).

Sources

Foundational

Strategic Incorporation of gem-Difluoropiperidine Building Blocks: A Technical Guide to Physicochemical Modulation and Synthesis

Executive Summary The substitution of hydrogen atoms with fluorine is a cornerstone strategy in modern drug discovery. Among fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a privileged bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of hydrogen atoms with fluorine is a cornerstone strategy in modern drug discovery. Among fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a privileged bioisostere for oxygen, carbonyl, and methylene functionalities[1]. When incorporated into the piperidine ring—one of the most frequently utilized saturated heterocycles in FDA-approved drugs—the gem-difluoro moiety profoundly alters the molecule's physicochemical and pharmacokinetic profile without significantly increasing steric bulk[2]. This whitepaper provides an in-depth analysis of the causality behind these physicochemical shifts and offers validated synthetic protocols for integrating 3,3-difluoro- and 4,4-difluoropiperidines into bioactive scaffolds.

Physicochemical Modulation: The Causality of Fluorination

The strategic placement of a gem-difluoro group on a piperidine ring is not merely a structural tweak; it is a calculated physicochemical intervention designed to overcome common pharmacokinetic liabilities[3].

  • pKa Attenuation via Inductive Effects: The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect (-I) through the

    
    -bond framework, significantly lowering the basicity of the piperidine nitrogen[4]. The magnitude of this pKa shift is highly dependent on the topological distance between the CF₂ group and the basic center. For instance, a gem-difluoro group at the 3-position (
    
    
    
    to the nitrogen) can reduce the pKa by 3 to 4 units, whereas substitution at the 4-position (
    
    
    to the nitrogen) typically results in a 1.5 to 2 unit reduction[5]. This attenuation is critical for improving central nervous system (CNS) penetration, as it increases the proportion of the neutral, unprotonated species at physiological pH (7.4)[6].
  • Lipophilicity (LogP/LogD) Tuning: While aromatic fluorination generally increases lipophilicity, aliphatic gem-difluorination presents a more complex paradigm. The introduction of a gem-difluoro motif often results in a lower-than-expected increase—or even a decrease—in LogP compared to vicinal difluorination or non-fluorinated analogs[7]. This counterintuitive effect is caused by the localized C-F dipole annihilation in the geminal arrangement (where the ~110° bond angle partially cancels the vector sum of the dipoles) and the increased polarization of adjacent C-H bonds, which enhances aqueous solvation[7].

  • Conformational Control (The Gauche Effect): In protonated 3,3-difluoropiperidines, the through-space charge-dipole interaction between the highly electronegative fluorine atoms and the positively charged ammonium ion (N-H⁺) strongly favors specific conformations[8]. This interaction frequently forces the C-F bond into an axial position to minimize electrostatic repulsion and maximize gauche alignment, thereby locking the piperidine ring into a rigid chair conformation that can enhance target binding affinity and selectivity[9].

G A gem-Difluoro Piperidine B pKa Attenuation A->B Inductive Effect C Lipophilicity (LogP) A->C Dipole Annihilation D Metabolic Stability A->D C-H Bond Blocking E Conformational Control A->E Gauche Effect

Logical relationship of physicochemical modulations induced by gem-difluoropiperidines.

Quantitative Impact on Drug Design

To illustrate the practical impact of these modulations, consider the optimization of Dopamine D4 Receptor (D4R) antagonists. High lipophilicity and basicity in early leads often result in poor Central Nervous System Multiparameter Optimization (CNS MPO) scores[6]. By strategically utilizing 4,4-difluoropiperidine ethers, researchers have successfully decoupled potency from lipophilicity, driving CNS MPO scores into favorable ranges while maintaining nanomolar binding affinities[6].

Table 1: General Physicochemical Impact of gem-Difluorination on Piperidine Scaffolds

Compound CoreRelative pKa ShiftImpact on Lipophilicity (

LogP)
Primary Conformational Effect
Piperidine Baseline (~11.1)BaselineFlexible chair conformation
4,4-Difluoro- -1.5 to -2.0 unitsMarginal increase or slight decreaseMinimal charge-dipole interaction
3,3-Difluoro- -3.0 to -4.0 unitsModerate decreaseStrong gauche effect (axial C-F preference)

Table 2: Structure-Activity Relationship (SAR) of 4,4-Difluoropiperidine D4 Receptor Antagonists [3][6]

Compound IDArylether SubstituentSouthern Nitrogen SubstituentD4 Receptor Binding Affinity (

, nM)
14a 4-Fluorophenoxy2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)ethyl0.3
14b 4-Chlorophenoxy2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)ethyl0.8
7a 4-Fluorophenoxy3-Fluoro-4-methoxybenzyl140.0
8b 3,4-Difluorophenoxy3-Fluoro-4-methoxybenzyl5.5

Synthetic Methodologies and Experimental Workflows

The synthesis of gem-difluoropiperidines historically relied on the deoxyfluorination of corresponding piperidones using reagents like DAST (Diethylaminosulfur trifluoride)[3]. However, for complex or sensitive substrates—such as those bearing reactive pyridine N-oxide motifs or stereocenters prone to epimerization—advanced methodologies utilizing SF₄/HF are required to prevent side reactions like HF elimination, which drastically reduces yield[10].

Workflow S1 N-Boc-piperidone Deoxyfluorination S2 Boc Deprotection (TFA/DCM) S1->S2 S3 Free Base Isolation (Neutralization) S2->S3 S4 Reductive Amination (STAB, Aldehyde) S3->S4 S5 Final Bioactive Scaffold S4->S5

Step-by-step synthetic workflow for the assembly of gem-difluoropiperidine building blocks.
Protocol 1: Deoxyfluorination of N-Boc-4-piperidone

Causality Note: While DAST is standard, the use of SF₄/HF or XtalFluor-E is often evaluated for substrates prone to enolization and subsequent elimination, which can otherwise lead to unwanted tetrahydropyridine byproducts[10].

  • Preparation: In a rigorously dried, inert-atmosphere flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM)[3].

  • Fluorination: Cool the solution to -78°C. Dropwise, add the fluorinating agent (e.g., DAST, 2.5 eq). Mechanistic insight: The excess reagent ensures complete conversion of the intermediate gem-amino-alcohol to the difluoride.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours to ensure complete deoxyfluorination[3].

  • Quenching: Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous NaHCO₃. Caution: This neutralizes the generated HF and prevents premature Boc-deprotection[3].

  • Isolation: Extract with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (hexanes/ethyl acetate gradient)[3].

Protocol 2: Assembly of Bioactive Scaffolds via Reductive Amination

Causality Note: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice here. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, preventing the premature reduction of the aldehyde to an alcohol and allowing the transient imine to form and be selectively reduced[2].

  • Boc Deprotection: Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in DCM. Add Trifluoroacetic acid (TFA, 5.0 eq). Stir at room temperature for 2 hours. The high acidity drives the cleavage of the tert-butyl group, releasing isobutylene gas and driving the reaction to completion[2].

  • Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ to yield the free 4,4-difluoropiperidine base[3].

  • Imine Formation: To a solution of the free base (1.0 eq) in methanol, add the target arylacetaldehyde (1.1 eq) and Triethylamine (TEA, 1.2 eq). Stir for 1 hour at room temperature to facilitate imine formation[2].

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12 hours at room temperature[2].

  • Workup: Quench with saturated NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify to yield the final antagonist[2].

Conclusion

The gem-difluoropiperidine motif is a highly rational design element in medicinal chemistry. By understanding the causal relationships between fluorine substitution, pKa attenuation, dipole annihilation, and conformational locking, drug development professionals can precisely tune the pharmacokinetics and pharmacodynamics of their lead compounds, transforming marginal hits into viable clinical candidates.

References

  • Putative conformational preferences of mono‐, 3,4‐, and 3,5‐difluorinated piperidines ResearchGate[Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery ChemRxiv[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry (ACS Publications)[Link]

  • (Phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds ChemRxiv[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem[Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines ResearchGate[Link]

  • Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol, a valuable fluorinated building block in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol, a valuable fluorinated building block in medicinal chemistry and drug discovery. The difluoromethyl (-CF2H) group is a bioisostere for hydroxyl, thiol, and amine functionalities, offering improved metabolic stability and membrane permeability.[1] This protocol details a robust synthetic route, emphasizing safety, efficiency, and reproducibility. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and offer insights into the purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Fluorinated Piperidines

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethylene group, in particular, can act as a hydrogen bond donor and modulate the acidity of neighboring protons, further enhancing its utility in drug design.[1]

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals due to their ability to impart desirable physicochemical properties, including aqueous solubility and basicity for salt formation. The combination of a difluoroethanol moiety with a 1-methylpiperidine core in 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol creates a versatile building block for the synthesis of novel therapeutic agents.

This protocol will focus on a nucleophilic difluoromethylation approach, a common and effective strategy for the introduction of the -CF2H group.[1][2][3][4] Specifically, we will detail the reaction of 1-methylpiperidine-4-carbaldehyde with a suitable difluoromethylating agent.

Reaction Scheme and Mechanism

The proposed synthesis involves a two-step process starting from commercially available 1-methyl-4-piperidinone. The first step is the formylation of the piperidinone to yield the key intermediate, 1-methylpiperidine-4-carbaldehyde. The second and crucial step is the nucleophilic difluoromethylation of the aldehyde to produce the target alcohol.

Step 1: Synthesis of 1-methylpiperidine-4-carbaldehyde (Not detailed in this protocol, assume starting material is available or synthesized via standard methods like the Vilsmeier-Haack reaction from the corresponding enamine).

Step 2: Nucleophilic Difluoromethylation of 1-methylpiperidine-4-carbaldehyde

The core of this protocol is the nucleophilic addition of a difluoromethyl anion equivalent to the carbonyl group of 1-methylpiperidine-4-carbaldehyde. While several reagents can achieve this transformation, this protocol will focus on the use of (Difluoromethyl)trimethylsilane (TMSCF2H) activated by a suitable fluoride source.

Diagram of the Reaction Scheme:

Reaction_Scheme cluster_0 Nucleophilic Difluoromethylation aldehyde 1-methylpiperidine-4-carbaldehyde product 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol aldehyde->product 1. TMSCF2H, TBAF 2. Aqueous Workup

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1-methylpiperidine-4-carbaldehyde≥95%Commercially AvailableStore under inert atmosphere
(Difluoromethyl)trimethylsilane (TMSCF2H)≥97%Commercially AvailableMoisture sensitive
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFCommercially AvailableAnhydrous
Tetrahydrofuran (THF)AnhydrousSolvent Purification System
Diethyl etherAnhydrousSolvent Purification System
Saturated aqueous sodium bicarbonateReagent Grade
Saturated aqueous sodium chloride (Brine)Reagent Grade
Anhydrous magnesium sulfateReagent Grade
Deuterated chloroform (CDCl3)NMR GradeFor NMR analysis
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles (oven-dried)

  • Septa

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Detailed Experimental Protocol

Reaction Setup

Safety First: Organolithium reagents and other reactive organometallics are not directly used in this specific protocol, but good inert atmosphere techniques are still crucial for success due to the moisture sensitivity of the reagents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5][6][7][8][9] All manipulations should be performed in a well-ventilated fume hood.

  • Glassware Preparation: All glassware must be thoroughly oven-dried (at least 4 hours at 120 °C) and allowed to cool to room temperature under a stream of dry nitrogen or argon.[6]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glovebox.[6][7]

Synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 1-methylpiperidine-4-carbaldehyde (1.0 g, 7.86 mmol).

  • Dissolve the aldehyde in 20 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add (Difluoromethyl)trimethylsilane (TMSCF2H) (1.45 g, 11.8 mmol, 1.5 equiv) to the stirred solution via syringe.

  • After stirring for 10 minutes, add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 8.65 mL, 8.65 mmol, 1.1 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 dichloromethane/methanol solvent system).

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Workflow Diagram:

Experimental_Workflow Start Start Dissolve_Aldehyde Dissolve 1-methylpiperidine-4-carbaldehyde in anhydrous THF Start->Dissolve_Aldehyde Cool Cool to -78 °C Dissolve_Aldehyde->Cool Add_TMSCF2H Add TMSCF2H Cool->Add_TMSCF2H Add_TBAF Add TBAF dropwise Add_TMSCF2H->Add_TBAF Stir Stir at -78 °C for 2 hours Add_TBAF->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. NaHCO3 (aq) Monitor->Quench Warm Warm to room temperature Quench->Warm Extract Extract with diethyl ether Warm->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO4 and concentrate Wash->Dry Purify Purify by flash chromatography Dry->Purify End End Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

Purification

The crude product is typically purified by flash column chromatography on silica gel.[10]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of dichloromethane to 10:1 dichloromethane/methanol is often effective. The exact solvent system should be determined by TLC analysis of the crude product.

The polarity of fluorinated alcohols can be challenging, and sometimes tailing on silica gel is observed.[10] Using a deactivated silica gel or an alternative purification method like preparative TLC might be necessary in some cases.[10]

Characterization

The purified product should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the compound. The ¹⁹F NMR will show a characteristic signal for the CF2H group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the presence of the hydroxyl group.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationIncomplete reactionExtend the reaction time or increase the equivalents of reagents.
Inactive reagentsUse freshly opened or properly stored reagents. Ensure THF is anhydrous.
Poor inert atmosphere techniqueEnsure all glassware is properly dried and the system is well-purged with inert gas.
Formation of multiple byproductsSide reactionsControl the temperature carefully during the addition of TBAF.
Difficulty in purificationCo-eluting impuritiesOptimize the flash chromatography solvent system. Consider reverse-phase chromatography if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves (nitrile or neoprene).[5][7][9]

  • Fume Hood: All manipulations of volatile and hazardous chemicals must be performed in a certified chemical fume hood.[6][9]

  • Inert Atmosphere: The use of an inert atmosphere is critical for handling moisture-sensitive reagents.[6][7]

  • Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (Class D for organometallic fires, though not directly used here, is good practice to have available in a synthetic lab) are readily accessible.[5][9]

References

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Riverside. [Link]

  • Safe handling of organolithium compounds in the laboratory. (n.d.). Environmental Health and Safety, University of Nebraska-Lincoln. [Link]

  • Purification of fluorinated alcohols. (2006).
  • 8 Rules for the Safe Handling of t-Butyllithium. (2024). Lab Manager. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine. [Link]

  • Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. (2016). Organic Letters. [Link]

  • Synthesis of diphenyl(piperidin-4-yl)methanol derivatives as an antimicrobial agents. (2016). Der Pharma Chemica. [Link]

  • Purification of Fluorinated Alcohols. (n.d.).
  • Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. (2016). Organic Letters. [Link]

  • Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. (2016). PubMed. [Link]

Sources

Application

Application Note: Strategic Implementation of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol in Lead Optimization

Executive Summary This guide details the application of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (CAS: 1784857-38-0) as a high-value bioisostere in drug discovery. Unlike classical bioisosteric replacements (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (CAS: 1784857-38-0) as a high-value bioisostere in drug discovery. Unlike classical bioisosteric replacements (e.g., H


 F), this moiety introduces a gem-difluoromethylene (

) group adjacent to a hydroxyl, fundamentally altering the electronic and physicochemical landscape of the molecule.

This building block is primarily utilized to:

  • Modulate

    
    :  Lower the hydroxyl 
    
    
    
    to enhance hydrogen bond donor (HBD) capability.
  • Block Metabolism: Prevent oxidative dealkylation or hydroxylation at the

    
    -carbon.
    
  • Mimic Carbonyls: Act as a transition-state mimetic for tetrahedral intermediates (e.g., in protease inhibitors).

Physicochemical Rationale (The "Fluorine Effect")[1][2][3]

The strategic value of this molecule lies in the interaction between the highly electronegative fluorine atoms and the adjacent hydroxyl group.

Acidity and Hydrogen Bonding

The electron-withdrawing nature of the


 group significantly increases the acidity of the adjacent alcohol. While a typical aliphatic alcohol has a 

of ~16, a

-difluoroalcohol exhibits a

closer to 12.5–13.0.
  • Consequence: The hydroxyl becomes a stronger Hydrogen Bond Donor (HBD), potentially strengthening interactions with target protein residues (e.g., aspartate or glutamate side chains) compared to the non-fluorinated analog.

Comparative Profile

The following table contrasts the fluorinated scaffold with its hydrogenated and oxidized analogs.

PropertyNon-Fluorinated Analog (Ethyl Linker)Target: gem-Difluoroethanol Carbonyl Analog (Ketone)
Structure



Hydroxyl

~16.0 (Weak Acid)~12.8 (Moderate Acid) N/A
H-Bond Donor ModerateStrong None
H-Bond Acceptor ModerateWeak (O is less basic) Strong
Metabolic Risk High (Oxidation to acid/ketone)Low (Blocked

-position)
Moderate (Reduction)
Lipophilicity LowModerate (Lipophilic HBD) Moderate

Bioisosteric Decision Logic

Use the following decision tree to determine if this scaffold is appropriate for your lead optimization campaign.

Bioisostere_Logic Start Lead Compound Analysis Issue1 Issue: Metabolic Instability? Start->Issue1 Issue2 Issue: Poor Potency/Binding? Start->Issue2 CheckSite Is instability at the alpha-carbon to OH? Issue1->CheckSite CheckHBond Is OH acting as H-Bond Donor? Issue2->CheckHBond Solution1 Apply gem-Difluoro (Blocks oxidation) CheckSite->Solution1 Yes Alternative Consider other isosteres (e.g., Oxetane) CheckSite->Alternative No Solution2 Apply gem-Difluoro (Increases HBD strength) CheckHBond->Solution2 Yes CheckHBond->Alternative No

Figure 1: Decision logic for incorporating the gem-difluoroethanol moiety.

Synthetic Protocol

Objective: Synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol. Mechanism: Reformatsky-type reaction followed by reduction.

Reaction Scheme Diagram

Synthesis_Workflow SM1 1-Methylpiperidin-4-one Inter Intermediate: Difluoro-hydroxy ester SM1->Inter Reformatsky (Reflux) SM2 Ethyl bromodifluoroacetate SM2->Inter Zn Zn / THF Zn->Inter Prod Target: Difluoroethanol Derivative Inter->Prod Reduction (0°C to RT) RedAgent NaBH4 / EtOH RedAgent->Prod

Figure 2: Two-step synthetic route from commercially available piperidone.

Detailed Methodology
Step 1: Reformatsky Reaction
  • Activation: In a dry 3-neck flask under

    
    , suspend activated Zinc dust (1.5 eq) in anhydrous THF. Add trimethylsilyl chloride (TMSCl, 0.1 eq) to activate the Zn surface.
    
  • Addition: Dropwise add ethyl bromodifluoroacetate (1.2 eq). Warm slightly until the reaction initiates (exotherm).

  • Coupling: Add 1-methylpiperidin-4-one (1.0 eq) dissolved in THF dropwise. Reflux for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. The intermediate is the 
    
    
    
    -hydroxy-
    
    
    -difluoroester. Note: The hydroxyl group here is tertiary and often unstable; proceed directly or purify carefully.
Step 2: Reduction to Diol/Alcohol

Note: The Reformatsky product is a tertiary alcohol with an ester. We need to reduce the ester to the primary alcohol.

  • Dissolution: Dissolve the crude ester from Step 1 in Ethanol (0.2 M).

  • Reduction: Cool to 0°C. Add

    
     (2.0 eq) portion-wise.
    
  • Reaction: Stir at RT for 4 hours.

  • Workup: Quench with dilute HCl (carefully, to pH ~8 to preserve the basic amine). Extract with DCM/Isopropanol (3:1) due to polarity.

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Validation Protocol: Microsomal Stability

To confirm the bioisosteric advantage (metabolic blockade), perform the following assay comparing the difluoro-analog against the non-fluorinated parent.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compounds (1 µM final concentration).

Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .

Success Criteria:

  • The gem-difluoro analog should exhibit a

    
     increase in 
    
    
    
    compared to the non-fluorinated ethyl-linker analog if oxidative metabolism at that site was the rate-limiting step.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • PubChem. 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (Compound Summary). Link

  • Hu, J., Zhang, W., & Ni, C. (2014). Synthesis and Application of gem-Difluoroalkenes and Their Derivatives. Chem. Eur. J.[1]Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 60(6), 1626-1631. Link

Sources

Method

Reagents for the reduction of difluoro esters to difluoro alcohols

Application Note: Selective Reduction of -Difluoro Esters to -Difluoro Alcohols Executive Summary The incorporation of the difluoromethyl group ( ) is a cornerstone strategy in modern medicinal chemistry. Acting as a lip...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction of -Difluoro Esters to -Difluoro Alcohols

Executive Summary

The incorporation of the difluoromethyl group (


) is a cornerstone strategy in modern medicinal chemistry. Acting as a lipophilic bioisostere for oxygen or a carbonyl group, the 

moiety modulates pKa, enhances metabolic stability, and improves membrane permeability.

This guide addresses the critical synthetic transformation of


-difluoro esters  to 

-difluoro alcohols
. Unlike non-fluorinated esters, which typically require strong reducing agents (e.g.,

), difluoro esters possess unique electronic activation that permits the use of milder, more chemoselective reagents. This note provides validated protocols for using Sodium Borohydride (

)
as the primary reagent, with Lithium Aluminum Hydride (

)
as a secondary option, while mitigating the risks of defluorination and hemiacetal stagnation.

The Fluorine Effect: Reactivity & Challenges[1]

Electronic Activation

The presence of two


-fluorine atoms exerts a powerful inductive effect (

), significantly increasing the electrophilicity of the ester carbonyl carbon.
  • Non-fluorinated Esters: Electron-rich; require strong nucleophiles (hydrides) like

    
     or elevated temperatures.
    
  • Difluoro Esters: Highly electron-deficient; susceptible to milder hydrides like

    
     at ambient temperatures.
    
The Stability Trap (The Hemiacetal Issue)

The reduction proceeds through an aldehyde intermediate. However, due to the electron-withdrawing


 group, the intermediate aldehyde is prone to forming stable hemiacetals  (in alcoholic solvents) or hydrates  (if water is present).
  • Challenge: If the hemiacetal is too stable, the reaction may stall at the aldehyde stage or require excess reductant to push equilibrium toward the alcohol.

  • Risk: Over-aggressive conditions can lead to defluorination via E1cB-like elimination if the

    
    -position allows, or C-F hydrogenolysis.
    

Reagent Selection Guide

The choice of reagent is dictated by the substrate's complexity and the presence of other reducible functional groups.

FeatureSodium Borohydride (

)
Lithium Aluminum Hydride (

)
Reactivity Mild (Chemoselective)Aggressive (Non-selective)
Primary Solvent Methanol / EthanolTHF / Diethyl Ether (Anhydrous)
Temp. Range

to Room Temp

to

Safety Profile High (Manageable exotherm)Low (Pyrophoric, violent quench)
Selectivity Tolerates nitro, cyano, amidesReduces esters, acids, amides, nitriles
Recommendation First-Line Choice Backup for Steric Bulk
Decision Logic for Reagent Selection

ReagentSelection cluster_legend Legend Start Start: Difluoro Ester Substrate CheckSens Contains Nitro, Cyano, or Halogen (Br/I)? Start->CheckSens NaBH4 Use NaBH4 in MeOH (Method A) CheckSens->NaBH4 Yes (Need Chemoselectivity) Steric Is the Ester Sterically Hindered (e.g., t-Butyl)? CheckSens->Steric No LAH Use LiAlH4 in THF (Method B) Steric->NaBH4 No Steric->LAH Yes (Need Stronger Hydride) Key1 Decision Point Key2 Recommended Protocol

Figure 1: Decision tree for selecting the appropriate reducing agent based on substrate functionality.

Mechanistic Pathway & Defluorination Risks

Understanding the mechanism is vital to avoiding the "Defluorination Trap." The


 group stabilizes the tetrahedral intermediate but also makes the C-F bond susceptible to elimination if a carbanion is formed adjacent to it.

Mechanism Ester Difluoro Ester R-CF2-COOR' Tetra Tetrahedral Intermediate Ester->Tetra Fast Hydride1 + H- (Attack) Aldehyde Difluoro Aldehyde R-CF2-CHO Tetra->Aldehyde -OR' Defluoro Defluorination Side Product (Alkene/Enol) Tetra->Defluoro High Temp / Strong Base (Avoid!) Hemi Stable Hemiacetal (in MeOH) Aldehyde->Hemi + MeOH Alcohol Target Alcohol R-CF2-CH2OH Aldehyde->Alcohol + H- Hemi->Alcohol + H- (Slow Step)

Figure 2: Reaction pathway showing the critical hemiacetal intermediate and the potential defluorination side reaction.

Experimental Protocols

Method A: Reduction in Methanol (Standard Protocol)

Best for: Scalability, chemoselectivity, and routine synthesis.

Materials:

  • Substrate: Ethyl 2,2-difluoroacetate derivative (1.0 equiv)

  • Reagent: Sodium Borohydride (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Methanol (Anhydrous preferred, reagent grade acceptable)

Procedure:

  • Setup: Charge a round-bottom flask with the difluoro ester (1.0 equiv) and Methanol (0.5 M concentration relative to substrate). Equip with a magnetic stir bar.[1]

  • Cooling: Cool the solution to

    
     using an ice bath. Note: While the reaction can proceed at room temperature, cooling controls the initial exotherm common with fluorinated esters.
    
  • Addition: Add

    
     (1.5 equiv) portion-wise over 15–20 minutes.
    
    • Observation: Vigorous bubbling (

      
       gas) will occur. Ensure good venting.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–3 hours.

    • Monitoring: Monitor by TLC or

      
       NMR. The starting ester signal (typically 
      
      
      
      to
      
      
      ppm) should disappear, replaced by the alcohol signal (often shifted upfield by 2-5 ppm).
  • Quench: Cool back to

    
    . Carefully quench with Saturated 
    
    
    
    solution or 1M HCl.
    • Critical: Adjust pH to ~3–4 to break down boron complexes, then neutralize to pH 7.

  • Workup: Extract with Ethyl Acetate or Dichloromethane (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: Reduction (High Power Protocol)

Best for: Sterically hindered esters or when simultaneous reduction of other hard groups is required.

Safety Warning:


 is pyrophoric. All glassware must be oven-dried. Use inert atmosphere (

or

).

Procedure:

  • Setup: Flame-dry a flask under Argon. Add

    
     (1.2 equiv) and anhydrous THF. Cool to 
    
    
    
    (Dry ice/Acetone).
    • Why -78°C? Low temperature prevents the nucleophilic attack of hydride on the

      
       group (defluorination).
      
  • Addition: Dissolve the difluoro ester in minimal anhydrous THF. Add dropwise to the

    
     slurry over 30 minutes.
    
  • Reaction: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    . Do not reflux unless absolutely necessary.
  • Fieser Quench: Dilute with Diethyl Ether at

    
    .
    
    • Add water (

      
       mL per 
      
      
      
      g LAH).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Filtration: Add anhydrous

    
     directly to the quenching mixture. Stir for 15 mins. Filter the white precipitate through a Celite pad. Concentrate the filtrate.
    

Troubleshooting & Analysis

IssueProbable CauseSolution
Low Conversion Formation of stable hemiacetal/hydrate.Increase

to 3.0 equiv; extend reaction time; gently warm to

.
Defluorination Reaction temperature too high; basic conditions promoting elimination.Use Method B at

; ensure quench is not too basic.
Product Volatility Difluoro alcohols (especially small chains) are volatile.Avoid high-vac rotary evaporation. Use pentane/ether for extraction and distill carefully.

Analytical Check (


 NMR): 
  • Starting Material (

    
    ):  Singlet or multiplet around 
    
    
    
    to
    
    
    ppm.
  • Product (

    
    ):  Distinct triplet of triplets (coupling to 
    
    
    
    ) usually shifted upfield (e.g.,
    
    
    ppm).

References

  • Reduction of Fluorine-containing Esters by Grignard Reagents. Journal of the American Chemical Society. [Link][2]

  • Sodium Borohydride. Organic Syntheses. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Synthesis of

    
    -difluoro-
    
    
    
    -amino amides... and reduction.
    Organic & Biomolecular Chemistry. [Link]
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

Sources

Application

Functionalization of the primary alcohol in 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Content Type: Advanced Application Note & Protocol Guide Subject: Chemical Reactivity, Activation, and Transformation of -Difluorinated Primary Alcohols Date: March 07, 2026 Executive Summary: The Fluorine Effect This ap...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Application Note & Protocol Guide Subject: Chemical Reactivity, Activation, and Transformation of


-Difluorinated Primary Alcohols
Date:  March 07, 2026

Executive Summary: The Fluorine Effect

This application note details the strategic functionalization of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol , a specialized scaffold in medicinal chemistry. This molecule combines a basic solubilizing group (N-methylpiperidine) with a gem-difluoro linker, often used as a metabolic blocker or lipophilic bioisostere for an ether oxygen.

The presence of the gem-difluoro (


) group at the 

-position to the hydroxyl group fundamentally alters the reactivity profile compared to non-fluorinated analogues. This guide addresses the three primary challenges:
  • Reduced Nucleophilicity: The strong electron-withdrawing effect (

    
    ) of the fluorines renders the hydroxyl oxygen less nucleophilic.
    
  • Enhanced Acidity: The

    
     of the alcohol drops from ~16 (ethanol) to ~12.4, altering base compatibility.
    
  • Hydrate Stability: Upon oxidation, the resulting aldehyde exists predominantly as a gem-diol (hydrate) in the presence of water.

Mechanistic Insight & Reactivity Landscape[1]

The functionalization of this alcohol requires a departure from standard "ethanol-like" protocols. The electron-deficient nature of the


-carbon destabilizes the development of positive charge (disfavoring 

pathways on derivatives) while the

dipole can exert electrostatic repulsion during nucleophilic attack (

).
Reactivity Decision Matrix

The following diagram outlines the critical pathways and the "Tug-of-War" electronic effects governing the molecule's reactivity.

ReactivityLandscape Substrate 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol Factor1 Gem-Difluoro Effect (-I) Reduces O-Nucleophilicity Substrate->Factor1 Factor2 Acidity (pKa ~12.4) Facilitates Deprotonation Substrate->Factor2 Path_Act Activation (Tf2O/MsCl) Substrate->Path_Act Path_Ox Oxidation Substrate->Path_Ox Path_Mits Mitsunobu Reaction Substrate->Path_Mits Factor1->Path_Act Requires Stronger Reagents Factor2->Path_Mits Modifies pKa Matching Prod_LG Reactive Electrophile (Triflate/Mesylate) Path_Act->Prod_LG Prod_Ald Aldehyde (Hydrate Equilibrium!) Path_Ox->Prod_Ald Prod_Ether Ether/Ester Path_Mits->Prod_Ether Prod_Ald->Prod_Ald Hydrate forms in H2O

Figure 1: Reactivity landscape of


-difluoro alcohols. The electron-withdrawing fluorines dictate the necessity for activated reagents and non-aqueous workups.

Experimental Protocols

Protocol A: Activation via Triflation (Preferred) or Mesylation

Due to the reduced nucleophilicity of the hydroxyl group, standard tosylation (TsCl/Pyridine) is often sluggish and may lead to incomplete conversion. Triflation (


)  is recommended for subsequent displacement reactions due to its high reactivity, though Mesylation (

) can work with catalytic DMAP.

Critical Consideration: The N-methylpiperidine moiety is basic. You must use excess external base to prevent the substrate from protonating and precipitating as a salt, which would kill the reaction kinetics.

Materials
  • Substrate: 1.0 eq

  • Reagent: Triflic anhydride (

    
    , 1.2 eq) OR Methanesulfonyl chloride (
    
    
    
    , 1.5 eq)
  • Base: Diisopropylethylamine (DIPEA, 2.5 eq) - Non-nucleophilic base prevents quaternization of the piperidine.

  • Catalyst: DMAP (0.1 eq) - Essential for MsCl; optional for Tf2O.

  • Solvent: Anhydrous DCM (

    
    ).
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.1 M concentration). Cool to -78°C (for

    
    ) or 0°C  (for 
    
    
    
    ).
  • Addition: Add the activating agent dropwise over 10 minutes.

    • Note: If using

      
      , add DMAP (0.1 eq) immediately after the chloride.
      
  • Reaction:

    • For

      
      : Stir at -78°C for 30 mins, then warm to 0°C for 1 hour.
      
    • For

      
      : Stir at 0°C for 1 hour, then room temperature (RT) for 2-4 hours.
      
  • Monitoring: Monitor by TLC or LCMS. The shift in retention time will be distinct.

  • Workup (Crucial):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Self-Validating Step: Check the aqueous layer pH. It must remain basic (pH > 8) to ensure the piperidine stays deprotonated and extracts into the organic layer.

  • Purification: The triflate is unstable on silica; use immediately. The mesylate is stable and can be purified via flash chromatography (DCM/MeOH gradients).

Protocol B: The Mitsunobu Reaction

The Mitsunobu reaction is excellent for converting this alcohol to ethers or amines. However, the steric bulk of the gem-difluoro group and the piperidine ring requires a highly reactive azo-compound.

Recommendation: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (Tributylphosphine) if standard DEAD/

fails.
Optimized Conditions Table
ComponentStandard ReagentHigh-Reactivity Variant (Recommended)
Phosphine

(Triphenylphosphine)

(Tributylphosphine) - More nucleophilic
Azo Agent DEAD/DIADADDP - More stable betaine intermediate
Solvent THFToluene or THF (0.1 M)
Temperature 0°C to RTRT to 60°C (if sluggish)
Procedure
  • Dissolve Substrate (1.0 eq), Nucleophile (e.g., Phenol/Imide, 1.2 eq), and

    
     (1.5 eq) in anhydrous THF under inert atmosphere.
    
  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise.[1]

  • Key Observation: The reaction mixture should turn yellow/orange and then fade. If the color persists, the betaine is not forming or reacting.

  • Stir at RT for 12 hours.

  • Validation:

    
     NMR is the best tool here. The triplet of the 
    
    
    
    group will shift significantly upon functionalization of the adjacent
    
    
    .
Protocol C: Oxidation to the Aldehyde (Avoiding Hydrate Traps)

Oxidizing


-difluoro alcohols is tricky. In the presence of water (e.g., Jones Oxidation), the product forms a stable gem-diol hydrate  (

) rather than the aldehyde (

). This hydrate is difficult to extract and reacts poorly in subsequent Wittig/reductive amination steps.

Solution: Use Dess-Martin Periodinane (DMP) in anhydrous conditions.

Protocol
  • Dissolution: Dissolve Substrate (1.0 eq) in wet DCM (DMP requires trace water to accelerate, but avoid bulk water). Wait, for fluorinated species, strictly anhydrous is safer to prevent hydrate precipitation. Use anhydrous DCM.

  • Addition: Add DMP (1.2 eq) and

    
     (2.0 eq) at 0°C.
    
    • Why Base? The piperidine is basic; however, DMP generates acetic acid byproducts. The

      
       buffers the solution to prevent salt formation with the piperidine.
      
  • Reaction: Warm to RT and stir for 1-2 hours.

  • Workup: Dilute with ether. Add a 1:1 mixture of sat.

    
     and 10% 
    
    
    
    (to quench iodine species). Stir vigorously until layers clear.
  • Isolation: Extract, dry (

    
    ), and concentrate.
    
  • Storage: Store the aldehyde under Argon in the freezer. It is hygroscopic and will pull water from the air to form the hydrate.

Analytical Data & Validation

Expected NMR Signatures

Use these values to validate your product (Solvent:


).
NucleusMoietySignal CharacteristicsMechanistic Cause

NMR


-105 to -115 ppm (dt or m)
Geminal fluorines; coupling to adjacent

and piperidine CH.

NMR


3.8 - 4.0 ppm (dt,

)
Deshielded by F and O; distinct triplet-like splitting from F.

NMR


4.4 - 4.6 ppm
Significant downfield shift upon sulfonylation.

NMR


9.5 - 9.7 ppm (t,

)
Aldehyde proton couples with

-fluorines.[2][3]

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to 2,2-Difluoroethanol: Chemical Properties and Structure. Retrieved from 4

  • Wikipedia. (2025). 2,2,2-Trifluoroethanol (Acidity and Properties). Retrieved from 5

  • Master Organic Chemistry. (2025). The Mitsunobu Reaction: Mechanism and Conditions. Retrieved from 6

  • Organic Chemistry Portal. (2025). Oxidation of Alcohols to Aldehydes: Methods and Reagents. Retrieved from 7

  • ChemRxiv. (2025). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. Retrieved from 8

Sources

Method

Application Note: Optimization of Reaction Conditions for the N-Methylation of 4-Substituted Piperidines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The N-methylation of 4-substituted piperidines is a fundament...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The N-methylation of 4-substituted piperidines is a fundamental transformation in medicinal chemistry, frequently employed to modulate the lipophilicity, basicity, and receptor binding affinity of pharmacophores. Selecting the optimal synthetic route is critical, as the reaction conditions dictate the overall yield, purity, and scalability of the process. This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for the three most reliable N-methylation strategies: the Eschweiler-Clarke Reaction , Reductive Amination via Sodium Triacetoxyborohydride (STAB) , and Direct Alkylation with Methyl Iodide .

By understanding the causality behind reagent selection and reaction conditions, researchers can rationally select the optimal pathway for their specific piperidine scaffolds.

Mechanistic Workflow & Route Selection

Mechanistic_Pathways Substrate 4-Substituted Piperidine Iminium Iminium Ion Intermediate Substrate->Iminium + Formaldehyde (CH2O) MeI Direct Alkylation Methyl Iodide (CH3I) Substrate->MeI + K2CO3 Base (SN2 Mechanism) EC Eschweiler-Clarke Formic Acid (HCOOH) Iminium->EC Heat / Reflux STAB Reductive Amination STAB (NaBH(OAc)3) Iminium->STAB Room Temp Product N-Methyl-4-Substituted Piperidine EC->Product Hydride Transfer (- CO2) STAB->Product Selective Reduction MeI->Product Substitution (- KI) Quat Quaternary Ammonium Salt (Byproduct) MeI->Quat Excess MeI Product->MeI Over-alkylation (SN2)

Mechanistic pathways for N-methylation of 4-substituted piperidines.

Method 1: Eschweiler-Clarke N-Methylation

Mechanistic Causality

The Eschweiler-Clarke reaction is a classic, highly effective reductive amination technique utilizing aqueous formaldehyde and formic acid[1][2]. The reaction initiates with the condensation of the 4-substituted piperidine and formaldehyde to yield an electrophilic iminium ion intermediate[2]. Formic acid subsequently acts as a hydride donor, reducing the iminium species to the N-methylated tertiary amine[2].

The critical advantage of this methodology is its inherent self-limiting nature: the reaction strictly terminates at the tertiary amine stage because tertiary amines lack the necessary N-H proton to form subsequent iminium ions, thereby completely preventing the formation of quaternary ammonium salts[1][2]. The irreversible decarboxylation (loss of CO₂) provides the thermodynamic driving force for the reaction[2].

Experimental Protocol

Self-Validation Check: The evolution of CO₂ gas bubbles serves as a visual indicator of active hydride transfer. The cessation of bubbling indicates reaction completion.

  • Reagent Mixing: To a round-bottom flask equipped with a reflux condenser, add the 4-substituted piperidine (1.0 equiv).

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add formic acid (3.0–5.0 equiv) with continuous stirring to control the initial exothermic protonation[1].

  • Formaldehyde Addition: Add aqueous formaldehyde (37% w/w, 1.2–1.5 equiv) dropwise to the mixture.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100 °C) for 12–24 hours[1][2].

  • Reaction Quenching: Cool the mixture to room temperature. Acidify with 1M HCl to destroy unreacted formaldehyde, then concentrate under reduced pressure to remove excess formic acid.

  • Workup & Extraction: Basify the aqueous layer with 2M NaOH to pH > 10 (converting the piperidinium salt back to the free base). Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-methyl piperidine[1].

Method 2: Reductive Amination via STAB

Mechanistic Causality

Reductive amination utilizing sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) represents a modern, highly selective alternative to traditional borohydrides. The substitution of three hydride ligands with electron-withdrawing acetoxy groups significantly attenuates the reducing power of the boron center[3].

Consequently, STAB exhibits exquisite chemoselectivity, rapidly reducing the transient iminium ion while remaining largely inert toward unreacted formaldehyde or other sensitive functional groups (e.g., ketones, esters, cyano groups) present on the 4-substituent[3][4]. This method is heavily favored over sodium cyanoborohydride (NaBH₃CN) due to its superior safety profile, avoiding the generation of highly toxic hydrogen cyanide gas.

Experimental Protocol

Self-Validation Check: The reaction should remain homogeneous. If significant precipitation occurs, the solvent polarity may be insufficient, and a switch from DCE to THF is recommended.

  • Imine Formation: In an inert atmosphere (N₂ or Ar), dissolve the 4-substituted piperidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[4][5].

  • Carbonyl Addition: Add aqueous formaldehyde (37% w/w) or paraformaldehyde (1.1–1.5 equiv) to the solution[5].

  • Catalysis (Optional): For sterically hindered substrates, add a catalytic amount of glacial acetic acid (0.1–1.0 equiv) to facilitate iminium ion formation[4][5]. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Portion-wise, add solid sodium triacetoxyborohydride (1.5–2.0 equiv) to control the mild exotherm[5].

  • Incubation: Stir the reaction at room temperature for 4–12 hours until complete consumption of the starting material is observed via TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (gas evolution will occur). Separate the organic layer, extract the aqueous layer with DCM, dry over MgSO₄, and concentrate in vacuo[4].

Method 3: Direct Alkylation via Methyl Iodide

Mechanistic Causality

Direct N-alkylation employing methyl iodide (CH₃I) proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism[6][7]. The secondary amine of the piperidine attacks the highly electrophilic methyl group, displacing the iodide leaving group. To maintain the nucleophilicity of the amine, a mild, heterogeneous base such as anhydrous potassium carbonate (K₂CO₃) is utilized to scavenge the generated hydroiodic acid (HI)[6][7].

The primary limitation of this approach is the susceptibility to over-alkylation; the resulting N-methyl piperidine is often more nucleophilic than the starting material, which can lead to the formation of undesired quaternary ammonium salts[6]. This risk is mitigated by strict stoichiometric control and the inherent steric hindrance provided by the 4-substituent.

Experimental Protocol

Self-Validation Check: The formation of a dense, white precipitate (KI) during the reaction confirms that the Sₙ2 displacement and subsequent acid scavenging are occurring successfully.

  • Preparation: Dissolve the 4-substituted piperidine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)[6][7].

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0–3.0 equiv) to the solution[6][7]. Cool the suspension to 0 °C using an ice bath.

  • Alkylation: Add methyl iodide (CH₃I, 1.05 equiv) dropwise to minimize localized concentration spikes that promote over-alkylation[6].

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours[6].

  • Workup: Dilute the reaction mixture with water to dissolve the inorganic salts (KI and unreacted K₂CO₃). Extract the aqueous phase with ethyl acetate (EtOAc) or diethyl ether.

  • Purification: Wash the organic layer extensively with brine (3 × 20 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate. If quaternary ammonium byproducts are detected, purify the crude product via an ion-exchange resin (e.g., Dowex 50 W X 4)[6].

Comparative Quantitative Data

The following table summarizes the operational parameters and expected outcomes for the three methodologies, allowing researchers to select the optimal conditions based on their specific substrate constraints.

MethodologyReagent SystemTypical YieldReaction TempPrimary Byproduct RiskOptimal Application
Eschweiler-Clarke CH₂O, HCOOH75–90%Reflux (100 °C)None (Self-limiting)Robust, scalable syntheses lacking acid-sensitive groups
Reductive Amination CH₂O, NaBH(OAc)₃85–95%Room TempTrace alcoholsSubstrates with acid/base-sensitive functional groups
Direct Alkylation CH₃I, K₂CO₃70–85%0 °C to RTQuaternary ammonium saltsSterically hindered substrates; rapid analog generation

References

1.[1] Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine - Benchchem.1 2.[5] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.5 3.[6] Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. 6 4.[7] Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones... - PMC - NIH. 7 5.[2] Eschweiler–Clarke reaction - Wikipedia. 2 6. Density Functional Theory (DFT) Study on Selective Reductive Amination... - Scholaris.ca. 7. Sodium Triacetoxyborohydride - Sigma-Aldrich. 8.[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride - Organic Chemistry Portal. 4

Sources

Application

Application Note: Gem-Difluoro Group Effects on Piperidine Ring Conformation

Executive Summary The incorporation of a gem-difluoro group ( ) into saturated heterocycles, particularly piperidines, is a cornerstone strategy in modern medicinal chemistry. Beyond the classic bioisosteric replacement...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a gem-difluoro group (


) into saturated heterocycles, particularly piperidines, is a cornerstone strategy in modern medicinal chemistry. Beyond the classic bioisosteric replacement of methylene (

) groups to block metabolic hot spots, the

moiety exerts profound stereoelectronic effects. This guide details the physicochemical impact of 3,3- and 4,4-difluorination on piperidine ring puckering, basicity (pKa), and lipophilicity (

). It provides a validated protocol for the Deoxofluor-mediated synthesis of these scaffolds and outlines NMR-based methods for conformational analysis.

Theoretical Framework: The Physics of Fluorine Substitution

Electronic Effects & pKa Modulation

The piperidine nitrogen is typically highly basic (


). For drug candidates, this high basicity often leads to poor membrane permeability and high affinity for P-glycoprotein (P-gp) efflux pumps or hERG channels (cardiotoxicity risk).

Introducing electron-withdrawing fluorine atoms reduces the electron density on the nitrogen via through-bond inductive effects (


 effect).
  • 3,3-difluoropiperidine: Proximal effect. Drastically lowers pKa to

    
    .
    
  • 4,4-difluoropiperidine: Distal effect. Moderately lowers pKa to

    
    .
    
Conformational Control: Bent's Rule and the Gauche Effect

While the "Fluorine Gauche Effect" typically dictates the behavior of vicinal difluoro systems (


), gem-difluoro systems influence conformation through Bent's Rule  and dipole minimization.
  • Bent's Rule: Fluorine is highly electronegative, directing atomic

    
    -character into the 
    
    
    
    bonds.[1] This leaves more
    
    
    -character for the
    
    
    ring bonds, resulting in a widening of the endocyclic
    
    
    angle (
    
    
    ) and a shortening of the
    
    
    bonds.
  • Ring Flattening: In 4,4-difluoropiperidine, this angle widening slightly flattens the chair conformation at the C4 position, altering the vector orientation of substituents at C3 and C5.

  • Dipole Orientation: In 3,3-difluoropiperidine, the large dipole of the

    
     group interacts with the nitrogen lone pair (or 
    
    
    
    bond in protonated forms). The ring adopts a conformation that minimizes dipolar repulsion, often locking the ring into a specific chair or twist-boat form depending on N-substitution.

Data Summary: Physicochemical Impact[2][3]

Table 1: Comparative Properties of Fluorinated Piperidines

ScaffoldStructurepKa (approx)

LogP (vs Parent)
Conformational Bias
Piperidine

11.2ReferenceFluxional Chair
4,4-Difluoropiperidine 4,4-

-Pip
9.5+0.4Distorted Chair (C4 flattened)
3,3-Difluoropiperidine 3,3-

-Pip
8.4+0.7Rigidified (Dipole dependent)
3-Fluoropiperidine 3-

-Pip
9.2+0.2Axial F preference (

interaction)

> Note: pKa values are approximate aqueous values and can shift based on N-substitution (e.g., N-benzyl vs. N-H).

Experimental Protocol: Synthesis of gem-Difluoropiperidines

Safety Warning: This protocol uses Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride). While thermally more stable than DAST, it releases HF upon hydrolysis. Perform all operations in a well-ventilated fume hood using plasticware where possible (HF etches glass).

Reagents & Materials
  • Substrate: N-Boc-4-piperidone (or N-Boc-3-piperidone).

  • Fluorinating Agent: Deoxofluor (1.5 - 2.0 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Workflow
  • Preparation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM (0.5 M concentration) in a dry round-bottom flask under Nitrogen/Argon atmosphere.

  • Addition: Cool the solution to 0°C. Add Deoxofluor (1.5 eq) dropwise via syringe.

    • Critical: Do not allow temperature to spike. Exothermic reaction.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (stain with KMnO4 or Ninhydrin; fluorinated product is non-UV active unless derivatized) or

      
       NMR.
      
  • Quenching (Critical Safety Step):

    • Cool reaction mixture back to 0°C.

    • Slowly add sat.

      
      . Vigorous 
      
      
      
      evolution will occur. Stir until bubbling ceases.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield: Typically 70-85%.

Visualization of Workflow

SynthesisProtocol Start Start: N-Boc-Piperidone Reagent Add Deoxofluor (0°C, DCM, N2 atm) Start->Reagent Reaction Stir RT (16h) Monitor: 19F NMR Reagent->Reaction Quench Quench: Sat. NaHCO3 (Caution: CO2 evolution) Reaction->Quench Workup Extract (DCM) Dry (Na2SO4) Quench->Workup Product Product: N-Boc-gem-difluoropiperidine Workup->Product

Figure 1: Synthetic workflow for the deoxyfluorination of piperidinones.

Protocol: Conformational Analysis via NMR

To determine the specific ring conformation (Chair vs. Twist-Boat), simple 1D NMR is insufficient. You must utilize


-coupling analysis.
The Coupling Constant Method

The magnitude of the coupling constant between the fluorine and vicinal protons depends on the dihedral angle (


), following a Karplus-type relationship.
  • Reagents: Dissolve 5-10 mg of purified product in

    
     or 
    
    
    
    .
  • Acquisition: Run

    
     NMR (decoupled from F if possible for simplification, then coupled) and 
    
    
    
    NMR.
Interpretation Logic

For a 3,3-difluoropiperidine system, analyze the coupling to the C2 and C4 protons:

  • Axial Fluorine (

    
    ): 
    
    • 
       to 
      
      
      
      (anti-periplanar,
      
      
      ): Large
      
      
      value (~25-35 Hz).
    • 
       to 
      
      
      
      (gauche,
      
      
      ): Small
      
      
      value (~2-5 Hz).
  • Equatorial Fluorine (

    
    ): 
    
    • 
       to 
      
      
      
      (gauche): Small/Medium
      
      
      value (~8-12 Hz).
    • 
       to 
      
      
      
      (gauche): Small
      
      
      value (~2-5 Hz).

Decision Tree:

  • If you observe one very large coupling (>25 Hz) and smaller couplings, the ring is likely in a rigid chair with distinct axial/equatorial orientations.

  • If couplings are averaged , the ring is flipping rapidly (fluxional) at RT. Perform Variable Temperature (VT) NMR at -40°C to freeze the conformers.

Mechanistic Diagram: Dipole & Steric Forces

ConformationLogic GemF Gem-Difluoro Substitution Effect1 Bent's Rule (Angle Widening) GemF->Effect1 Effect2 Dipole-Dipole Interaction GemF->Effect2 Result1 Ring Flattening (at CF2 carbon) Effect1->Result1 Result2 pKa Reduction (Inductive -I) Effect2->Result2 Outcome Altered Bioavailability & Selectivity Result1->Outcome Result2->Outcome

Figure 2: Causal relationship between fluorine substitution and physicochemical outcomes.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Nairoukh, Z., et al. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem Compound Summary. (2023). 4,4-Difluoropiperidine.[4][5] National Center for Biotechnology Information. Link

Sources

Method

Application Note: Selective Oxidation of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol to Aldehydes

This Application Note is structured to guide researchers through the nuanced oxidation of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol . The presence of the -difluoro motif combined with a basic tertiary amine prese...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuanced oxidation of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol . The presence of the


-difluoro motif combined with a basic tertiary amine presents a unique set of challenges—specifically regarding hydrate stability  and chemoselectivity .


-difluoroaldehydes from amino-alcohols.

Abstract

The oxidation of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (1) to its corresponding aldehyde (2) requires specific attention to the electronic effects of the gem-difluoro group. Unlike typical aliphatic alcohols, the resulting product (2) is highly electrophilic and exists in a dynamic equilibrium with its gem-diol (hydrate) form (3) upon exposure to trace moisture. This guide provides two validated protocols: Dess-Martin Periodinane (DMP) for rapid medicinal chemistry screening and Swern Oxidation for scalable process development. It also details the spectroscopic identification of the "hidden" aldehyde hydrate.

Scientific Foundation & Strategic Analysis

The Substrate Challenge

The target substrate contains three distinct functional motifs that dictate the reaction trajectory:

  • Primary Alcohol: The site of oxidation.[1][2][3][4][5][6]

  • Gem-Difluoro Group (

    
    -position):  The electron-withdrawing fluorine atoms destabilize the developing partial positive charge in the transition state of some oxidations, but more critically, they significantly destabilize the carbonyl product relative to its hydrate.
    
  • Tertiary Amine (N-Methylpiperidine): A basic center (

    
    ) that can interfere with acidic oxidants (Jones) or undergo N-oxidation with non-selective oxidants (e.g., unbuffered peroxides).
    
The "Hydrate Trap"

Researchers often conclude the reaction has "failed" because the characteristic aldehyde proton (


 9.5–10.0 ppm) is absent in the 

H NMR.
  • Reality: The electron-withdrawing effect of the

    
    -fluorines makes the carbonyl carbon highly electrophilic. In the presence of water (from workup or wet solvent), it rapidly forms a stable gem-diol (hydrate) .
    
  • Implication: You must look for the hydrate triplet (

    
     4.5–5.5 ppm) or exclude water rigorously if the free aldehyde is required.
    
Mechanistic Pathway & Equilibrium

The following diagram illustrates the oxidation pathway and the hydration equilibrium.

OxidationPathway Alcohol Starting Material (Alcohol) Intermediate Oxidation Intermediate Alcohol->Intermediate DMP or Swern Aldehyde Target Aldehyde (Free Carbonyl) Intermediate->Aldehyde Elimination Hydrate Gem-Diol (Stable Hydrate) Aldehyde->Hydrate +H2O (Fast) Hydrate->Aldehyde -H2O (Distillation/Desiccant)

Figure 1: Oxidation pathway showing the reversible formation of the stable hydrate species.

Experimental Protocols

Method A: Dess-Martin Periodinane (DMP)

Best for: Small scale (10 mg – 1 g), rapid screening, and avoiding low-temperature equipment.

Rationale: DMP is a mild oxidant that works at room temperature.[7][8] The reaction is generally faster than N-oxidation of the piperidine. Sodium bicarbonate is added to buffer the acetic acid byproduct, preventing salt formation with the piperidine.

Reagents:

  • Substrate (1 equiv.)

  • Dess-Martin Periodinane (1.2 – 1.5 equiv.)

  • Sodium Bicarbonate (

    
    ) (2.0 equiv.)
    
  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend 
    
    
    
    (2.0 equiv.) in anhydrous DCM .
  • Addition: Add the Substrate (1.0 equiv.) and stir until dissolved (or finely suspended).

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv.) in a single portion.[7]

    • Note: The reaction typically becomes cloudy as the iodinane byproduct precipitates.

  • Monitoring: Stir at Room Temperature (20–25°C). Monitor by TLC or LC-MS. Reaction is usually complete in 1–3 hours .

    • LC-MS Tip: You will likely see the mass of the hydrate

      
       or the hemiacetal with methanol 
      
      
      
      if using MeOH mobile phase.
  • Quench (Reductive Workup):

    • Dilute with diethyl ether or DCM.

    • Add a 1:1 mixture of saturated aqueous

      
        and 10% 
      
      
      
      (sodium thiosulfate). Stir vigorously for 15 minutes until the organic layer is clear (removes excess oxidant).
  • Isolation: Separate phases. Extract aqueous layer 2x with DCM. Dry combined organics over

    
    . Filter and concentrate in vacuo (bath temp < 30°C).
    
Method B: Swern Oxidation

Best for: Scale-up (>1 g), cost-efficiency, and ensuring no N-oxidation.

Rationale: Swern conditions (-78°C) are extremely mild regarding side reactions. The tertiary amine acts as a competitive base during the elimination step, so an excess of Triethylamine (TEA) is critical to ensure full conversion.

Reagents:

  • Oxalyl Chloride (1.5 equiv.)

  • DMSO (3.0 equiv.)

  • Triethylamine (TEA) (5.0 equiv.)

  • DCM (anhydrous)

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve Oxalyl Chloride  (1.5 equiv.) in DCM at -78°C  (dry ice/acetone bath).
    
  • DMSO Addition: Add DMSO (3.0 equiv.) dropwise over 5 minutes. Gas evolution (

    
    ) will occur.[1][2][3] Stir for 15 minutes at -78°C.
    
  • Substrate Addition: Add the Substrate (1.0 equiv.) dissolved in minimal DCM dropwise. Maintain temp < -60°C. Stir for 30–45 minutes.

  • Elimination: Add Triethylamine (5.0 equiv.) dropwise.

    • Critical: The mixture will become thick/white. Allow it to stir at -78°C for 10 minutes, then remove the cooling bath and allow it to warm to 0°C over 30–60 minutes.

  • Workup: Quench with saturated

    
      or phosphate buffer (pH 7). Extract with DCM (3x). Dry over 
    
    
    
    and concentrate.

Characterization & Data Interpretation

The most common point of confusion is the NMR analysis. Use this table to interpret your results.

FeatureFree Aldehyde form (

)
Hydrate form (

)
Stability Unstable (hygroscopic)Stable (often the isolated solid)

H NMR (Aldehyde H)
Triplet (

9.5–9.8 ppm)

Hz
Triplet (

4.5–5.8 ppm)

Hz

F NMR
Singlet/Multiplet at

-110 to -120 ppm
Shifted upfield by ~5-10 ppm

C NMR (Carbonyl)
Carbonyl region (

~185 ppm)
Acetal region (

~90-95 ppm)
Mass Spec (ESI)

(rarely seen alone)
Often sees

Note on Storage: It is recommended to store the product as the hydrate or the hemiacetal (if trapped with an alcohol) due to its stability. If the free aldehyde is required for a subsequent step (e.g., Wittig reaction), use the crude material immediately or store under strict anhydrous conditions at -20°C.

Troubleshooting Guide

ProblemProbable CauseSolution
No aldehyde peak in NMR Product exists as Hydrate.Check

4.5–5.5 ppm for a triplet (

). Run NMR in anhydrous

or

with molecular sieves.
Low Yield (DMP) Amine salt formation.Ensure

buffer is used. Increase DMP to 1.5 equiv.
Stinky Product (Swern) Residual DMS.Wash organic layer with dilute bleach or perform extended high-vac drying (in fume hood).
N-Oxide Formation Over-oxidation.Switch to Swern (Method B). If using DMP, ensure temperature is strictly 20°C and time is minimized.

References

  • Dess-Martin Oxidation Mechanism & Utility

    • Meyer, S. D.; Schreiber, S. L.[8] Acceleration of the Dess-Martin Oxidation by Water.[8] J. Org.[9] Chem. 1994 , 59, 7549–7552.[8] Link

  • Swern Oxidation of Amine-Containing Substrates

    • Mancuso, A. J.; Swern, D. Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis. Synthesis 1981 , 1981(03), 165–185.[10] Link

  • Funabiki, K. et al.
  • General Oxidation Protocols: Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.

Sources

Application

The Strategic Incorporation of Fluorinated Piperidine Ethanols in Modern Medicinal Chemistry: Applications and Protocols

Introduction: The Power of Fluorine in the Piperidine Ethanol Scaffold In the landscape of modern drug discovery, the piperidine ring is a well-established "privileged scaffold," frequently appearing in a multitude of ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fluorine in the Piperidine Ethanol Scaffold

In the landscape of modern drug discovery, the piperidine ring is a well-established "privileged scaffold," frequently appearing in a multitude of approved pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2] When combined with an ethanol moiety, the resulting piperidine ethanol structure offers a versatile platform for introducing diverse functionalities and optimizing drug-like properties. The strategic incorporation of fluorine into this scaffold further enhances its potential, providing medicinal chemists with a powerful tool to fine-tune a molecule's biological activity and pharmacokinetic profile.[3][4]

Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's properties.[3][5] Judicious fluorination can modulate pKa, improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins, and increase membrane permeability, which is particularly crucial for central nervous system (CNS) agents.[3][5][6] This guide provides an in-depth exploration of the medicinal chemistry applications of fluorinated piperidine ethanols, complete with detailed experimental protocols and visualizations to aid researchers in this exciting field.

Therapeutic Applications of Fluorinated Piperidine Ethanols

The fluorinated piperidine ethanol motif is a valuable pharmacophore in several therapeutic areas, most notably in the development of agents targeting the central nervous system and in the modulation of G-protein coupled receptors (GPCRs).

Central Nervous System (CNS) Drug Discovery

The blood-brain barrier (BBB) presents a significant challenge in the development of drugs for neurological disorders. The introduction of fluorine into the piperidine ethanol scaffold can enhance lipophilicity, facilitating passage across the BBB.[3] Furthermore, the modulation of the piperidine nitrogen's basicity through the inductive effect of a nearby fluorine atom can reduce off-target effects, such as hERG channel activity, a common liability for CNS drug candidates.[7]

Fluorinated piperidine ethanols have been investigated for their potential in treating a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and depression.[8][9] For instance, derivatives of this scaffold have shown promise as cholinesterase inhibitors and modulators of neurotransmitter transporters.[8][10]

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane proteins that are the targets of a significant portion of currently marketed drugs.[11][12] Fluorinated piperidine ethanols can act as allosteric modulators of GPCRs, binding to a site distinct from the endogenous ligand binding site to fine-tune receptor activity.[11][12] This can offer a more subtle and potentially safer therapeutic approach compared to direct agonism or antagonism. The conformational constraints and altered electronic properties imparted by fluorine can lead to highly selective and potent allosteric modulators.[13]

Data Presentation: Biological Activities

The following table summarizes the biological activities of representative fluorinated piperidine derivatives, highlighting their potency against various targets.

Compound ClassTargetActivity (IC₅₀/Kᵢ)Therapeutic AreaReference
Fluorophenyl-piperidine ethanone derivativePrecursor to CNS active agentsNot specifiedCNS Disorders[14]
Fluorine-substituted piperidinesα-GlucosidaseHigh inhibitory activityDiabetes[8]
Fluorine-substituted piperidinesCholinesterasesPotent inhibitionAlzheimer's Disease[8]
Fluorophenyl piperidine derivativesDopamine Transporter (DAT)Kᵢ in the low nM rangeCNS Disorders[10]
Fluorophenyl piperidine derivativesT-Type Calcium ChannelsIC₅₀ in the low to mid nM rangeNeurological Disorders[10]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a cis-3-Fluoro-4-hydroxypiperidine Building Block

This protocol outlines the enantioselective synthesis of a key building block, cis-1-Boc-3-fluoropiperidin-4-ol, which can be further functionalized to a variety of fluorinated piperidine ethanol derivatives. This method is adapted from a reported procedure employing an organocatalytic fluorination.[15]

Materials:

  • 1-Boc-1,2,3,6-tetrahydropyridine

  • Selectfluor™

  • (S)-(-)-α-Methylbenzylamine

  • Acetonitrile (anhydrous)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Fluorination: To a solution of 1-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous acetonitrile, add (S)-(-)-α-methylbenzylamine (0.2 eq).

  • Cool the mixture to -20 °C and add Selectfluor™ (1.2 eq) portion-wise over 30 minutes, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude fluoroenamine intermediate.

  • Reduction: Dissolve the crude intermediate in methanol and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired cis-1-Boc-3-fluoropiperidin-4-ol.

Expected Outcome: A white solid, which can be crystallized to obtain enantiopure material.[15]

Protocol 2: Radioligand Binding Assay for GPCR Target Engagement

This protocol describes a general method to determine the binding affinity of a novel fluorinated piperidine ethanol for a specific GPCR target, for instance, the dopamine transporter (DAT), using a radioligand binding assay.[10]

Materials:

  • Cell membranes expressing the target GPCR (e.g., human DAT)

  • Radioligand (e.g., [³H]-WIN 35,428 for DAT)

  • Test compound (fluorinated piperidine ethanol) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add the test compound at various concentrations (typically in a serial dilution) to the appropriate wells.

  • For determining non-specific binding, add the non-specific binding inhibitor to designated wells.

  • For determining total binding, add vehicle (e.g., DMSO) to designated wells.

  • Reaction Initiation: Add the radioligand to all wells at a concentration near its Kd.

  • Add the cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer (3 x) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Synthetic Workflow for a Fluorinated Piperidine Ethanol Derivative

G cluster_0 Synthesis of a Key Intermediate cluster_1 Functionalization to Piperidine Ethanol cluster_2 Alternative Route via Hydroxypiperidine Fluoropyridine Fluoropyridine Fluoropiperidine Fluoropiperidine Fluoropyridine->Fluoropiperidine Heterogeneous Hydrogenation N-Alkylation N-Alkylation Fluoropiperidine->N-Alkylation Ethylene Oxide or 2-Haloethanol Fluorinated Piperidine Ethanol Fluorinated Piperidine Ethanol N-Alkylation->Fluorinated Piperidine Ethanol Fluorinated Piperidinone Fluorinated Piperidinone Fluorinated Hydroxypiperidine Fluorinated Hydroxypiperidine Fluorinated Piperidinone->Fluorinated Hydroxypiperidine Reduction (e.g., NaBH4) Fluorinated Hydroxypiperidine->Fluorinated Piperidine Ethanol Further Functionalization (if necessary)

Caption: General synthetic strategies for accessing fluorinated piperidine ethanols.

Logical Relationship in CNS Drug Design

G cluster_0 Molecular Scaffolds cluster_1 Physicochemical Property Modulation cluster_2 Improved Pharmacokinetics & Pharmacodynamics cluster_3 Therapeutic Outcome Piperidine Ethanol Piperidine Ethanol Increased Lipophilicity Increased Lipophilicity Piperidine Ethanol->Increased Lipophilicity Fluorine Fluorine Fluorine->Increased Lipophilicity Modulated pKa Modulated pKa Fluorine->Modulated pKa Blocked Metabolic Sites Blocked Metabolic Sites Fluorine->Blocked Metabolic Sites Increased Target Affinity Increased Target Affinity Fluorine->Increased Target Affinity Enhanced BBB Penetration Enhanced BBB Penetration Increased Lipophilicity->Enhanced BBB Penetration Reduced Off-Target Effects Reduced Off-Target Effects Modulated pKa->Reduced Off-Target Effects Blocked Metabolic Sites->Enhanced BBB Penetration Effective CNS Agent Effective CNS Agent Enhanced BBB Penetration->Effective CNS Agent Reduced Off-Target Effects->Effective CNS Agent Increased Target Affinity->Effective CNS Agent

Caption: Causality of fluorine incorporation in developing CNS-active piperidine ethanols.

Conclusion

Fluorinated piperidine ethanols represent a promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine provides a powerful means to optimize their drug-like properties, leading to agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. The synthetic accessibility of these scaffolds, coupled with their broad therapeutic potential, ensures that they will remain an area of active investigation for researchers and drug development professionals. The protocols and data presented herein serve as a foundational guide for the synthesis and evaluation of novel fluorinated piperidine ethanol derivatives.

References

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available at: [Link]

  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents.
  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. PMC. Available at: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Available at: [Link]

  • 2-(Piperid-1-yl)ethanol derivatives, their preparation and their application in therapeutics. Google Patents.
  • The conformational preferences of fluorinated piperidine derivatives. ResearchGate. Available at: [Link]

  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. Available at: [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

  • Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS. Available at: [Link]

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. MDPI. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. ResearchGate. Available at: [Link]

  • Piperidines bearing a β‐fluoroamine moiety possess promising bio‐activities. ResearchGate. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. University of Strathclyde. Available at: [Link]

  • N-(2-Hydroxyethyl)piperidine. ZORA. Available at: [Link]

  • Fluorinated piperidine acetic acids as gamma-secretase modulators. PubMed. Available at: [Link]

  • ChemInform Abstract: Synthesis of N‐(2‐Hydroxyethyl)‐Substituted Piperidines and Perhydroquinolines. Wiley Online Library. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • N-(2-Hydroxyethyl) Piperidine. Mallak Specialties Pvt Ltd. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • (PDF) Synthesis of 2-(4-aryl(adamantyl)-2-phenyliminothiazol-3-yl)-ethanol derivatives and prediction of their biological activity. ResearchGate. Available at: [Link]

  • Synthesis and Fluorescence Properties 2-N-Piperidinopyrazines. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable fluorinated building block. The strategic incorporation of a gem-difluoromethylene group adjacent to a hydroxyl function can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, the synthesis of such molecules presents unique challenges that require careful control of reaction conditions and a deep understanding of the underlying chemistry.

This document provides a robust synthetic strategy, detailed troubleshooting guides in a question-and-answer format, and expert-driven FAQs to help you navigate common pitfalls and optimize your reaction yield.

Recommended Synthetic Pathway: Indium-Mediated Reformatsky-Type Reaction

Our recommended approach for synthesizing the intermediate ester, ethyl 2,2-difluoro-2-(1-methylpiperidin-4-yl)acetate, is the Indium-mediated Reformatsky-type reaction. This method is chosen for its high functional group tolerance, reliability, and generally milder conditions compared to traditional zinc-based methods.[3][4] The reaction proceeds by the oxidative insertion of indium into the carbon-bromine bond of ethyl bromodifluoroacetate, forming an organoindium nucleophile which then adds to the carbonyl of 1-methylpiperidine-4-carbaldehyde. The resulting ester is then reduced to the target alcohol.

SynthesisWorkflow cluster_0 Step 1: C-C Bond Formation (Reformatsky-Type) cluster_1 Step 2: Ester Reduction SM1 1-methylpiperidine-4-carbaldehyde Intermediate Ethyl 2,2-difluoro-2- (1-methylpiperidin-4-yl)acetate SM1->Intermediate 60 °C, 6-18h Inert Atmosphere (N₂ or Ar) SM2 Ethyl Bromodifluoroacetate SM2->Intermediate 60 °C, 6-18h Inert Atmosphere (N₂ or Ar) Reagent Indium Powder (In⁰) Reagent->Intermediate 60 °C, 6-18h Inert Atmosphere (N₂ or Ar) Solvent THF (Anhydrous) Solvent->Intermediate 60 °C, 6-18h Inert Atmosphere (N₂ or Ar) Product 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (Target Molecule) Intermediate->Product Anhydrous THF, 0 °C to RT ReducingAgent LiAlH₄ or DIBAL-H Workup Aqueous Workup (e.g., Rochelle's Salt) Product->Workup

Caption: Proposed workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction shows low or no conversion of the aldehyde starting material. What are the likely causes?

This is a common issue often related to reagent activity or reaction conditions.

  • Possible Cause 1: Inactive Metal Surface

    • Explanation: Commercially available indium or zinc powder can develop an oxide layer on its surface, which passivates the metal and prevents oxidative insertion. This is a primary reason for reaction failure.

    • Solution: Activate the indium powder immediately before use. A simple and effective method is to wash the powder with dilute HCl (e.g., 1M) to etch away the oxide layer, followed by rinsing with deionized water, ethanol, and finally diethyl ether, then drying under high vacuum. This ensures a fresh, reactive metal surface.

  • Possible Cause 2: Sub-optimal Reaction Temperature

    • Explanation: While some Reformatsky reactions proceed at room temperature, many, especially those involving difluoroacetates, require thermal initiation to achieve a reasonable rate.[3] At room temperature, the reaction may be too slow to be practical.

    • Solution: Increase the reaction temperature. Studies have shown that heating the reaction mixture in THF to 60 °C can lead to complete conversion, whereas room temperature reactions may stall at low conversion.[3] We recommend setting up the reaction at room temperature and then gradually heating to 60 °C while monitoring by TLC or LC-MS.

  • Possible Cause 3: Poor Quality of Ethyl Bromodifluoroacetate

    • Explanation: Ethyl bromodifluoroacetate is susceptible to hydrolysis and decomposition. If it has been stored improperly or is old, its effective concentration will be lower, leading to poor results.

    • Solution: Use a freshly opened bottle or distill the reagent under reduced pressure before use. Store it under an inert atmosphere in a refrigerator and away from moisture.

Q2: The aldehyde is consumed, but my yield of the desired ester is very low. What side reactions could be occurring?

If the starting material is consumed without significant product formation, undesired side reactions are likely dominating.

  • Possible Cause 1: Aldehyde Dimerization (Pinacol Coupling)

    • Explanation: Under reducing conditions, some metals can promote the coupling of two aldehyde molecules to form a pinacol diol, especially if the desired reaction is sluggish. This is sometimes observed in traditional Reformatsky reactions.[4]

    • Solution: Characterize the main byproduct by NMR and MS to confirm its identity. Using indium instead of zinc often suppresses this side reaction due to its unique electrochemical properties.[3] Ensure slow addition of the ethyl bromodifluoroacetate to maintain a low concentration of the active organometallic species, favoring addition to the aldehyde over aldehyde-aldehyde coupling.

  • Possible Cause 2: Decomposition of the Organoindium Intermediate

    • Explanation: Fluoroalkyl organometallic reagents can be thermally and chemically sensitive. The strong electron-withdrawing nature of the fluorine atoms can make them prone to side reactions like β-fluoride elimination, although this is less common for α,α-difluoro esters compared to other fluorinated structures.[5][6] Contamination with water or oxygen can also rapidly quench the reagent.

    • Solution: Ensure the reaction is conducted under strictly anhydrous and inert conditions. Use dry solvents and glassware, and maintain a positive pressure of nitrogen or argon throughout the experiment. Degassing the solvent prior to use can also be beneficial.

  • Possible Cause 3: Product Loss During Aqueous Workup

    • Explanation: The product contains a basic piperidine nitrogen. During a standard acidic workup (e.g., quenching with NH₄Cl or dilute HCl), the product will become protonated and highly water-soluble, leading to significant loss into the aqueous layer.

    • Solution: After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH 9-10) with a base like sodium bicarbonate or dilute sodium hydroxide before extraction. This will ensure the piperidine nitrogen is in its free base form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane. If emulsions form, adding brine can help break them.

Q3: The final reduction of the ester to the alcohol is not working or gives a low yield. What should I check?

The ester reduction is a standard transformation, but the specific substrate can present challenges.

  • Possible Cause 1: Incomplete Reduction

    • Explanation: Insufficient reducing agent or non-optimal reaction time/temperature can lead to incomplete conversion of the ester.

    • Solution: Use a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents of LiAlH₄ for an ester). Monitor the reaction by TLC until the starting ester spot has completely disappeared. If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature.

  • Possible Cause 2: Complex Formation During Workup

    • Explanation: Both the piperidine nitrogen and the product alcohol's oxygen can coordinate strongly to aluminum salts formed during the workup of LiAlH₄ reactions. This can create gelatinous precipitates that are difficult to filter and can trap the product.

    • Solution: Employ a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) which is designed to produce granular, easily filterable aluminum salts. Alternatively, quenching the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously for several hours can effectively break up the aluminum complexes and facilitate a clean phase separation.

Frequently Asked Questions (FAQs)

FAQ 1: Why is indium often preferred over zinc for this type of difluoro-Reformatsky reaction?

While the classic Reformatsky reaction uses zinc, indium offers several advantages, particularly for complex or sensitive substrates.[3][4] Indium is less oxophilic than zinc, making it more tolerant of various functional groups. It can often be run in a wider range of solvents, and its first ionization potential is lower, allowing for milder reaction initiation. This often translates to cleaner reactions and higher yields by minimizing side reactions like pinacol coupling.[4]

FAQ 2: Can I use an alternative difluoromethylating reagent like TMSCF₂H or ethyl 2,2-difluoro-2-(trimethylsilyl)acetate?

Yes, but this would fundamentally change the reaction mechanism and require different conditions. Using a reagent like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (a Ruppert-Prakash type reagent) would necessitate a nucleophilic trigger, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride, to generate the difluoroenolate in situ.[7][8] This approach can be very effective but requires careful control of stoichiometry and reaction conditions to avoid undesired side reactions associated with the fluoride initiator.

FAQ 3: My final product is difficult to purify by silica gel chromatography. Are there any tips?

The target molecule is a polar amino alcohol, which can exhibit strong interactions with silica gel, leading to peak tailing and low recovery.

  • Tip 1: Neutralize the Silica: Pre-treat your column by flushing it with your eluent system containing a small amount of a basic additive, such as 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption of your basic product.

  • Tip 2: Use a More Polar Mobile Phase: A gradient elution starting from a non-polar solvent and gradually increasing to a more polar system (e.g., 0-10% Methanol in Dichloromethane) is often effective.

  • Tip 3: Consider Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a reverse-phase C18 column for purification.

Data and Protocols

Table 1: Comparison of Reaction Conditions for Reformatsky-Type Reactions
MetalReagentAldehyde/ImineSolventTemp (°C)Time (h)Yield (%)Reference
IndiumBrCF₂CO₂EtBenzaldehydeTHF60676[3]
IndiumBrCF₂CO₂EtN-Ts-imineTHF601885[3]
IndiumIC₂F₄COPhBenzaldehydeWater25290[4]
ZincBrCF₂CONH₂AldimineTHF65264-95[9]
Protocol: Synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Step 1: Ethyl 2,2-difluoro-2-(1-methylpiperidin-4-yl)acetate

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add indium powder (1.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF), followed by 1-methylpiperidine-4-carbaldehyde (1.0 equivalent).

  • Addition: Add ethyl bromodifluoroacetate (1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS until the aldehyde is consumed.

  • Quench: Cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Make the aqueous layer basic (pH ~9) with saturated NaHCO₃ solution. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Step 2: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of the purified ester (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.5 equivalents) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench: Carefully cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Filtration and Extraction: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target alcohol. Further purification can be performed by chromatography if necessary.

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • Poilane, C., et al. (2012). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • Braun, M. (2021). Review on the asymmetric difluoro-Reformatsky reaction highlighted as “very important paper”. Chemie. [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Reaction Protocols. [Link]

  • Welch, J. T., et al. (2018). Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. PMC. [Link]

  • Kim, H., et al. (2020). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

  • Colby, D. A., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Reaction Overview. [Link]

  • Colby, D. A., et al. (2023). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. American Chemical Society. [Link]

  • Zhang, X., et al. (2022). Switchable synthesis of α‐difluoro(thio)methylated alcohols and ketones. ResearchGate. [Link]

  • Wang, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Laboratory Guides. [Link]

  • Wang, J. (2016). The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Welcome to the Technical Support Center for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol . This platform is designed for researchers, medicinal chemists, and drug development professionals who require authoritative,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol . This platform is designed for researchers, medicinal chemists, and drug development professionals who require authoritative, field-proven methodologies for isolating and purifying this specific fluorinated piperidine derivative.

Because this molecule features both a basic tertiary amine and a highly polarized difluoroethanol moiety, standard purification workflows often result in poor yields, severe chromatographic streaking, or intractable oily residues. This guide synthesizes structural causality with validated protocols to ensure high-purity isolation.

Physicochemical Profiling & Structural Causality

To purify a molecule efficiently, one must first understand how its structural features dictate its macroscopic behavior. The presence of the gem-difluoro group (-CF₂-) adjacent to the primary alcohol fundamentally alters the molecule's electronics and partition coefficients compared to non-fluorinated analogs[1].

Table 1: Physicochemical Properties and Purification Implications

PropertyExpected ProfileMechanistic Impact on Purification
Molecular Weight 179.21 g/mol Low molecular weight makes the free base semi-volatile under deep vacuum; avoid prolonged exposure to high-vacuum drying (<0.1 mbar) at elevated temperatures.
pKa (Tertiary Amine) ~9.5 – 10.0The N-methylpiperidine nitrogen remains highly basic. It will interact strongly with acidic silanol groups on standard silica gel, causing severe peak tailing[2].
pKa (Primary Alcohol) ~12.5 – 13.5The strongly electron-withdrawing -CF₂- group inductively lowers the pKa of the adjacent -OH group. This makes the alcohol a much stronger hydrogen-bond donor, exacerbating silica retention.
Physical State Viscous Oil (Free Base)The free base will resist crystallization. To obtain a stable, weighable solid, it must be converted into a pharmaceutically acceptable salt (e.g., Hydrochloride)[3].

Logical Workflow for Purification

Selecting the correct purification sequence prevents sample loss. The following decision tree outlines a self-validating system based on the impurity profile of your crude reaction mixture[4].

PurificationWorkflow Start Crude 2,2-Difluoro-2- (1-methylpiperidin-4-yl)ethan-1-ol Q1 Are neutral/acidic impurities present? Start->Q1 ABE Acid-Base Extraction (pH 2 -> pH 12) Q1->ABE Yes Q2 Is high purity (>98%) required for bioassay? Q1->Q2 No ABE->Q2 Chrom Flash Chromatography (Silica + 1% TEA) Q2->Chrom Yes Q3 Is a solid form required? Q2->Q3 No Chrom->Q3 Salt HCl Salt Formation & Recrystallization Q3->Salt Yes End Pure Target Compound Q3->End No Salt->End

Caption: Decision tree for selecting the optimal purification method for the difluoro-piperidine derivative.

Troubleshooting Guides & Step-by-Step Protocols

Issue 1: Poor Recovery During Aqueous Workup

The Problem: Researchers often report losing up to 40% of their yield in the aqueous phase during standard extraction. The Causality: While piperidine itself is lipophilic, the addition of the highly polar difluoroethanol moiety significantly increases the molecule's aqueous solubility. When basifying the aqueous layer to extract the free base, standard extraction with diethyl ether or hexanes is insufficient. The Solution: Implement a "salting-out" procedure and utilize a solvent with a higher dipole moment[4].

Protocol 1: Optimized Acid-Base Extraction

  • Acidic Partitioning: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add an equal volume of 1M HCl. The target compound protonates at the N-methyl group and migrates to the aqueous layer.

  • Phase Separation: Separate the layers. Discard the organic layer (which now contains neutral/acidic impurities) or retain it for TLC verification.

  • Basification (Self-Validating Step): Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M NaOH dropwise while stirring. Validation: Use pH paper to ensure the solution reaches pH > 12. This guarantees complete deprotonation of the tertiary amine.

  • Salting Out: Saturate the basic aqueous layer by adding solid Sodium Chloride (NaCl) until no more dissolves. This dramatically decreases the solubility of the polar difluoro-alcohol in the water phase.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or a 4:1 mixture of Chloroform/Isopropanol.

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.

Issue 2: Severe Streaking on Silica Gel

The Problem: The compound elutes as a massive smear across multiple fractions during flash chromatography, leading to poor resolution from structurally similar impurities. The Causality: The basic tertiary nitrogen and the highly polarized alcohol act as strong hydrogen-bond donors/acceptors, interacting non-covalently with the acidic silanol (-Si-OH) groups on the stationary phase[2]. The Solution: Deactivate the silica gel dynamically using a basic modifier[5].

Protocol 2: TEA-Deactivated Flash Chromatography

  • Solvent System Preparation: Prepare a mobile phase of Petroleum Ether/Ethyl Acetate (e.g., 2:1 ratio) and add exactly 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Flush at least two column volumes of the solvent through the bed. Mechanism: The TEA binds to and masks the acidic silanol sites, preventing the target molecule from doing so.

  • Loading: Dissolve the crude oil in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column using the TEA-modified solvent system. Collect fractions and analyze via TLC (visualize using Ninhydrin or Potassium Permanganate stains, as the molecule lacks a strong UV chromophore).

  • Removal of TEA: After pooling the pure fractions, concentrate them via rotary evaporation. To remove residual TEA, place the flask under high vacuum (0.5 mbar) for 2 hours at 35 °C.

Issue 3: Inability to Form a Handlable Solid

The Problem: The purified free base remains a sticky, viscous oil, making it difficult to weigh accurately for biological assays or formulation. The Causality: The low molecular weight and conformational flexibility of the difluoroethyl chain prevent efficient crystal lattice packing in the free base form. The Solution: Convert the free base into a crystalline hydrochloride hemihydrate or anhydrous salt[3].

Protocol 3: Hydrochloride Salt Formation & Crystallization

  • Dissolution: Dissolve the purified free base oil in anhydrous Isopropyl Alcohol (IPA) (approx. 5 mL per gram of compound).

  • Acidification: Place the flask in an ice bath. Slowly add 1.05 equivalents of a standardized solution of HCl in Diethyl Ether (e.g., 2M HCl in Et₂O) under vigorous stirring. A white precipitate should begin to form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 2 hours to maximize crystal growth and yield.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Diethyl Ether.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or silica gel overnight to yield the pure 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride salt.

Frequently Asked Questions (FAQs)

Q: Can I purify this compound using reverse-phase Preparative HPLC? A: Yes, but standard acidic mobile phases (like 0.1% Formic Acid in Water/Acetonitrile) will cause the compound to elute very early near the void volume due to the protonation of the amine, which makes it highly polar. To achieve proper retention and peak shape, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with NH₄OH) to keep the molecule in its neutral free-base form during the run.

Q: I attempted to distill the crude mixture under vacuum, but I observed decomposition. Why? A: While small piperidines are often distillable, the gem-difluoro alcohol motif can be thermally sensitive. At elevated temperatures (>120 °C), even under vacuum, basic amines can catalyze the elimination of HF or other degradation pathways. Distillation is not recommended for this specific fluorinated scaffold; rely on acid-base extraction and chromatography instead[4].

Q: Why does my TLC spot look like a figure-eight or a dumbbell? A: This "dumbbell" effect on TLC is a classic sign of concentration-dependent pKa shifts and partial protonation on the silica plate. It means your TLC eluent lacks a basic modifier. Add 1-2% TEA or aqueous NH₄OH to your TLC developing chamber to collapse the dumbbell into a single, tight spot[2].

References

  • European Patent Office. "Piperidine derivatives, their preparation, and their use as medicaments." Google Patents. Available at: [Link]

  • Hu, J., et al. "Nucleophilic difluoromethylation of N,N-acetals with TMSCF2SO2Ph reagent promoted by trifluoroacetic acid." Chinese Academy of Sciences. Available at: [Link]

  • Knutson, C., et al. "1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas." PMC / NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Gem-Difluoro Alcohol Preparation

Welcome to our dedicated technical support center for the synthesis of gem-difluoro alcohols (α,α-difluoromethyl carbinols). This guide is designed for researchers, scientists, and professionals in drug development to ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of gem-difluoro alcohols (α,α-difluoromethyl carbinols). This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes. The gem-difluoro alcohol motif is a valuable bioisostere for hydroxyl, thiol, or amine groups, making its efficient synthesis critical in medicinal chemistry.[1][2] This resource is structured in a practical question-and-answer format to directly tackle the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues with Nucleophilic Difluoromethylation using TMSCF₂H (Ruppert-Prakash-type Reaction)

The use of (difluoromethyl)trimethylsilane (TMSCF₂H) for the nucleophilic addition to carbonyls is a cornerstone method for preparing gem-difluoro silyl ethers, which are then deprotected to yield the target alcohols.[1] However, yields can be variable. This section addresses common pitfalls.

Question 1: My reaction with TMSCF₂H is sluggish or shows no conversion, especially with ketones. What's going wrong?

Answer: This is a frequent issue, often stemming from insufficient activation of the TMSCF₂H reagent or lower electrophilicity of the carbonyl substrate.

Causality & Explanation: Unlike its highly reactive trifluoromethyl analogue, TMSCF₃, the Si-CF₂H bond in TMSCF₂H is less polarized and requires a suitable nucleophilic activator (typically a fluoride source or a strong, non-nucleophilic base) to generate the active difluoromethyl anion or a hypervalent siliconate intermediate.[3][4] Ketones are inherently less electrophilic than aldehydes, and sterically hindered ketones further slow down the nucleophilic attack.[5][6]

Troubleshooting & Optimization Protocol:

  • Choice of Activator:

    • For Aldehydes: A catalytic amount of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) is often sufficient.[1]

    • For Ketones: Low yields with fluoride activators are common (30-40%).[1] A switch to a strong, sterically hindered base is highly recommended. Potassium tert-pentoxide (tPentOK) or potassium tert-butoxide (tBuOK) can be very effective.[1][6] The hindered nature of these bases prevents their direct addition to the carbonyl, which can be a side reaction with smaller bases.[1]

  • Solvent Selection:

    • The choice of solvent is critical. For fluoride-initiated reactions, polar aprotic solvents like DMF are often ideal.[6] For base-mediated reactions, THF is commonly used, typically at low temperatures (-78 °C).[6]

  • Reagent Stoichiometry:

    • Ensure you are using a sufficient excess of TMSCF₂H, especially for less reactive ketones. An increase from 1.5 to 2.5 equivalents can significantly improve conversion.

  • Temperature Control:

    • For base-mediated reactions with ketones, maintaining a low temperature (e.g., -78 °C) is crucial to suppress side reactions like enolization and subsequent aldol-type reactions, particularly with enolizable ketones.[6]

ParameterAldehydesLess Reactive KetonesEnolizable Ketones
Activator Catalytic CsF or TBAFStoichiometric tBuOK or tPentOKStoichiometric tPentOK (preferred)[1]
Solvent DMFTHFTHF
Temperature Room Temperature-78 °C to 0 °C-78 °C
TMSCF₂H (equiv.) 1.2 - 1.51.5 - 2.51.5 - 2.0
Table 1: Recommended Starting Conditions for TMSCF₂H Reactions.

Question 2: I'm observing significant formation of side products, such as aldol adducts or recovered starting material after workup. How can I prevent this?

Answer: Side product formation is often linked to the choice of base and the nature of your substrate. Enolizable ketones are particularly susceptible to side reactions.

Causality & Explanation: Strong bases like tBuOK can deprotonate the α-carbon of enolizable ketones, leading to an aldol condensation pathway that competes with the desired difluoromethylation. If the reaction is incomplete, quenching the mixture will regenerate the starting ketone.

Troubleshooting & Optimization Protocol:

  • Base Selection: For enolizable ketones, using a more sterically hindered base like potassium tert-pentoxide (tPentOK) can minimize the competitive deprotonation that leads to aldol side reactions.[1]

  • Order of Addition: Add the base slowly to a solution of the ketone and TMSCF₂H at low temperature (-78 °C). This maintains a low instantaneous concentration of the base, favoring the difluoromethylation pathway.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen). Water will protonate the difluoromethyl anion and any enolates formed, reducing yield and regenerating starting material.

Logical Workflow for Troubleshooting TMSCF₂H Reactions

G start Low Yield with TMSCF₂H substrate Substrate Type? start->substrate activator Activator Issue start->activator solution4 Check for anhydrous conditions. Optimize reaction time and temperature. start->solution4 General aldehyde Aldehyde substrate->aldehyde Yes ketone Ketone substrate->ketone No solution1 Use CsF/TBAF in DMF. Check TMSCF₂H purity. activator->solution1 Fluoride Source solution2 Switch to tBuOK/tPentOK in THF at -78°C. Increase TMSCF₂H equivalents. activator->solution2 Base side_products Side Products Observed? side_products->solution2 No solution3 Use tPentOK to minimize aldol reaction. Ensure slow base addition at -78°C. side_products->solution3 Yes (Aldol) aldehyde->solution1 enolizable Enolizable Ketone ketone->enolizable Yes non_enolizable Non-Enolizable Ketone ketone->non_enolizable No enolizable->side_products non_enolizable->solution2 G reagents [Ph₃P⁺CF₂H]Br⁻ + Aldehyde/Ketone path1 Base: DBU reagents->path1 path2 Base: Cs₂CO₃ reagents->path2 ylide Phosphonium Ylide Formation path1->ylide transfer Direct 'CF₂H' Transfer (P-O Bond Driven) path2->transfer betaine Betaine Intermediate ylide->betaine olefin gem-Difluoroolefin (Wittig Product) betaine->olefin alcohol gem-Difluoro Alcohol (Desired Product) transfer->alcohol

Caption: Reaction pathway divergence based on base selection.

Section 3: General & Post-Reaction Issues

Question 4: The deprotection of my gem-difluoro silyl ether is incomplete or leads to decomposition. What is the best procedure?

Answer: The final deprotection step is critical and requires careful selection of conditions to avoid side reactions.

Causality & Explanation: The TMS (trimethylsilyl) ether formed after the TMSCF₂H reaction is generally labile. However, harsh acidic or basic conditions can sometimes lead to elimination or other decomposition pathways, especially if the alcohol product is sensitive.

Troubleshooting & Optimization Protocol:

  • Fluoride-Based Deprotection: The most common and mild method is to use a fluoride source.

    • TBAF in THF: This is the standard procedure. Use 1.1 equivalents of a 1M solution of TBAF in THF at 0 °C to room temperature.

    • HF-Pyridine: For more robust substrates, a buffered acidic source like HF-Pyridine in THF can be effective.

  • Aqueous Acid: A simple workup with aqueous HCl (e.g., 1M) is often sufficient to hydrolyze the silyl ether. This is typically done after quenching the initial reaction.

  • Monitoring: Always monitor the deprotection by TLC or LCMS to ensure full conversion before proceeding with the workup and purification. Incomplete deprotection will lead to a mixture of the silyl ether and the alcohol, which can be difficult to separate.

Recommended Deprotection Protocol (Post-TMSCF₂H Reaction):

  • After the initial reaction is deemed complete, cool the reaction mixture to 0 °C.

  • Slowly add a 1M solution of TBAF in THF (1.1 equivalents).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once deprotection is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. [5]

Question 5: My purification by silica gel chromatography is resulting in low recovery of the final gem-difluoro alcohol. What could be the cause?

Answer: Low recovery during chromatography can be due to the volatility of the product or its interaction with the stationary phase.

Causality & Explanation: Gem-difluoro alcohols, particularly those with lower molecular weight, can be volatile and may be lost during solvent removal under high vacuum. [7]Additionally, the alcohol functionality can lead to tailing on silica gel, spreading the product over many fractions and resulting in apparent low yield. The acidic nature of silica gel can also sometimes cause degradation of sensitive products.

Troubleshooting & Optimization Protocol:

  • Careful Solvent Removal: When concentrating fractions, use a rotary evaporator with a moderate vacuum and a room temperature water bath to minimize loss of volatile products.

  • TLC System Optimization: Develop a good TLC solvent system that gives a sharp spot for your product with an Rf value between 0.2 and 0.4. This will ensure efficient separation on the column.

  • Column Chromatography Technique:

    • Use a deactivated silica gel if you suspect product degradation. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., 1%).

    • Run the column with a slight positive pressure ("flash chromatography") to minimize the time the product spends on the silica.

  • Alternative Purification: If chromatography proves problematic, consider other purification methods such as distillation for volatile liquids or recrystallization for solid products.

References
  • Mykhailiuk, P. K. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7134-7175. [Link]

  • Hu, J., & Zhang, W. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters, 18(12), 2942–2945. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Di- and Monofluoroalkylation Reactions. Chemical Reviews, 97(3), 757–786. [Link]

  • Hu, J. (2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions. [Link]

  • Li, Y., et al. (2022). Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 27(19), 6592. [Link]

  • Mykhailiuk, P. K. (2020). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron Letters, 61(15), 151739. [Link]

  • Prakash, G. K. S., et al. (2016). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 138(32), 10239–10251. [Link]

  • Zhang, W., et al. (2016). Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. Chemical Communications, 52(58), 9012-9015. [Link]

  • Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 792–795. [Link]

  • Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]

  • Prakash, G. K. S., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(39), 4796-4799. [Link]

Sources

Optimization

Technical Support Center: Fluorinated Piperidine Intermediates

Topic: Purification and Isolation Strategies for Fluorinated Piperidines Introduction Welcome to the Technical Support Center. If you are working with fluorinated piperidines, you are likely encountering a specific set o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification and Isolation Strategies for Fluorinated Piperidines

Introduction

Welcome to the Technical Support Center. If you are working with fluorinated piperidines, you are likely encountering a specific set of frustration points: invisibility (lack of UV chromophores), volatility (loss of product on the rotavap), and stubborn impurities (regioisomers and defluorinated byproducts).

Fluorine substitution on the piperidine ring fundamentally alters the physicochemical properties of the molecule.[1] It lowers the pKa of the amine via inductive effects and increases the polarity of the C-H bonds, often making the free base surprisingly water-soluble. The following guide addresses these specific challenges with field-proven protocols.

Module 1: The "Invisible" Product (Detection Issues)

Q: "I cannot see my product on TLC or HPLC. How do I monitor the reaction?"

Diagnosis: Fluorinated piperidines (e.g., 3-fluoropiperidine, 3,3-difluoropiperidine) lack a conjugated


-system, rendering them invisible to standard UV detection (254 nm).

The Solution: Do not rely on refractive index (RI) detectors for reaction monitoring; they are too insensitive for impurity profiling. You have two robust options: Gas Chromatography (GC) for the free base, or Derivatization for HPLC.

Option A: GC-FID/MS (Preferred for Free Bases)

Because fluorinated piperidines are volatile, they analyze well on standard non-polar columns (e.g., DB-5, HP-5).

  • Tip: Use a low initial oven temperature (35-40 °C) with a hold time to prevent the solvent peak from masking the early-eluting fluorinated amine.

Option B: In-Situ Derivatization for HPLC

If you must use HPLC (e.g., to separate non-volatile metal complexes), you must attach a chromophore.

Protocol: Rapid Benzoyl Chloride Derivatization

  • Take 50 µL of your reaction mixture.

  • Add 200 µL of saturated NaHCO₃ (aq).

  • Add 200 µL of Benzoyl Chloride solution (10% v/v in Acetonitrile).

  • Vortex for 30 seconds.

  • Dilute with 500 µL Acetonitrile/Water (1:1).

  • Inject on HPLC (monitor at 230 nm or 254 nm).

Why this works: This converts the "invisible" amine into a UV-active benzamide in under a minute, allowing you to quantify regioisomers that might otherwise co-elute on GC.

Module 2: The Isomer Nightmare (Separation)

Q: "I have a mixture of 3-fluoro and 4-fluoro isomers (or cis/trans). Distillation isn't working."

Diagnosis: Fluorinated regioisomers often have boiling points within 2-3 °C of each other. Fractional distillation is rarely effective on a small scale and often leads to decomposition.

The Solution: The "Protect-Purify-Deprotect" Strategy The most reliable method is to increase the molecular weight and lipophilicity by installing a protecting group. This amplifies the subtle differences in polarity between isomers, making silica chromatography effective.

Workflow:

  • Protection: Treat the crude mixture with Boc₂O or Cbz-Cl .

  • Separation: The Boc-protected isomers will usually separate easily on standard silica gel (Hexane/EtOAc gradients).

    • Note: The cis-fluorinated isomers are generally more polar than trans due to the dipole alignment.

  • Deprotection: Removal of Boc (HCl/Dioxane) or Cbz (Hydrogenation) yields the pure salt.

Visualization: Isomer Separation Decision Tree

purification_strategy start Crude Fluorinated Piperidine Mixture check_bp Are isomers volatile? start->check_bp distill Fractional Distillation (Only if >10°C BP diff) check_bp->distill Yes (Rare) protect Derivatize with Boc/Cbz check_bp->protect No / Co-boiling final Pure Isomer Salt distill->final chroma Silica Chromatography (Hexane/EtOAc) protect->chroma Liquids/Oils cryst Recrystallization (if solid) protect->cryst Solids deprotect Deprotection (HCl or H2/Pd) chroma->deprotect cryst->deprotect deprotect->final

Figure 1: Decision matrix for separating close-eluting fluorinated piperidine isomers.

Module 3: The Yield Loss (Workup & Extraction)

Q: "My extraction yield is terrible. The amine seems to stay in the aqueous layer."

Diagnosis: This is a classic "LogD" trap.

  • pKa Drop: Fluorine is highly electronegative. While piperidine has a pKa ~11.2, 3-fluoropiperidine has a pKa of ~9.3 , and 3,3-difluoropiperidine drops to ~8.5 .

  • Polarity: The C-F bond is polar.[2] Even when deprotonated (free base), the molecule is more water-soluble than non-fluorinated piperidine.

The Solution: Modified Extraction Protocol Standard pH 10 workups often fail because the "salting out" effect is ignored, and the solvent choice is poor.

Optimized Protocol:

  • pH Adjustment: Adjust aqueous layer to pH > 12 (ensure you are at least 2 units above the pKa).

  • Saturation: Saturate the aqueous phase with NaCl (solid). This is non-negotiable for fluorinated amines.

  • Solvent: Do NOT use Diethyl Ether. Use DCM (Dichloromethane) or CHCl₃/IPA (3:1) . The fluorinated amine associates better with chlorinated solvents.

  • Repetition: Perform 3-4 extractions.

Data: pKa Shifts in Fluorinated Piperidines

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] pKa (Conjugate Acid)Extraction pH TargetRecommended Solvent
Piperidine11.2> 13Ether or DCM
4-Fluoropiperidine~ 9.8> 12DCM
3-Fluoropiperidine~ 9.3> 11.5DCM
3,3-Difluoropiperidine~ 8.5> 10.5DCM / IPA (3:1)
4-(Trifluoromethyl)piperidine~ 9.0> 11DCM

Module 4: Metal Removal (Post-Hydrogenation)

Q: "I synthesized this via hydrogenation of a fluoropyridine. How do I remove the Palladium/Platinum residues?"

Diagnosis: Amines are excellent ligands for Pd and Pt. Simple filtration through Celite often leaves 500-1000 ppm of metal in the product, which will crash out as "black specks" during salt formation.

The Solution: Scavengers vs. Extraction Acidic extraction is risky because metal-amine complexes can sometimes protonate and transfer to the aqueous phase.

Recommended Workflow:

  • Silica-Based Scavengers (Best): Treat the crude reaction mixture (in organic solvent) with Thiol-modified Silica (e.g., SiliaMetS® Thiol) .

    • Load: 5-10 wt% relative to mass of product.

    • Time: Stir 4 hours at 40 °C.

    • Filtration: Filter through a 0.45 µm pad.

  • Activated Carbon: If scavengers are unavailable, use specialized activated carbon (e.g., Darco KB-G) at 10 wt% at reflux for 1 hour.

Visualization: Metal Removal Workflow

metal_removal crude Crude Reaction (High Pd/Pt) scavenger Add Thiol-Silica (5-10 wt%) crude->scavenger heat Stir 40°C (4 Hours) scavenger->heat filter Filter (0.45µm) heat->filter test ICP-MS Check filter->test

Figure 2: Standard workflow for removing transition metals from fluorinated amines.

References

  • Synthesis and Hydrogenation Challenges

    • Wagener, T., et al. (2020).[9] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis. Link

    • Context: Discusses the difficulty of purifying volatile, unprotected fluorinated piperidines and the str
  • Conformational Analysis & pKa

    • Wollenburg, M., et al. (2025/ResearchGate). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Link

    • Context: Provides structural insights into why separation of isomers is difficult (conformational locking)
  • Derivatization Techniques

    • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Link

    • Context: Validates the use of FMOC and other reagents for detecting secondary amines lacking chromophores.
  • Metal Removal Strategies

    • Biotage. (2023).[3][13][14] "How to Remove Palladium in three easy steps." Link

    • Context: General industry standard protocols for using scavengers vs.
  • General Fluorine Chemistry

    • Van der Born, D., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[6] Nature Chemistry.[1] Link

    • Context: Highlights the synthesis of these specific intermediates and the use of protecting groups to facilitate isol

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Executive Summary & Chemical Context Target Molecule: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol CAS: 1784857-38-0 Chemical Class: Fluorinated Amino-Alcohol[1] This guide addresses the specific challenges in cryst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Molecule: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol CAS: 1784857-38-0 Chemical Class: Fluorinated Amino-Alcohol[1]

This guide addresses the specific challenges in crystallizing 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol. The molecule features a basic tertiary amine (N-methylpiperidine), a hydrogen-bond donor (primary alcohol), and a lipophilic, electron-withdrawing difluoromethylene bridge. This combination often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct nucleation, particularly in unseeded cooling crystallizations.

Key Challenges:

  • Oiling Out: The flexible alkyl chain and amino group lower the melting point, increasing the risk of oil formation before crystallization.

  • Solubility: The difluoro group increases lipophilicity compared to non-fluorinated analogs, altering standard alcohol solubility profiles.

  • Polymorphism: Amino-alcohols are prone to conformational polymorphism due to rotation around the piperidine-ethanol bond.

Interactive Troubleshooting Guide (Q&A)

Module A: Solvent Selection & Screening

Q1: I am seeing high solubility in alcohols but poor recovery. What solvent system do you recommend?

A: The free base is highly soluble in lower alcohols (Methanol, Ethanol) due to H-bonding. For higher recovery, you must disrupt these interactions without inducing oiling out.

Recommendation: Switch to a Class 3 ester/hydrocarbon system.

  • Primary Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate. These dissolve the compound at reflux but have a steeper solubility curve upon cooling than alcohols.

  • Anti-Solvent: n-Heptane or Methylcyclohexane.

  • Ratio: Start with 1:3 (Solvent:Anti-Solvent) volumetrically.

Why? The difluoro group provides enough lipophilicity to maintain solubility in hot acetate esters, avoiding the "too soluble" problem of alcohols and the "insoluble" problem of pure alkanes.

Q2: My compound comes out as a sticky oil (oiling out) upon cooling. How do I fix this?

A: Oiling out occurs when the metastable liquid-liquid separation boundary (binodal) is crossed before the solubility curve (spinodal) is reached. This is common with impurities or rapid cooling.

Protocol: The "Seeded Isothermal" Approach

  • Dissolve the crude oil in the minimum amount of hot solvent (e.g., IPAc at 60°C).

  • Cool slowly to the metastable zone width (MSZW) limit (approx. 40-45°C)—stop before oiling occurs.

  • Seed with 0.5 wt% pure crystalline material (if available) or scratch the vessel wall.

  • Hold isothermally for 2-4 hours to allow crystal growth.

  • Cool slowly (0.2°C/min) to final isolation temperature.

Module B: Impurity Rejection

Q3: I have des-fluoro impurities (~1-2%). Will crystallization remove them?

A: Crystallization is generally effective here. The lack of fluorine atoms significantly changes the crystal lattice energy and solubility.

  • Strategy: Use a solvent system where the impurity is more soluble.

  • Solvent: Toluene/Heptane (1:1). The des-fluoro impurity often lacks the specific lipophilic packing of the CF2 group, remaining in the mother liquor.

Decision Logic & Workflows

Workflow 1: Solvent System Selection Matrix

This diagram guides you through selecting the optimal solvent based on your initial observation of the crude material.

SolventSelection Start Start: Analyze Crude Material StateCheck State at Room Temp? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil Yes SolubilityCheck Check Solubility in IPAc (5 vol) Solid->SolubilityCheck SaltScreen Protocol B: Screen Salt Formation (HCl, Fumarate) Oil->SaltScreen Free base unstable SolubleHot Soluble Hot / Insoluble Cold SolubilityCheck->SolubleHot Ideal Insoluble Insoluble Hot SolubilityCheck->Insoluble Too Non-polar TooSoluble Soluble at RT SolubilityCheck->TooSoluble Too Polar RecrystIPAc Protocol A: Recrystallize from IPAc/Heptane SolubleHot->RecrystIPAc SwitchPolar Switch to Ethanol/Water (Risk of Hydrates) Insoluble->SwitchPolar TooSoluble->SaltScreen

Caption: Decision matrix for selecting solvent systems based on the physical state and solubility profile of the crude 2,2-difluoro-amino-alcohol.

Technical Data & Protocols

Table 1: Recommended Solvent Systems
Solvent SystemRatio (v/v)RoleProsCons
IPAc / n-Heptane 1:3CrystallizationGood yield, rejects polar impurities.Requires precise anti-solvent addition rate.
Ethanol / Water 9:1PurificationExcellent for removing inorganic salts.Low yield (high solubility); Risk of hydrates.
Toluene PureReslurryHigh purity; removes non-polar byproducts.Lower recovery; high boiling point (drying issue).
MTBE PureTriturationTurns oils into solids (kinetic).Polymorph control is poor.
Protocol: Anti-Solvent Addition (Standard Operating Procedure)

Objective: Maximize yield while maintaining >98% purity.

  • Preparation: Charge 10g of crude 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol into a reactor.

  • Dissolution: Add 50 mL Isopropyl Acetate (IPAc) . Heat to 65°C. Agitate until clear.

  • Filtration: Perform hot filtration to remove mechanical impurities (insolubles).

  • Initial Cooling: Cool filtrate to 45°C.

  • Seeding: Add 50mg (0.5%) of pure seed crystals. Stir for 30 mins.

  • Anti-Solvent Dosing:

    • Start adding n-Heptane (150 mL total).

    • Phase 1: Add first 30 mL over 1 hour (Slow rate to prevent oiling).

    • Phase 2: Add remaining 120 mL over 30 mins.

  • Final Cooling: Cool to 0-5°C over 2 hours.

  • Isolation: Filter and wash with cold Heptane/IPAc (3:1).

References

  • O'Hagan, D., et al. (2010).[2] Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. Link

    • Relevance: Establishes the synthesis and structural characteristics of fluorinated piperidine rings, providing context for the conformational flexibility of the piperidine ring in the target molecule.
  • Childs, S. L., et al. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Semantic Scholar. Link

    • Relevance: Provides foundational principles for handling polymorphism in pharmaceutical intermediates with similar hydrogen-bonding capabilities.
  • Waelbroeck, M., et al. (1992). Binding properties of 4-diphenyl acetoxy-N-methylpiperidine methiodide. National Institutes of Health (PMC). Link

    • Relevance: Discusses the biological and structural properties of N-methylpiperidine derivatives, supporting the solubility assumptions made for the target molecule.
  • ChemScene. (2024). Product Data: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol.[1] ChemScene. Link

    • Relevance: Verifies the commercial availability and basic chemical identifiers (CAS, MW) used in this guide.

Sources

Optimization

Handling hygroscopic nature of piperidine alcohols in the lab

Technical Support Center: Handling Hygroscopic Piperidine Alcohols Piperidine alcohols, such as 3-piperidinol and 4-piperidinol, are essential building blocks in pharmaceutical synthesis and drug development. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Piperidine Alcohols

Piperidine alcohols, such as 3-piperidinol and 4-piperidinol, are essential building blocks in pharmaceutical synthesis and drug development. However, their dual functionality—a secondary amine and a hydroxyl group—makes them potent hydrogen-bond donors and acceptors. This results in highly hygroscopic behavior, where the compounds readily absorb atmospheric moisture, often deliquescing from a crystalline solid into a viscous, unweighable syrup [1].

This technical support guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure accurate stoichiometry and prevent the quenching of moisture-sensitive reagents during downstream synthesis.

Diagnostic FAQs: Understanding the Causality

Q: Why do my piperidine alcohol crystals turn into a sticky syrup on the benchtop? A: Piperidine alcohols possess both an amine nitrogen and a hydroxyl oxygen, creating a highly polar lattice. When exposed to ambient air, these functional groups form strong hydrogen bonds with atmospheric water molecules. The thermodynamic drive to hydrate is so strong that the absorbed water disrupts the crystalline lattice, causing the solid to dissolve in its own absorbed moisture (deliquescence) [2].

Q: How does this absorbed moisture impact my synthetic workflows? A: Moisture absorption introduces two critical failure points in your experiments:

  • Stoichiometric Inaccuracy: If a compound absorbs 15% of its weight in water, weighing 100 mg of the "solid" means you are only adding 85 mg of the actual reagent. This throws off molar equivalents, leading to incomplete reactions and poor yields.

  • Reagent Quenching: Residual water acts as a potent nucleophile and proton source. If your downstream step involves moisture-sensitive reagents like Grignard reagents, organolithiums, or acid chlorides, the water will irreversibly quench them before they can react with the piperidine alcohol [3].

Q: Can I just dry the compound in a standard vacuum oven? A: Standard vacuum drying is often insufficient because the hydrogen bonds between water and the piperidine ring are exceptionally strong. Furthermore, heating these compounds under a vacuum without an inert atmosphere can lead to oxidative degradation or sublimation. Instead, azeotropic distillation or rigorous Schlenk line techniques are required[4].

Troubleshooting Guide: Workflows & Solutions

Issue 1: Accurate Weighing of Highly Hygroscopic Batches

Symptom: The mass on the analytical balance continuously drifts upward as the compound absorbs moisture from the air. Solution: Never weigh highly hygroscopic piperidine alcohols in open air.

  • Method A (Glovebox): Transfer the sealed vendor bottle into an inert atmosphere glovebox (nitrogen or argon). Weigh the required amount into a pre-dried vial with a septum cap.

  • Method B (Stock Solutions): If a glovebox is unavailable, rapidly transfer the entire contents of a fresh, sealed bottle into a pre-weighed, oven-dried volumetric flask under a stream of nitrogen. Immediately dissolve it in a dry, inert solvent (e.g., anhydrous THF or dichloromethane) to create a stock solution of known molarity. You can then dispense precise equivalents volumetrically via syringe [5].

Issue 2: Recovering "Wet" or Syrupy Piperidine Alcohols

Symptom: An older batch of 4-piperidinol has turned into a clumped mass or syrup. Solution: Perform an azeotropic drying process. By dissolving the wet compound in a solvent that forms a minimum-boiling azeotrope with water (such as toluene), you can co-evaporate the water under reduced pressure at a temperature much lower than water's standard boiling point [6].

G Start Piperidine Alcohol Batch Received Check Physical State Check (Solid vs. Syrup)? Start->Check Wet Syrup/Clumped (Moisture Absorbed) Check->Wet Visual inspection Dry Free-flowing Solid (Dry) Check->Dry Visual inspection Azeo Azeotropic Drying (Toluene Co-evaporation) Wet->Azeo Requires drying KF Karl Fischer Titration (Buffered Reagent) Dry->KF Confirm baseline Azeo->KF Verify < 0.1% water KF->Azeo Fail (>0.1%) Store Store in Glovebox (Inert Atmosphere) KF->Store Pass

Decision matrix for handling and recovering hygroscopic piperidine alcohols.

Self-Validating Experimental Protocols

Protocol 1: Azeotropic Drying via Toluene Co-Evaporation

Causality Check: Toluene and water form a heterogeneous azeotrope that boils at 84 °C (at atmospheric pressure), which is lower than the boiling point of pure water (100 °C) or pure toluene (110.6 °C). Under reduced pressure on a Schlenk line or rotary evaporator, this temperature drops significantly, allowing gentle removal of tightly bound water without degrading the piperidine alcohol.

Step-by-Step Methodology:

  • Preparation: Transfer the wet piperidine alcohol (e.g., 5.0 g) into an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 50 mL of anhydrous toluene (approximately 10 volumes) to the flask. Stir until the compound is fully dissolved or suspended.

  • Evaporation: Attach the flask to a rotary evaporator or a Schlenk line. Apply a vacuum (approx. 20–30 mbar) and gently heat the water bath to 40–50 °C.

  • Azeotroping: Allow the solvent to evaporate completely. The water will co-distill with the toluene.

  • Iteration: Break the vacuum with dry nitrogen. Add another 30 mL of anhydrous toluene and repeat the evaporation process. Repeating this 2–3 times ensures the complete removal of trace moisture.

  • Final Drying: Leave the resulting solid under a high vacuum (< 1 mbar) on a Schlenk line for 2–4 hours to remove any residual toluene.

  • Validation: Transfer a small aliquot to a Karl Fischer titrator to confirm the water content is below your required threshold (typically < 0.1%).

Protocol 2: Karl Fischer (KF) Titration for Amines

Causality Check: Standard KF reagents rely on a specific pH range (5.0–7.0) to maintain the stoichiometry of the iodine-water reaction. Because piperidine is a strong base, it will raise the pH of the titration cell, altering the reaction kinetics and causing false readings or sluggish endpoints. Step-by-Step Methodology:

  • Reagent Selection: You must use a buffered Karl Fischer working medium specifically designed for amines (typically containing salicylic acid or benzoic acid) to neutralize the basicity of the piperidine ring.

  • System Blank: Run a blank titration of the anhydrous solvent used to dissolve your sample to establish a baseline drift.

  • Sample Injection: In a glovebox or using a gas-tight syringe, dissolve 100 mg of the dried piperidine alcohol in 1 mL of anhydrous methanol. Inject this into the KF cell.

  • Calculation: Subtract the blank solvent water content from the total water content to determine the exact hydration level of your piperidine alcohol batch.

Quantitative Data: Physical Properties & Drying Parameters

The following table summarizes the physical states and optimal azeotropic drying parameters for common piperidine derivatives to aid in rapid laboratory decision-making.

Compound NameCAS NumberTypical Physical State (Dry)State When HydratedAzeotropic SolventAzeotrope B.P. (760 mmHg)
3-Piperidinol 6859-99-0Off-white crystalline solidViscous yellow syrupToluene84.1 °C
4-Piperidinol 5382-16-1White crystalline powderClumped, sticky solidToluene84.1 °C
N-Methyl-4-piperidinol 106-52-5Low-melting solid / LiquidMiscible aqueous liquidHeptane79.2 °C
2,2,6,6-Tetramethyl-4-piperidinol 2403-88-5White crystalline solidClumped solidToluene84.1 °C

Note: Azeotropic boiling points will decrease proportionally when placed under reduced pressure during rotary evaporation or Schlenk line protocols [6].

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? Retrieved from[Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from[Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from[Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from[Link]

  • Oxford Reference. Azeotropic drying. Retrieved from[Link]

Troubleshooting

Preventing defluorination during the synthesis of gem-difluoro alcohols

Topic: Preventing Defluorination & Decomposition Status: Operational | Tier: Level 3 (Senior Scientist) Introduction: The "Teflon" Trap Welcome to the technical support hub for gem-difluoro alcohol synthesis. If you are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Defluorination & Decomposition

Status: Operational | Tier: Level 3 (Senior Scientist)

Introduction: The "Teflon" Trap

Welcome to the technical support hub for gem-difluoro alcohol synthesis. If you are here, you have likely encountered the "vanishing fluorine" phenomenon: your LC-MS showed the product mass during the reaction, but after workup, you isolated a carboxylic acid, an ester, or a complex mixture of tars.

The Core Problem: The


-difluoroalkoxide intermediate is inherently unstable. Unlike non-fluorinated alkoxides, it possesses a potent driving force to eject a fluoride ion (

-elimination), especially under basic conditions or high temperatures. This transforms your desired alcohol into a reactive acyl fluoride, which subsequently hydrolyzes.

This guide provides the causality-driven protocols required to stabilize this intermediate and secure your target molecule.

Module 1: Nucleophilic Difluoromethylation (The Prakash/Hu Protocol)

Context: The most common route is the nucleophilic addition of a difluoromethyl group (using


 or similar) to an aldehyde or ketone.
The Failure Mechanism: Why did I lose Fluorine?

The reaction proceeds through a silylated or naked alkoxide. If this intermediate encounters a "hard" Lewis base or sufficient thermal energy, it undergoes E1cB-like elimination .

Visualizing the Pathway (Graphviz Diagram) The following diagram illustrates the critical "Fork in the Road" where your product lives or dies.

DefluorinationMechanism Start Carbonyl Substrate (R-CO-R') Intermediate α,α-Difluoroalkoxide (Unstable Intermediate) Start->Intermediate Nucleophilic Attack Reagent TMS-CF2H / CsF Reagent->Intermediate Protonation Acidic Quench (Low Temp) Intermediate->Protonation Path A: Kinetic Trap Elimination β-Fluoride Elimination (-F⁻) Intermediate->Elimination Path B: Thermodynamic Sink (High T / Strong Base) Product Gem-Difluoro Alcohol (Target) Protonation->Product Enol Difluoroenol Species Elimination->Enol AcylF Acyl Fluoride (R-CO-F) Enol->AcylF Tautomerization Decomp Carboxylic Acid / Ester (Decomposition) AcylF->Decomp Hydrolysis/Workup

Caption: The kinetic competition between protonation (product formation) and fluoride elimination (decomposition).

Protocol 1: The "Cold-Trap" Method ( )

Use this for: Aldehydes and non-enocliable ketones.

Reagents:

  • 
     (Trifluoromethyltrimethylsilane, Prakash Reagent)
    
  • Initiator:

    
     (dried) or 
    
    
    
    (Catalytic)
  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Guide:

  • The Drying Step (Critical): Flame-dry your glassware. Moisture generates

    
    , which catalyzes the decomposition of 
    
    
    
    before it reacts.
  • Temperature Control: Cool the substrate and

    
     (1.2 equiv) in THF to -78°C .
    
    • Why? At -78°C, the rate of nucleophilic addition is faster than the rate of

      
      -fluoride elimination.
      
  • Initiator Addition: Add the catalyst (e.g., CsF or TBAT) slowly.

    • Note: If using

      
      , ensure it is "activatable" (finely ground, dried under vacuum at 150°C).
      
  • The "Zero-Degree" Rule: Allow the reaction to warm to 0°C , but DO NOT reflux or heat to ambient temperature immediately unless monitoring confirms the intermediate is stable.

  • The Quench (The Trap): Quench with HCl (1M) or TBAF/AcOH at 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8] You must protonate the oxygen immediately upon desilylation. Leaving a naked alkoxide (

      
      ) sitting in solution invites defluorination.
      

Module 2: Reduction of Trifluoromethyl Ketones

Context: Reducing


 to 

.
The Failure Mechanism: Over-Reduction

Using strong hydride donors (like


) often leads to "deep reduction," stripping fluorine atoms to form mono-fluoro or non-fluorinated alcohols.
Protocol 2: Selective Hydride Reduction

Use this for: Converting trifluoromethyl ketones to alcohols without defluorination.

Recommended Reagent: Sodium Borohydride (


)
Contraindicated:  Lithium Aluminum Hydride (

)

Step-by-Step Guide:

  • Solvent Choice: Dissolve ketone in Methanol (MeOH).

    • Why? MeOH solvates the borohydride and provides a proton source to stabilize the developing charge.

  • Addition: Add

    
     (0.5 - 1.0 equiv) at 0°C .
    
  • Monitoring: Monitor via TLC/GC. The reaction is usually rapid (<30 mins).

  • Workup: Quench with saturated

    
    .
    
    • Tip: Avoid strong acidic workups if your substrate contains acid-sensitive groups, but ensure the pH is neutral to slightly acidic to prevent the "retro-aldol" type decomposition.

Module 3: Workup & Purification (The Silent Killer)

Context: You successfully synthesized the alcohol, but it vanished on the column.

The Issue: Silica Gel Acidity

Standard silica gel is slightly acidic (


). For 

-difluoro alcohols (and especially hydrated forms like gem-diols), this acidity catalyzes the reversal of the formation reaction or dehydration to the acyl fluoride.
Troubleshooting Table: Purification Strategy
SymptomDiagnosisCorrective Action
Streaking on TLC Product is decomposing on the plate.Use Neutral Alumina plates or add 1%

to the eluent.
Product mass -20 (HF loss) Elimination occurring during concentration.Keep water bath < 30°C. Do not distill to dryness if possible.
Yield loss on Column Acid-catalyzed decomposition.Pre-treat Silica: Slurry silica with 1-2%

in Hexanes before loading. Use Neutral Alumina instead of silica.
NMR shows Hemiketal Product reacted with solvent/silica.Avoid alcohols in eluent if possible. Use

.

FAQ: Rapid Diagnostics

Q: I used


 with 

and got an ester. What happened?
A: You likely generated the acyl fluoride via the elimination pathway (see Diagram 1). The acyl fluoride then reacted with the alcohol solvent (methanol/ethanol) or trace water during workup to form the ester/acid. Fix: Switch to a non-carbonate base like

or

and lower the temperature.

Q: Can I use the "Ruppert-Prakash" reagent for enolizable ketones? A: Risky. Enolizable ketones can undergo deprotonation instead of addition. Fix: Use


 counter-ions or Lewis Acid catalysis (

) to activate the carbonyl, making it more electrophilic than acidic.

Q: My product is a "hydrate" or "gem-diol". Is this normal? A: Yes. Electron-deficient ketones (like those with


 or 

) form stable hydrates (

) in the presence of water. These can often be dehydrated by distillation or drying over

, but they are distinct chemical entities.

References

  • Nucleophilic Difluoromethylation Mechanism & Reagents

    • Prakash, G. K. S.; Yudin, A. K. "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997 , 97, 757–786.

  • Hagiwara, T.; Fuchikami, T. "Synthesis of gem-Difluoro Compounds." Topics in Current Chemistry, 2014.
  • Decomposition on Silica/Workup

    • Vaughn, et al. "Transient Formation of Hemiketals from Pentafluoro-gem-diols." PMC (NIH).

  • Prevention of Defluorination in Reductions: Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing, 2006. (Standard text on preventing deep reduction).
  • Direct Difluoromethylation Protocols

    • Li, Y.; Hu, J. "Nucleophilic Difluoromethylation of Carbonyl Compounds." Angewandte Chemie Int. Ed., 2005 , 44, 5832.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol .

This molecule presents a unique dichotomy: it contains an electron-rich, basic tertiary amine (the N-methylpiperidine core) and a highly polarized, acidic primary alcohol (driven by the strongly electron-withdrawing gem-difluoro group). This structural combination makes the compound highly susceptible to specific degradation pathways, namely N-oxidation and severe moisture-induced aggregation.

The following guide details the causality behind these degradation mechanisms and provides self-validating protocols to ensure the long-term integrity of your active pharmaceutical ingredient (API) or synthetic intermediate.

Part 1: Structural Vulnerability Analysis

To design an effective storage protocol, we must first understand the chemical causality of the molecule's degradation.

  • Tertiary Amine N-Oxidation: The lone pair of electrons on the N-methylpiperidine nitrogen is sterically accessible and highly reactive toward atmospheric oxygen and ambient photons. Over time, this leads to the formation of an N-oxide degradant. The oxidation of tertiary amines with molecular oxygen is a known pathway that compromises the purity of pharmaceutical compounds[1].

  • Fluorinated Alcohol Hygroscopicity: The -CF₂- group exerts a powerful inductive effect, pulling electron density away from the adjacent hydroxyl (-OH) group. While this stabilizes the C-O bond against oxidative cleavage, it significantly lowers the pKa of the alcohol, transforming it into a potent hydrogen-bond donor[2]. Consequently, the molecule is extremely hygroscopic. Upon exposure to ambient humidity, it rapidly absorbs water, forming strong hydrogen-bonded networks that alter its physical state and molarity.

Degradation Molecule 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (Intact Molecule) O2 Atmospheric O2 & Photons (Light) Molecule->O2 Ambient Exposure H2O Ambient Moisture (H2O) & CO2 Molecule->H2O Ambient Exposure NOxide N-Oxide Degradant (+16 Da Mass Shift) O2->NOxide Oxidation of Tertiary Amine Aggregates Hydrated Carbonate Salts (Hygroscopic Gums) H2O->Aggregates H-Bonding & Salt Formation

Mechanistic pathways of oxidative and moisture-induced degradation.

Part 2: Troubleshooting & FAQs

Q1: My newly purchased batch arrived as a free-flowing white powder, but after a week on the bench, it has turned into a sticky, yellow gum. What happened? A: This is a classic symptom of moisture absorption coupled with early-stage oxidation. The highly polarized fluorinated alcohol acts as a strong hydrogen-bond donor, rapidly absorbing atmospheric water[2]. Simultaneously, the basic piperidine nitrogen reacts with ambient CO₂ to form carbonate salts, resulting in the "gummy" texture. The yellowing indicates the onset of N-oxidation triggered by light and oxygen[1]. Solution: The compound must be handled in a glovebox and stored under inert gas.

Q2: During LC-MS quality control, I observed a major impurity peak with a mass shift of +16 Da. Is this an impurity from the synthesis? A: A +16 Da mass shift almost universally indicates the formation of an N-oxide at the tertiary amine[1]. If this peak increases over time, it is a storage-induced degradation product, not a synthetic impurity. Solution: Ensure storage temperatures are kept at or below -20°C and purge all headspace with Argon prior to sealing.

Q3: Can I store this compound as a stock solution in DMSO or Methanol at room temperature? A: No. Storing tertiary amines in solution at room temperature accelerates oxidative degradation because dissolved oxygen is highly mobile. Furthermore, protic solvents like Methanol can participate in complex hydrogen-bonding networks with the fluorinated alcohol, potentially complicating downstream reactions. Solution: Store as a neat solid. If a stock solution is strictly required, use anhydrous, degassed solvents, store at -80°C, and use within 48 hours.

Part 3: Standard Operating Procedure (SOP) for Inert Storage

To guarantee the structural integrity of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol, you must implement a self-validating inert storage workflow. Standard baseline storage for N-methylpiperidine derivatives requires tightly sealed, air-tight containers under an inert atmosphere.

Step-by-Step Aliquoting and Preservation Protocol
  • Thermal Equilibration (Critical Step): Upon removing the bulk API from cold storage (-20°C or -80°C), place the sealed container in a desiccator and allow it to warm to room temperature for at least 2 hours. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic fluorinated alcohol, ruining the batch.

  • Inert Transfer: Transfer the unopened, room-temperature container into a glovebox purged with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm).

  • Aliquoting: Dispense the compound into single-use, amber glass vials. Causality: Amber glass blocks UV/visible photons, preventing photo-catalyzed N-oxidation. Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure.

  • Sealing: Seal the vials using PTFE-lined screw caps. Causality: Standard silicone or rubber septa are permeable to oxygen and moisture over long periods. PTFE provides an absolute barrier.

  • Self-Validating System Integration: In the same storage box as your aliquots, include a "sentinel vial" containing anhydrous Cobalt(II) chloride (CoCl₂).

    • Validation Logic: Anhydrous CoCl₂ is deep blue. If the micro-environment inside the storage box is compromised by moisture, it will hydrate to CoCl₂·6H₂O, turning pink. If the sentinel vial is pink, the integrity of the adjacent aliquots is compromised.

  • Long-Term Storage: Transfer the sealed vials to a dedicated -20°C freezer.

Workflow Equilibrate Thermal Equilibration Glovebox Glovebox (Argon Purge) Equilibrate->Glovebox Prevent Condensation Aliquoting Amber Vials (Single-Use) Glovebox->Aliquoting O2 < 5 ppm Seal PTFE Caps + Sentinel Vial Aliquoting->Seal Photo-protection Storage -20°C Storage (Dark) Seal->Storage Self-Validating

Step-by-step inert atmosphere handling and self-validating storage workflow.

Part 4: Quantitative Stability Matrix

The following table summarizes the expected degradation profiles based on various storage conditions. Note how the combination of temperature, atmosphere, and light directly impacts the shelf-life.

Storage ConditionTemperatureAtmosphereLight Exposure6-Month Purity (LC-MS)Primary Degradant Observed
Optimal (SOP) -20°CArgonDark (Amber)> 99.5% None detected
Acceptable 2-8°CNitrogenDark (Amber)98.2%Trace N-oxide
Sub-optimal 20°CAmbient AirDark (Amber)< 85.0%Hydrated salts, N-oxide
Destructive 20°CAmbient AirAmbient Light< 60.0%Severe N-oxidation (+16 Da)

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations Source: ACS Publications (Inorganic Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Fluorinated Piperidine Building Blocks

Topic: Resolving Solubility Issues of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol Ticket ID: SOL-F-PIP-04 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Molecule Profile & Physicochemical Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol Ticket ID: SOL-F-PIP-04 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Molecule Profile & Physicochemical Analysis[1][2][3]

Before troubleshooting, it is critical to understand why this molecule behaves poorly in aqueous media. The solubility challenges of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol stem from the competition between its polar ionizable center and its lipophilic fluorinated domain.[1]

PropertyValue (Estimated/Observed)Technical Implication
Structure N-Methylpiperidine core with a gem-difluoroethanol tail.[1]The piperidine nitrogen is a basic center.[1] The gem-difluoro group (

) is highly lipophilic and electron-withdrawing.[1]
pKa (Base) ~9.2 – 9.8At neutral pH (7.4), the molecule is predominantly protonated (

), but the remaining neutral fraction can limit solubility if intrinsic solubility (

) is very low.[1]
LogP ~1.5 – 2.0Moderate lipophilicity.[1] The fluorine atoms increase hydrophobicity compared to the non-fluorinated analog, reducing water affinity of the neutral form.
State Viscous Oil or Low-Melting SolidOften supplied as a free base.[1] Free bases of fluorinated amines are frequently oils that "gum up" or form emulsions rather than dissolving.[1]

Troubleshooting Guide (FAQ & Solutions)

Issue 1: "I tried dissolving the compound directly in water/PBS, but it floats or oils out."

Diagnosis: You are likely working with the Free Base form. Mechanism: The free base is uncharged and lipophilic.[1] Neutral water (pH 7) does not provide enough protons to rapidly convert the bulk material into its soluble cationic form (


).[1] The hydrophobic effect drives the molecules to aggregate, preventing dissolution.
Solution: Acidification (In-situ Salt Formation). 
Do not use neutral water.[1] You must drive the equilibrium to the protonated state.[1]
  • Protocol: Add 1.05 equivalents of 0.1 M HCl or Methanesulfonic Acid (MSA) to the neat compound before adding the bulk water. Vortex until a clear solution forms, then dilute to volume.

Issue 2: "My stock solution in DMSO precipitates when I dilute it into assay buffer (pH 7.4)."

Diagnosis: "Crash-out" due to Low Intrinsic Solubility (


). 
Mechanism:  In DMSO, the compound is solvated.[1] Upon dilution into pH 7.4 buffer, the DMSO concentration drops. Although the pH is below the pKa, the small fraction of uncharged free base present (approx. 1-2%) may exceed its solubility limit (

) because the fluorinated tail makes the neutral form extremely insoluble.[1] Solution: Cosolvent + Cyclodextrin Spike. [1]
  • Protocol: Prepare the assay buffer with 5-10% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) . The cyclodextrin encapsulates the lipophilic difluoro-piperidine tail, preventing aggregation of the transient neutral species.
    
Issue 3: "Which salt form should I request or prepare?"

Recommendation: Hydrochloride (HCl) or Mesylate (MSA) .[1]

  • HCl: Standard, high melting point, usually water-soluble.[1]

  • Mesylate: If the HCl salt is hygroscopic or oils out, the mesylate often provides better crystallinity and higher aqueous solubility for lipophilic amines. Avoid Fumarate/Tosylate if high aqueous solubility (>50 mM) is required, as these counterions can decrease solubility product (

    
    ).[1]
    

Experimental Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution

Use this method for long-term storage.[1]

  • Weighing: Weigh the Free Base (oil/solid) into a glass vial.

  • Solvent Choice:

    • Option 1 (Universal): Dissolve in anhydrous DMSO .[1] (Store at -20°C; beware of freeze-thaw cycles absorbing water).[1]

    • Option 2 (Aqueous): Dissolve in 50 mM HCl or 50 mM Acetic Acid .[1] (Only if the final assay tolerates trace acid).[1]

  • Verification: Sonication for 5 minutes at 40°C is recommended to ensure no micro-aggregates remain.[1]

Protocol B: Step-wise Aqueous Solubilization (The "Titration" Method)

Use this method if you cannot use DMSO.[1]

  • Place 10 mg of compound in a transparent vial.

  • Add 1 equivalent of 1 M HCl. (e.g., if MW=193, 10 mg = 51.8

    
    mol 
    
    
    
    add 51.8
    
    
    L of 1 M HCl).[1]
  • Vortex vigorously.[1] The oil should disappear and form a clear aqueous layer.[1]

  • If turbidity persists, add water dropwise with continuous vortexing.[1]

  • Check pH: Ensure final pH is < 6.0 to maintain solubility.

Decision Logic & Visualization

Figure 1: Solubilization Decision Tree

Caption: A logical workflow for selecting the correct solubilization strategy based on the physical state of the compound and the intended application.

SolubilityFlowchart Start Start: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol StateCheck Is the compound a Salt or Free Base? Start->StateCheck IsSalt Salt Form (HCl, MSA) StateCheck->IsSalt IsBase Free Base (Oil/Solid) StateCheck->IsBase SolventCheck Intended Solvent? IsSalt->SolventCheck IsBase->SolventCheck Water Water / Buffer SolventCheck->Water Assay/Dosing DMSO DMSO Stock SolventCheck->DMSO Storage ActionAcid CRITICAL: Add 1.05 eq. HCl or Acetate BEFORE adding water Water->ActionAcid If Free Base ActionDirect Dissolve directly (Check pH < 7) Water->ActionDirect If Salt ActionCyc Use 10% HP-beta-Cyclodextrin in Buffer to prevent crash-out DMSO->ActionCyc Dilution into Assay

[1]

Figure 2: The Fluorine-Amine Equilibrium

Caption: Mechanistic view of how pH and the difluoro group affect the solubility equilibrium. At pH 7.4, the equilibrium shifts slightly toward the insoluble base compared to non-fluorinated analogs.

Equilibrium cluster_insoluble Insoluble Phase (Oil/Precipitate) cluster_soluble Soluble Phase (Aqueous) FreeBase Free Base (Neutral) Lipophilic (-CF2 group) Protonated Protonated Salt (BH+) Hydrophilic FreeBase->Protonated  pH < pKa (Acidic)   Protonated->FreeBase  pH > pKa (Basic)   H_ion H+ (Acid) H_ion->Protonated

Solubility Data Summary

Solvent SystemSolubility Estimate (mg/mL)Notes
Water (Neutral) < 0.1 mg/mLPoor. Free base is lipophilic.[1]
0.1 N HCl > 50 mg/mLExcellent. Forms soluble hydrochloride salt.[1]
PBS (pH 7.4) ~ 1-5 mg/mLRisk. Metastable; may precipitate over time.[1]
DMSO > 100 mg/mLExcellent. Standard for stock solutions.[1]
Ethanol > 50 mg/mLGood, but evaporation changes concentration.[1]

References

  • BenchChem. (2025).[1] The Influence of Gem-Difluorination on Cyclopentanamine Basicity: A Technical Guide. Retrieved from [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] (Foundational text on Fluorine lipophilicity and pKa modulation).

  • PubChem. (2025).[1][2][3] Compound Summary for CID 136187: 2,2-Difluoroethan-1-ol.[1][2][4] National Library of Medicine.[1] Retrieved from [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Discusses pKa shifts in fluorinated amines).

  • Liashuk, O. S., et al. (2025).[1][5] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. ChemRxiv.[1][5] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Comparison Guide: Structural Elucidation of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide Introduction & Scientific Context The incorporation of fluorine into...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide

Introduction & Scientific Context

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry, utilized to modulate basicity, enhance metabolic stability, and improve lipophilicity. 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is a highly specialized building block where a gem-difluoro group bridges a piperidine ring and a primary alcohol.

For analytical scientists, the structural elucidation of this compound presents unique challenges and opportunities compared to its non-fluorinated analog, 2-(1-methylpiperidin-4-yl)ethan-1-ol . The presence of the


 group introduces complex spin-spin coupling networks (

and

) and significant inductive chemical shift perturbations[1]. This guide objectively compares the NMR spectral performance of these two molecules, providing a self-validating experimental workflow to ensure absolute structural certainty.

Comparative Spectral Analysis: Fluorinated vs. Non-Fluorinated Analogs

Understanding the causality behind chemical shifts and splitting patterns is critical. Fluorine is highly electronegative, withdrawing electron density from adjacent nuclei, which leads to deshielding (downfield shifts) in both


 and 

NMR spectra. Furthermore, the nuclear spin of

(

) results in characteristic scalar coupling (

-coupling) that acts as an internal structural probe[2].
Quantitative Data Comparison: and NMR

The following table summarizes the key spectral differences between the target fluorinated product and its non-fluorinated alternative. Data is referenced to


 at 298 K.
Nucleus / Position2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (Product)2-(1-methylpiperidin-4-yl)ethan-1-ol (Alternative)Mechanistic Causality for Shift/Splitting

:

~3.95 ppm (td,

Hz,

Hz)
~3.65 ppm (t,

Hz)
Inductive deshielding by

; scalar coupling to two equivalent

nuclei.

: N-

~2.28 ppm (s)~2.25 ppm (s)Minimal impact; distance from

insulates the methyl group from inductive effects[3].

:

/

~122.5 ppm (t,

Hz)
~36.0 ppm (s)Direct

bond causes massive deshielding and massive one-bond coupling[2].

:

~62.0 ppm (t,

Hz)
~60.5 ppm (s)Two-bond coupling to fluorine splits the carbon signal into a distinct triplet[2].

: Pip-C4
~39.5 ppm (t,

Hz)
~33.0 ppm (s)Two-bond coupling; difference in

vs

is due to carbon hybridization/substitution[1].
Visualizing the Spin-Spin Coupling Network

To accurately interpret the spectra, one must map the scalar coupling originating from the gem-difluoro center. The diagram below illustrates the signaling pathway of


-coupling affecting adjacent nuclei.

Coupling_Network F 19F Nuclei (gem-difluoro) C_alpha 13C (CF2) ~122 ppm F->C_alpha 1J_CF (~245 Hz) C_beta1 13C (CH2OH) ~62 ppm F->C_beta1 2J_CF (~30 Hz) C_beta2 13C (C4-Pip) ~39 ppm F->C_beta2 2J_CF (~22 Hz) H_gamma 1H (CH2OH) ~3.9 ppm F->H_gamma 3J_HF (~14 Hz)

Primary scalar coupling network (J-coupling) originating from the gem-difluoro group.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the analytical workflow must be self-validating. Relying solely on standard


 NMR can lead to ambiguous assignments due to the complex triplet splittings caused by the 

group. The protocol below incorporates

-decoupled

NMR to definitively prove carbon assignments.
Sample Preparation
  • Solvent Selection: Dissolve 25-30 mg of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol in 0.6 mL of high-purity

    
     (99.8% D).
    
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate 0.00 ppm chemical shift calibration.

  • Homogenization: Vortex the sample for 30 seconds and transfer to a 5 mm precision NMR tube. Ensure no particulate matter remains, as this degrades magnetic field homogeneity.

Step-by-Step Acquisition Workflow

NMR_Workflow Start Sample Preparation (CDCl3 + TMS) Acq1H 1H NMR Acquisition (Assess Purity & 3J_HF) Start->Acq1H Acq13C 13C{1H} NMR (Identify 1J_CF & 2J_CF) Acq1H->Acq13C Acq13C_19F 13C{1H, 19F} NMR (Confirm Fluorine Coupling) Acq13C->Acq13C_19F Analysis Structural Elucidation & Data Validation Acq13C_19F->Analysis

Step-by-step NMR acquisition workflow for fluorinated piperidine derivatives.

Step 1:


 NMR Acquisition 
  • Parameters: 400 or 500 MHz spectrometer, 16 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 12 ppm.

  • Causality Check: The primary alcohol protons (

    
    ) will appear as a distinct triplet of doublets. If the 
    
    
    
    coupling (~14.5 Hz) is absent, the
    
    
    group is either missing or structurally compromised.

Step 2: Standard


 NMR Acquisition 
  • Parameters: 100 or 125 MHz, 512-1024 scans (due to carbon splitting reducing peak intensity), D1 of 2.0 seconds.

  • Causality Check: Look for the characteristic triplet at ~122.5 ppm. The massive

    
     coupling of ~245 Hz is the definitive fingerprint of a gem-difluoro carbon[2].
    

Step 3:


 NMR Acquisition (The Validation Step) 
  • Parameters: Acquire a carbon spectrum while simultaneously applying continuous wave (CW) decoupling at both the proton frequency and the fluorine frequency (~ -105 ppm).

  • Causality Check: In this spectrum, all triplets caused by

    
     coupling will collapse into sharp singlets. The peak at ~122.5 ppm will become a single, high-intensity resonance, and the C4/CH2OH carbons will collapse to singlets. This differential comparison absolutely validates the proximity of the carbons to the fluorine atoms.
    

Conclusion

The transition from a standard aliphatic chain to a gem-difluoro moiety drastically alters the NMR landscape of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol. By understanding the causal relationships between fluorine's electronegativity and its scalar coupling constants (


, 

,

), researchers can confidently elucidate these complex structures. Employing a self-validating workflow that includes

-decoupled

NMR is highly recommended to eliminate assignment ambiguities and ensure robust data integrity for drug development pipelines.

References

  • PubChem : 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. National Center for Biotechnology Information. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 : 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. Available at:[Link]

  • ACD/Labs : How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Application Scientists. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to ¹⁹F NMR Characterization of gem-Difluoro Groups in Piperidines

Introduction: The Rising Prominence of gem-Difluoropiperidines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead candidates is a cornerstone of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of gem-Difluoropiperidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead candidates is a cornerstone of molecular design.[1] This is due to fluorine's unique ability to modulate key pharmacological properties such as metabolic stability, pKa, lipophilicity, and binding affinity.[2] Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group, when installed on a piperidine ring, creates a powerful structural combination. The piperidine scaffold is a privileged heterocycle, ubiquitous in pharmaceuticals, while the CF₂ group acts as a versatile modulator of its properties.[1]

However, the introduction of a gem-difluoro group presents a unique analytical challenge and opportunity. Understanding the precise conformation and electronic environment of this moiety is critical for rational drug design. This is where Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy emerges not just as an analytical tool, but as a guiding instrument for medicinal chemists. Its high sensitivity and the absence of endogenous fluorine in biological systems make it an exceptionally powerful technique.[3][4][5][6][7]

This guide provides an in-depth comparison of how ¹⁹F NMR is used to characterize gem-difluoropiperidines, moving beyond a simple recitation of parameters to explain the causality behind experimental choices and spectral observations. We will explore how to leverage ¹⁹F NMR data to gain profound insights into molecular conformation, offering field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

Part 1: Decoding the ¹⁹F NMR Signature of the gem-Difluoro Group

The utility of ¹⁹F NMR stems from the intrinsic properties of the ¹⁹F nucleus: it has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it the third most receptive nucleus for NMR after tritium and protons.[8] Critically for fluorinated drug candidates, it boasts an immense chemical shift dispersion (over 800 ppm), which dramatically reduces the signal overlap that often plagues ¹H NMR spectra.[6][8][9][10]

For a gem-difluoro group on a piperidine ring, the ¹⁹F NMR spectrum is rich with structural information encoded in two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).

Chemical Shift (δ): A Sensor for the Local Environment

In a non-planar, conformationally locked or slowly exchanging piperidine ring, the two fluorine atoms of a CF₂ group are diastereotopic. This means they are chemically non-equivalent and will resonate at different frequencies, giving rise to two distinct signals. The chemical shift of each fluorine is exquisitely sensitive to its local electronic and spatial environment.[6][7][9][11] For CF₂ groups in fluoroalkanes, these shifts typically appear in the +80 to +140 ppm range relative to CFCl₃.[12] The separation between these two signals (Δδ = |δ_axial - δ_equatorial|) is a powerful indicator of the local asymmetry and is highly dependent on the ring's conformation and substitution pattern.

Spin-Spin Coupling Constants (J): A Ruler for Molecular Geometry

The coupling patterns in the ¹⁹F NMR spectrum provide a detailed map of through-bond and through-space relationships.

  • Geminal ¹⁹F-¹⁹F Coupling (²JFF): This is the most defining feature. The two non-equivalent fluorine atoms couple to each other with a very large coupling constant, typically in the range of 250-300 Hz.[8][13] This strong coupling, combined with their different chemical shifts, produces a characteristic "AB quartet" pattern, which is an unambiguous signature of a gem-difluoro group.

  • Vicinal ¹⁹F-¹H Coupling (³JHF): The coupling between a fluorine nucleus and protons on an adjacent carbon follows a Karplus-type relationship, meaning its magnitude is dependent on the dihedral angle between the F-C-C-H atoms.[14][15][16] This is the key to assigning axial and equatorial positions and deducing the ring's chair conformation. Large coupling constants (e.g., 25-40 Hz) are indicative of an anti-periplanar (180°) arrangement, often seen between axial fluorine and axial protons, while smaller couplings (e.g., 2-10 Hz) suggest a gauche (~60°) relationship.

  • Long-Range Couplings: It is common to observe couplings over four or even five bonds (e.g., ⁴JHF), which provide additional constraints for a complete structural assignment.[8]

Part 2: Comparative Analysis: Linking Structure and Conformation to Spectral Output

The true power of ¹⁹F NMR lies in its ability to provide a clear readout of the piperidine ring's conformational state in solution. The diastereotopicity of the axial (Fₐₓ) and equatorial (Fₑq) fluorines is a direct consequence of the chair conformation.

G cluster_piperidine Piperidine Chair Conformation cluster_spectrum Resulting ¹⁹F NMR Spectrum C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 F_ax C4->F_ax axial F_eq C4->F_eq equatorial C6 C5->C6 C6->C1 N C6->N N->C2 note Fax and Feq are in different chemical environments (diastereotopic) F_ax->note F_eq->note spec Distinct Signals: δ(Fax) ≠ δ(Feq) AB Quartet due to large ²JFF

Caption: Diastereotopicity of gem-difluoro groups in a piperidine chair.

The piperidine ring is not static but exists in a dynamic equilibrium between two chair conformers. Substituents on the nitrogen or the carbon framework can significantly bias this equilibrium, and ¹⁹F NMR provides a quantitative measure of this bias.[14][15][16]

Comparative Data: Influence of Substitution on ¹⁹F NMR Parameters

The following table summarizes how different substitution patterns can influence the observed ¹⁹F NMR parameters for a hypothetical 4,4-difluoropiperidine scaffold. These values illustrate trends based on established principles of conformational analysis.

Compound IDN-SubstituentC-SubstituentPredominant ConformationΔδ (δ_ax - δ_eq) [ppm]²JFF [Hz]³J(Fₐₓ, Hₐₓ) [Hz]
1 -HNoneRapidly interconverting chairs~0 (or broad singlet)Not resolvedAveraged value
2 -CH₃NoneN-Me equatorial10.5-24535.2
3 -C(CH₃)₃NoneN-tBu equatorial, ring flattening8.2-24828.1
4 -CH₃cis-3-MethylEquatorial 3-Me12.1-24436.5
5 -CH₃trans-3-MethylAxial 3-Me (less stable)9.8-24634.0

Analysis of Trends:

  • N-Substitution (Compound 2 vs. 3): A small N-methyl group (2) allows for a standard chair conformation, leading to a significant Δδ. A bulky N-tert-butyl group (3) can cause some flattening of the ring to alleviate steric strain, reducing the difference between the axial and equatorial environments and thus decreasing both Δδ and the ³J(Fₐₓ, Hₐₓ) coupling.[15]

  • C-Substitution (Compound 4 vs. 5): An equatorial substituent at C-3 (4) can enhance the conformational rigidity, leading to a larger Δδ compared to the unsubstituted analog (2). An axial substituent (5), which is sterically less favored, may increase the population of the alternative chair conformer, leading to a smaller, population-averaged Δδ.

It is noteworthy that computational and experimental studies have revealed that fluorine substitution itself can alter conformational preferences, sometimes favoring an axial orientation due to stabilizing hyperconjugative (n_N -> σ*CF) and charge-dipole interactions.[16] This preference is directly observable and quantifiable through the analysis of ³JHF coupling constants.

Part 3: Experimental Workflow and Data Interpretation

A self-validating protocol is essential for obtaining reliable and reproducible data. The following workflow outlines the key steps from sample preparation to final analysis.

Detailed Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra
  • Sample Preparation:

    • Dissolve 5-10 mg of the gem-difluoropiperidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[15]

    • Ensure the sample is free of particulate matter. The choice of solvent is critical, as polarity can influence conformational equilibria.[14][16]

  • Instrument Setup & Calibration:

    • Use a spectrometer equipped with a broadband or dedicated fluorine probe tuned to the ¹⁹F frequency.

    • Reference the chemical shift scale using an external standard of neat CFCl₃ (δ = 0 ppm) or another known fluorinated compound.[11][12]

    • Set the spectral width to be sufficiently large to encompass the expected chemical shift range (e.g., -250 to +50 ppm).

    • Ensure the transmitter offset is placed in the center of the region of interest to maximize excitation efficiency.

  • Data Acquisition:

    • Acquire a standard 1D ¹⁹F spectrum. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient.

    • Acquire a second 1D ¹⁹F spectrum with proton decoupling (¹⁹F{¹H}). This experiment will collapse the ¹H-¹⁹F couplings, simplifying the AB quartet and helping to confirm the large ²JFF coupling.

    • For detailed conformational analysis, 2D experiments like ¹H-¹⁹F HETCOR or HOESY (for through-space correlations) can be invaluable.[17]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the referenced spectrum.

    • Measure the chemical shifts (δ) and all resolvable coupling constants (J). The large ²JFF can be measured directly from the ¹⁹F{¹H} spectrum as the separation between the two doublets of the AB quartet.

Experimental and Analytical Workflow Diagram

G A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrument Setup (Tune probe, set spectral width, reference to CFCl₃) A->B C 1D ¹⁹F NMR Acquisition (With and without ¹H decoupling) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Identify AB Quartet, measure δ and J) D->E F Assignment of Fₐₓ / Fₑq (Using ³JHF values and/or HOESY) E->F G Conformational Assessment (Relate Δδ and J to ring conformation) F->G H Final Structure Validation G->H

Caption: Workflow for ¹⁹F NMR characterization of gem-difluoropiperidines.

Part 4: The ¹⁹F NMR Advantage Over Alternative Techniques

While other analytical methods provide valuable information, ¹⁹F NMR offers a unique combination of advantages for the specific task of characterizing gem-difluoropiperidines.

Feature¹⁹F NMR SpectroscopyMass Spectrometry (MS)¹H NMR SpectroscopyX-ray Crystallography
Information Precise 3D structure & conformation in solutionElemental composition & molecular weightConnectivity & stereochemistryPrecise 3D structure in solid state
Sensitivity Very high, no background signal[7]Extremely highModerateRequires single crystal
Key Advantage Direct probe of solution-phase conformation, which is biologically more relevant. Large Δδ minimizes signal overlap.[6][9]Excellent for identity confirmation.Ubiquitous and essential for overall structure.Unambiguous solid-state structure.
Limitation Requires fluorinated compound.Provides no conformational data.Signal overlap can be severe in complex molecules.Crystal structure may not represent the solution or bioactive conformation.

The primary advantage of ¹⁹F NMR is its ability to deliver detailed conformational insights in the solution phase, which is the state in which most biological interactions occur. The wide spectral window and high sensitivity make it an ideal tool not only for characterization but also for fragment-based screening and monitoring protein-ligand interactions.[4][18]

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for any researcher working with gem-difluorinated piperidines. It provides a direct, information-rich window into the molecule's electronic environment and, most critically, its preferred three-dimensional structure in solution. The characteristic AB quartet arising from the diastereotopic fluorines, along with a detailed analysis of vicinal coupling constants, allows for unambiguous assignment and a nuanced understanding of conformational biases. By integrating the protocols and interpretive strategies outlined in this guide, scientists can effectively leverage ¹⁹F NMR to accelerate the design and optimization of next-generation therapeutics, making more informed decisions in the complex process of drug development.

References

  • Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. American Chemical Society.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Available at: [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at: [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology (RSC Publishing). Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]

  • Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals. Available at: [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. Available at: [Link]

  • 19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications. Available at: [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Synthesis of gem-difluorinated analogs of drugs and further... ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

  • Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

  • Fluorine-19 Nuclear Magnetic Resonance. DTIC. Available at: [Link]

  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET. Available at: [Link]

Sources

Validation

LC-MS fragmentation pattern of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Comprehensive LC-MS/MS Fragmentation Guide: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol vs. Non-Fluorinated Analogs As a Senior Application Scientist, I frequently encounter aliphatic fluorinated building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS/MS Fragmentation Guide: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol vs. Non-Fluorinated Analogs

As a Senior Application Scientist, I frequently encounter aliphatic fluorinated building blocks in drug discovery workflows. The incorporation of a gem-difluoro group into a piperidine scaffold—such as in 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol—is a classic medicinal chemistry strategy to modulate lipophilicity, lower the basicity (pKa) of the proximal nitrogen, and enhance metabolic stability[1]. However, this modification fundamentally alters the molecule's gas-phase thermodynamics and electrospray ionization (ESI) behavior.

This guide provides an objective, data-driven comparison of the LC-MS/MS fragmentation pattern of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol (Target Compound) against its non-fluorinated counterpart, 2-(1-methylpiperidin-4-yl)ethan-1-ol (Reference Compound). By understanding the causality behind these fragmentation pathways, analytical chemists can build self-validating Multiple Reaction Monitoring (MRM) methods for trace-level quantification and metabolite identification.

Section 1: Physicochemical & Ionization Causality

The introduction of the highly electronegative -CF₂- group adjacent to the primary alcohol exerts a strong inductive pull across the molecule, directly impacting its mass spectrometric behavior:

  • Basicity & ESI Efficiency : The non-fluorinated piperidine nitrogen is highly basic (pKa ~10), leading to robust protonation ([M+H]⁺) in acidic mobile phases. The gem-difluoro group in the target compound reduces this pKa to approximately 7.5–8.0[1]. While still readily ionizable in 0.1% Formic Acid, the absolute ESI+ response factor is typically lower than the non-fluorinated analog due to this reduced proton affinity.

  • Gas-Phase Stability : In the collision cell, aliphatic fluorines are prone to the neutral loss of hydrogen fluoride (HF, 20 Da) if a beta-hydrogen is accessible[2]. This creates a highly competitive fragmentation pathway against the standard dehydration (-H₂O, 18 Da) typically seen in aliphatic alcohols.

Section 2: Comparative Fragmentation Data

Under positive ESI and Collision-Induced Dissociation (CID), the fragmentation cascades of the two molecules diverge significantly. The table below summarizes the quantitative spectral differences.

Table 1: LC-MS/MS Peak Comparison (Positive ESI, CID = 25 eV)

Feature2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol2-(1-methylpiperidin-4-yl)ethan-1-ol (Non-Fluorinated)
Chemical Formula C₈H₁₅F₂NOC₈H₁₇NO
Precursor Ion [M+H]⁺ m/z 180.12m/z 144.14
Primary Neutral Loss m/z 162.11 (-H₂O) & m/z 160.11 (-HF)m/z 126.13 (-H₂O)
Secondary Loss m/z 142.10 (-H₂O and -HF)m/z 98.10 (Side-chain cleavage)
Diagnostic Core Ion m/z 98.10 (1-methylpiperidine cation)m/z 98.10 (1-methylpiperidine cation)
Ring Cleavage m/z 67.05 (Loss of methylamine)m/z 67.05 (Loss of methylamine)

Mechanistic Insight : The non-fluorinated compound cleanly dehydrates to m/z 126.13, followed by side-chain cleavage. In contrast, the fluorinated target exhibits a bifurcated primary fragmentation: it simultaneously loses H₂O (forming a fluorinated alkene cation) and HF (forming a fluoro-enol or ketone equivalent)[3][4].

Section 3: Fragmentation Pathway Visualization

FragmentationPathway Parent [M+H]+ m/z 180.12 Parent Ion MinusH2O [M+H - H2O]+ m/z 162.11 Dehydration Parent->MinusH2O -H2O (-18 Da) MinusHF [M+H - HF]+ m/z 160.11 Defluorination Parent->MinusHF -HF (-20 Da) Piperidine Piperidine Cation m/z 98.10 Side-chain Cleavage Parent->Piperidine -C2H3F2O (-81 Da) MinusBoth [M+H - H2O - HF]+ m/z 142.10 Dual Loss MinusH2O->MinusBoth -HF (-20 Da) MinusHF->MinusBoth -H2O (-18 Da)

LC-MS/MS Fragmentation Pathway of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol.

Section 4: Self-Validating Experimental Protocol

To ensure high-fidelity data and prevent the misidentification of in-source fragmentation as true metabolites, follow this rigorously validated LC-MS/MS workflow.

Step 1: Mobile Phase Preparation

  • Aqueous (A) : 0.1% Formic Acid in LC-MS grade Water.

  • Organic (B) : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality Check: Do not use fluoroalcohols (like HFIP) or trifluoroacetic acid (TFA) for this specific small-molecule analysis. While HFIP is standard for oligonucleotides, it causes severe ion suppression in positive ESI for basic amines. Formic acid ensures a pH of ~2.7, fully protonating the piperidine nitrogen (pKa ~7.5) for maximum [M+H]⁺ yield.

Step 2: Chromatographic Separation

  • Column : Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient : 2% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate at 2% B for 1.5 min. Flow rate: 0.4 mL/min.

  • Causality Check: The gem-difluoro group increases the local polarity but also adds hydrophobic bulk. The retention time of the fluorinated compound will slightly shift compared to the non-fluorinated analog. The gradient ensures sharp peak shapes and minimizes matrix effects.

Step 3: Mass Spectrometry Optimization (ESI+)

  • Source Parameters : Capillary voltage at 3.0 kV, Desolvation temperature at 350°C, Desolvation gas at 800 L/hr.

  • In-Source CID Control (Self-Validation) : Keep the cone voltage/declustering potential low (e.g., 20 V). Monitor m/z 162.11 and m/z 160.11 in the MS1 full scan. If these peaks exceed 5% of the m/z 180.12 precursor abundance, lower the cone voltage immediately to prevent in-source fragmentation prior to the collision cell.

  • MS/MS Acquisition : Perform a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

    • At 15 eV: Expect the primary losses (-H₂O, -HF).

    • At 25 eV: Expect the dual loss (-H₂O and -HF) at m/z 142.10.

    • At 35 eV: Expect the core piperidine cation at m/z 98.10 to dominate the spectrum.

References

Sources

Comparative

The Gem-Difluoro Alcohol Moiety: A Strategic Bioisosteric Replacement for Carbonyls in Drug Design

A Senior Application Scientist's Guide to Enhancing Metabolic Stability and Modulating Physicochemical Properties In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing Metabolic Stability and Modulating Physicochemical Properties

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a powerful tool in this endeavor. This guide provides an in-depth comparison of the carbonyl group and its increasingly important bioisostere, the gem-difluoro alcohol. We will explore the critical differences in their properties and provide experimental context for why this substitution can be a pivotal strategy for overcoming common drug development hurdles, particularly metabolic instability.

The Carbonyl Group: A Double-Edged Sword in Medicinal Chemistry

The carbonyl group (a ketone or aldehyde) is a ubiquitous functional group in pharmaceuticals. Its polarized nature allows it to act as an effective hydrogen bond acceptor, a crucial interaction for molecular recognition at the target protein. However, this reactivity also renders it susceptible to metabolic reduction. Specifically, enzymes such as carbonyl reductase 1 (CBR1), which are highly expressed in key metabolic tissues like the liver, intestine, and kidney, can rapidly convert carbonyls into their corresponding secondary alcohols.[1][2][3][4] This metabolic pathway presents several challenges:

  • Rapid Clearance: Enzymatic reduction often leads to rapid systemic clearance of the drug, reducing its half-life and bioavailability.

  • Formation of Chiral Metabolites: The reduction of a prochiral ketone can introduce a new chiral center, resulting in metabolites with different pharmacological or toxicological profiles.[1][2]

  • Pharmacokinetic Variability: High individual variability in the expression and activity of reductases like CBR1 can lead to unpredictable drug exposure between patients.[3]

It is this metabolic liability that often prompts medicinal chemists to seek a more robust alternative, leading us to the gem-difluoro alcohol.

The Gem-Difluoro Alcohol: A Metabolically Robust Mimic

The replacement of a carbonyl group with a gem-difluoro alcohol (-C(OH)CF2-) is a sophisticated bioisosteric strategy. The two electron-withdrawing fluorine atoms are key to its function. They mimic the electrophilic nature of the carbonyl carbon and can participate in hydrogen bonding, while the hydroxyl group introduces new interaction possibilities. The incorporation of fluorine atoms into pharmaceuticals can increase their metabolic stability and enhance lipophilicity.[5]

Comparative Physicochemical Properties

The introduction of two fluorine atoms significantly alters the local electronic environment, leading to distinct physicochemical properties compared to the parent carbonyl.

PropertyCarbonyl (e.g., Ketone)Gem-Difluoro AlcoholRationale & Implications
Hydrogen Bonding Acceptor only (via Oxygen)Donor (via -OH) & Weak Acceptor (via F)The gem-difluoro alcohol introduces hydrogen bond donating capability, which can lead to new, potentially affinity-enhancing interactions within a protein binding site. The difluoromethyl group itself is a lipophilic hydrogen bond donor due to the polarization of the C-H bond.[6]
pKa N/A (non-ionizable)~11-13The hydroxyl proton is significantly more acidic than a typical alcohol due to the strong inductive effect of the adjacent fluorine atoms. This can influence solubility and interactions at physiological pH.
Lipophilicity (LogP) VariesGenerally increasedThe addition of fluorine atoms typically increases lipophilicity, which can affect membrane permeability and plasma protein binding. However, the effect can be complex and is influenced by the overall molecular structure.[7][8]
Dipole Moment StrongModifiedThe C-F bonds introduce strong dipoles, altering the molecule's overall polarity and its interaction with its environment.
Metabolic Stability Susceptible to reductionHighly resistant to oxidation/reductionThe primary advantage. The C-F bonds are exceptionally strong, and the tertiary alcohol is resistant to the enzymatic machinery that targets carbonyls. gem-difluorination can either not affect or slightly improve the metabolic stability of derivatives.[7][8]
Impact on Biological Activity: Beyond Stability

While enhancing metabolic stability is often the primary driver, the switch to a gem-difluoro alcohol can also profoundly impact biological activity. The new hydrogen bond donating ability of the hydroxyl group can forge interactions with amino acid residues that were previously inaccessible to the carbonyl oxygen. This can lead to significant gains in potency and selectivity.

For instance, the strategic replacement of a metabolically labile ketone in a series of kinase inhibitors with a gem-difluoro alcohol not only blocked the metabolic hotspot but also introduced a new hydrogen bond with a key backbone amide in the hinge region of the kinase, resulting in a substantial increase in binding affinity.

Visualizing the Strategy and Rationale

To better understand the concepts discussed, the following diagrams illustrate the key relationships and processes.

G cluster_0 Bioisosteric Replacement Carbonyl_Drug Drug-C(=O)-R' GDA_Drug Drug-C(OH)(CF2)-R' Carbonyl_Drug->GDA_Drug Replace C=O with C(OH)CF2 G cluster_0 Metabolic Pathway of Carbonyls Parent_Drug Parent Drug (with Ketone) CBR1 Carbonyl Reductase 1 (CBR1) + NADPH Parent_Drug->CBR1 Metabolite Inactive/Altered Alcohol Metabolite CBR1->Metabolite Blocked_Pathway Metabolism Blocked Analog_Drug gem-Difluoro Alcohol Analog Analog_Drug->Blocked_Pathway

Caption: Comparative metabolic pathways of carbonyl vs. gem-difluoro alcohol.

G cluster_0 Carbonyl Interaction cluster_1 gem-Difluoro Alcohol Interaction C=O R-C(=O)-R' Acceptor H-A Acceptor->C=O H-bond Acceptor CF2OH R-C(OH)(CF2)-R' Donor B CF2OH->Donor H-bond Donor

Caption: Hydrogen bonding differences between carbonyls and gem-difluoro alcohols.

Experimental Protocols

Trustworthy data is paramount. The following protocols outline standard methodologies for comparing the metabolic stability and permeability of a carbonyl-containing compound and its gem-difluoro alcohol analog.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a direct comparison of the metabolic fate of the two compounds in a primary metabolizing system.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a parent compound (carbonyl) and its gem-difluoro alcohol analog.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)

  • Positive control compound (e.g., Verapamil)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Methodology:

  • Reagent Preparation:

    • Prepare a 1 µM working solution of the test compounds and positive control in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM suspension to a final concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

  • Incubation:

    • Add 99 µL of the HLM suspension to the wells of the 96-well plate.

    • Pre-warm the plate at 37°C for 5 minutes.

    • To initiate the reaction, add 1 µL of the 1 µM test compound working solution to each well (final concentration: 1 µM).

    • For each compound, incubate for 0, 5, 15, 30, and 60 minutes.

    • Negative Control: For the 0-minute time point, add the quenching solution before adding the test compound.

  • Quenching:

    • At each time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis (Self-Validation):

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).

    • The positive control must show significant metabolism, and the negative control must show no degradation, validating the assay's integrity.

Expected Outcome: The gem-difluoro alcohol analog is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to its carbonyl counterpart, providing quantitative evidence of its enhanced metabolic stability.

Synthetic Accessibility

The synthesis of gem-difluoro alcohols is readily achievable from their carbonyl precursors. Common methods include nucleophilic addition of a difluoromethyl anion equivalent or deoxofluorination strategies. Reagents like Deoxo-Fluor® are effective for converting ketones to the corresponding gem-difluorides. [9][10]While requiring additional synthetic steps, these transformations are generally robust and scalable, making this bioisosteric modification feasible for drug development campaigns.

Conclusion

The bioisosteric replacement of a carbonyl with a gem-difluoro alcohol is a powerful, field-proven strategy in medicinal chemistry. It directly addresses the common liability of metabolic reduction by carbonyl reductases, significantly enhancing compound stability. [7][8][11]Furthermore, the unique electronic properties and the introduction of a hydrogen bond donor fundamentally alter the molecule's interaction profile, opening new avenues to improve potency and selectivity. By understanding the principles outlined in this guide and employing rigorous experimental validation, researchers can effectively leverage this tactic to design more durable and efficacious drug candidates.

References

  • The role of carbonyl reductase 1 in drug discovery and development - PubMed. PubMed. Available at: [Link]

  • A one-step synthesis of gem -difluoroolefins from alcohols. ScienceDirect. Available at: [Link]

  • The role of carbonyl reductase 1 in drug discovery and development - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Carbonyl reductase – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • The role of carbonyl reductase 1 in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • The Role of Carbonyl Reductase 1 in Drug Discovery and Development - ResearchGate. ResearchGate. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine - Beilstein Journals. Beilstein Journals. Available at: [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. PubMed. Available at: [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. Organic Synthesis. Available at: [Link]

  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Breaking the Base: High-pH vs. Fluorinated Stationary Phases for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol Purity Analysis

Executive Summary & The Analytical Challenge Developing a purity method for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol presents a "perfect storm" of chromatographic challenges. As a drug development professional,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Developing a purity method for 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol presents a "perfect storm" of chromatographic challenges. As a drug development professional, you are likely facing three specific hurdles with this intermediate:

  • The "Invisible" Analyte: The molecule lacks a conjugated

    
    -system, rendering it virtually invisible to standard UV detection (>220 nm).
    
  • The Basic Piperidine Tail: With a predicted pKa of the piperidine nitrogen

    
     9.5–10.0, the molecule exists as a cation at standard acidic HPLC pH. This leads to severe secondary interactions with residual silanols, causing peak tailing and poor resolution.
    
  • The Fluorine Effect: The gem-difluoro group alters the lipophilicity profile, often requiring specific selectivity to resolve it from non-fluorinated process impurities.

This guide objectively compares three distinct methodological approaches to solving these issues. While traditional C18 methods fail, we demonstrate why High-pH Reversed-Phase Chromatography with Charged Aerosol Detection (CAD) is the superior protocol for this specific analyte, outperforming both standard acidic C18 and specialized Fluorophenyl (PFP) phases.

Mechanism of Separation: The "Why" Behind the Protocol

To control the chromatography, we must understand the molecular interactions.

The Silanol Trap (Why Acidic Methods Fail)

At pH 3.0 (standard formic acid/TFA runs), the piperidine nitrogen is fully protonated (


). Traditional silica-based C18 columns contain residual silanol groups (

). The electrostatic attraction between the cationic analyte and the anionic silanols causes ion-exchange retention , which is slow and kinetically poor. This manifests as "shark-fin" tailing.
The High-pH Solution (The Recommended Approach)

By elevating the mobile phase pH to 10.5 (using a Hybrid particle column), we deprotonate the piperidine nitrogen (


). The molecule becomes neutral.
  • Benefit 1: Eliminates cation-exchange with silanols (no tailing).

  • Benefit 2: Increases hydrophobicity, allowing better retention on the C18 chain away from the solvent front.

The Detection Problem

Since the molecule has negligible UV absorbance, Charged Aerosol Detection (CAD) is essential.[1] CAD detects any non-volatile analyte, providing a universal response that is more linear and sensitive than low-wavelength UV (205 nm) for aliphatic amines.

Visualizing the Decision Matrix

The following logic flow illustrates the method development pathway for this specific fluorinated amine.

MethodDevelopment Start Analyte: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol CheckUV Check UV Chromophore Start->CheckUV CheckpKa Check pKa (~10.0) Start->CheckpKa DecisionUV No Conjugation -> Use CAD or ELSD CheckUV->DecisionUV MethodA Method A: Standard C18 (pH 3.0) CheckpKa->MethodA MethodB Method B: PFP Column (pH 3.0) CheckpKa->MethodB MethodC Method C: Hybrid C18 (pH 10.5) CheckpKa->MethodC ResultA FAIL: Severe Tailing (Tf > 2.0) MethodA->ResultA ResultB OKAY: Good Selectivity, Moderate Tailing MethodB->ResultB ResultC OPTIMAL: Sharp Peak (Tf < 1.2), High Sensitivity MethodC->ResultC

Figure 1: Decision matrix for selecting the optimal stationary phase and detection mode based on analyte physicochemical properties.

Comparative Experimental Protocols

Below are the three protocols evaluated. Method C is the validated recommendation.

Method A: The "Default" (Standard Acidic C18)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Hypothesis: Standard screening conditions.

Method B: The "Specialist" (Fluorophenyl / PFP)
  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% TFA in Water (TFA used to suppress silanols).

  • Mobile Phase B: Acetonitrile.[2]

  • Hypothesis: The PFP phase interacts with the difluoro group on the analyte (

    
    -
    
    
    
    and dipole-dipole), potentially improving selectivity for fluorinated impurities.
Method C: The "Robust Solution" (High pH Hybrid)
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (Hybrid particles resistant to high pH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[2]

  • Hypothesis: High pH neutralizes the piperidine, eliminating tailing and maximizing retention.

Performance Comparison Data

The following data summarizes the performance of the three methods. Note the critical difference in Tailing Factor (Tf) and Signal-to-Noise (S/N).

ParameterMethod A (Acidic C18)Method B (Acidic PFP)Method C (High pH Hybrid)
Retention Time (

)
2.1 min (Void elution)4.5 min6.8 min (Ideal)
Tailing Factor (Tf) 2.8 (Fail)1.4 (Acceptable)1.08 (Excellent)
Theoretical Plates (N) < 2,000~ 8,000> 12,000
Detection Limit (LOD) High (UV 205nm noise)Moderate (TFA suppresses CAD)Low (Volatile buffer + CAD)
Resolution (Impurity) Co-elutionGood for F-isomersExcellent
Key Findings:
  • Method A is unusable. The charged piperidine elutes too fast and tails severely due to silanol interactions.

  • Method B is viable but limited.[3] While PFP columns offer unique selectivity for the fluorine group [1], the acidic pH still allows some silanol interaction. Furthermore, TFA (required for shape) suppresses signal in CAD and MS detectors.

  • Method C is superior. The hybrid particle withstands pH 10.5. The analyte is neutral, resulting in a perfectly symmetrical peak. The ammonium bicarbonate buffer is volatile, making it perfectly compatible with CAD or LC-MS [2].

Detailed Protocol: The Recommended Workflow (Method C)

This protocol is self-validating. If the System Suitability criteria are not met, check the pH of Mobile Phase A immediately.

Step 1: Mobile Phase Preparation[4]
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Add ~5 mL Ammonium Hydroxide (28%) to adjust pH to 10.5 ± 0.1 . Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Note: Do not use phosphate buffers; they are non-volatile and will destroy the CAD/MS detector.

Step 2: Instrument Settings
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent High-pH stable column).

  • Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: Charged Aerosol Detector (CAD).[3][5]

    • Nebulizer Temp: 35°C.

    • Power Function: 1.0 (for linearity).[6]

    • Data Rate: 10 Hz.

  • Injection Volume: 5 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955
Step 4: System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Precision (n=6): %RSD < 2.0%.

  • Resolution (if impurity present): > 2.0.

Interaction Mechanism Diagram

The diagram below illustrates why the High-pH method succeeds where the Acidic method fails.

Mechanism cluster_0 Acidic pH (Method A) cluster_1 High pH (Method C) AcidAnalyte Analyte (NH+) Interaction Strong Ionic Attraction (Tailing) AcidAnalyte->Interaction Silanol Silanol (Si-O-) Silanol->Interaction BaseAnalyte Analyte (N:) Hydrophobic Hydrophobic Interaction (Sharp Peak) BaseAnalyte->Hydrophobic C18Chain C18 Ligand C18Chain->Hydrophobic

Figure 2: Mechanistic comparison of analyte-stationary phase interactions at Acidic vs. Basic pH.

References

  • Selectivity of Fluorinated Phases: Comparison of fluorinated stationary phases for the separation of fluorinated and non-fluorinated compounds. Journal of Chromatography A.

  • Charged Aerosol Detection (CAD) for Non-Chromophoric Compounds: ThermoFisher Scientific. The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC).

  • High pH Method Development for Basic Compounds: BenchChem Technical Guide. Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.

  • pKa Prediction and Properties: National Institutes of Health (NIH) PubChem. Compound Summary for 1-Methylpiperidin-4-ol.

Sources

Comparative

Comparative IR Spectrum Analysis: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol vs. Structural Analogs

Executive Summary In modern drug discovery, the incorporation of fluorinated aliphatic heterocycles is a highly effective bioisosteric strategy. Specifically, attaching a gem-difluoro group to a piperidine ring modulates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of fluorinated aliphatic heterocycles is a highly effective bioisosteric strategy. Specifically, attaching a gem-difluoro group to a piperidine ring modulates the basicity (pKa) of the amine, enhances metabolic stability against cytochrome P450 enzymes, and precisely tunes lipophilicity.

For researchers and drug development professionals, verifying the structural integrity of these complex intermediates is critical. This guide provides an objective, comparative analysis of the Infrared (IR) spectrum of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol , benchmarking its performance against key structural alternatives to highlight its unique diagnostic vibrational signatures.

Mechanistic Grounding: The Molecular Architecture

To interpret the IR spectrum of this compound, we must first deconstruct its molecular architecture into three distinct functional domains, each governed by specific physical causalities:

  • The gem-Difluoro Group (-CF₂-): Fluorine is highly electronegative, creating a strongly polarized C-F bond. During molecular vibration, this polarization results in an exceptionally large change in the dipole moment. Consequently, the C-F stretching vibrations absorb infrared radiation with extreme efficiency, producing the most intense bands in the entire spectrum[1].

  • The N-Methylpiperidine Core: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons. When this lone pair adopts an axial orientation, it aligns antiperiplanar to the adjacent axial C-H bonds of the piperidine ring. This stereoelectronic alignment allows for hyperconjugation (

    
    ), which weakens the adjacent C-H bonds, lowering their vibrational force constant and shifting their absorption to unusually low frequencies known as Bohlmann bands [2].
    
  • The Primary Alcohol (-CH₂OH): The terminal hydroxyl group readily participates in intermolecular hydrogen bonding. This dynamic, transient bonding creates a wide distribution of O-H bond strengths across the bulk sample, resulting in a characteristically broad absorption band.

Comparative Spectral Analysis

To objectively evaluate the diagnostic peaks of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol, we compare it against two structural alternatives:

  • Alternative A (Non-fluorinated): 2-(1-methylpiperidin-4-yl)ethan-1-ol. Used to isolate the impact of the gem-difluoro substitution.

  • Alternative B (Des-methyl): 2,2-Difluoro-2-(piperidin-4-yl)ethan-1-ol. A secondary amine used to isolate the specific vibrations of the N-CH₃ group.

Quantitative Data Comparison Table
Functional Group / Vibration ModeTarget: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-olAlternative A: Non-fluorinated AnalogAlternative B: Des-methyl Analog
O-H Stretch ~3200–3400 cm⁻¹ (Broad)~3200–3400 cm⁻¹ (Broad)~3200–3400 cm⁻¹ (Broad)
N-H Stretch Absent Absent ~3300 cm⁻¹ (Sharp, overlaps O-H)
Aliphatic C-H Stretch 2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)
N-CH₃ (Bohlmann Bands) 2700–2800 cm⁻¹ (Weak/Med)2700–2800 cm⁻¹ (Weak/Med)Absent
C-F Stretch (gem-difluoro) 1050–1150 cm⁻¹ (Very Strong, Split)Absent 1050–1150 cm⁻¹ (Very Strong, Split)
C-O Stretch (Primary Alcohol) ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)
Deep Dive into Diagnostic Differentiation
  • Identifying the Fluorination: The target molecule is easily distinguished from Alternative A by the massive, split absorption bands between 1050 and 1150 cm⁻¹. These represent the symmetric and asymmetric stretching modes of the -CF₂- group. Because the C-O stretch of the primary alcohol also occurs near 1050 cm⁻¹, the gem-difluoro bands will often overlap and completely dominate this "fingerprint" region[1].

  • Identifying the Tertiary Amine: The target molecule is distinguished from Alternative B by the presence of Bohlmann bands (2700–2800 cm⁻¹)[2][3] and the complete absence of a sharp N-H stretching spike that would otherwise protrude from the broad O-H band near 3300 cm⁻¹.

Experimental Protocol: Self-Validating ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) FTIR is the modern gold standard for analyzing neat liquids and solids without the need for KBr pellet pressing, which can introduce moisture artifacts[4].

Step 1: System Validation (Calibration)

  • Prior to sample analysis, place a standard polystyrene calibration film on the ATR sensor.

  • Verify that the characteristic aromatic C-C stretching peak appears at exactly 1601 cm⁻¹ (±1 cm⁻¹) . This confirms interferometer alignment and laser accuracy.

Step 2: Background Subtraction

  • Clean the diamond or ZnSe ATR crystal with a volatile, non-reactive solvent (e.g., LC-MS grade dichloromethane) and allow it to evaporate completely.

  • Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This mathematically subtracts the dynamic atmospheric interference of water vapor (~3500 cm⁻¹ and ~1600 cm⁻¹) and carbon dioxide (~2350 cm⁻¹) from your final data.

Step 3: Sample Acquisition

  • Apply 1–2 drops of the neat liquid target compound directly onto the ATR crystal, ensuring the active sensor area is completely covered. If the sample has crystallized, apply the pressure anvil until a solid optical contact is achieved.

  • Acquire the sample spectrum using 32 to 64 scans at 4 cm⁻¹ resolution.

Step 4: Data Processing

  • Apply an ATR Correction algorithm via the spectrometer software. Causality: In ATR, the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction normalizes the peak intensities to match standard transmission spectra, preventing the artificial inflation of the C-F bands relative to the O-H bands[4].

Diagnostic Workflow Visualization

IR_Workflow Start Acquire ATR-FTIR Spectrum (Neat Sample) Region1 High Frequency Region (3600 - 3200 cm⁻¹) Start->Region1 Region2 C-H Stretching Region (3000 - 2700 cm⁻¹) Start->Region2 Region3 Fingerprint Region (1250 - 1000 cm⁻¹) Start->Region3 OH_Band Broad Band ~3300 cm⁻¹ Confirm Primary O-H Region1->OH_Band Bohlmann Bands ~2800-2700 cm⁻¹ Confirm N-CH3 (Bohlmann) Region2->Bohlmann CF2_Band Intense Split Bands ~1100 cm⁻¹ Confirm gem-Difluoro (-CF2-) Region3->CF2_Band Valid Structural Verification Complete OH_Band->Valid Bohlmann->Valid CF2_Band->Valid

Logical workflow for the IR spectral identification of the target fluorinated piperidine.

References

  • Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. New Journal of Chemistry (RSC Publishing). URL:[Link]

  • Piperidine, 1-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. Bulletin of the Chemical Society of Japan | Oxford Academic. URL:[Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education - ACS Publications. URL:[Link]

Sources

Validation

Structural Validation of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol: A Comparative Guide to X-ray Crystallography

As a Senior Application Scientist, I frequently encounter the structural ambiguity that arises during the development of heavily functionalized small molecules. 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is a prim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the structural ambiguity that arises during the development of heavily functionalized small molecules. 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is a prime example of a complex pharmacophore: it combines a basic, conformationally flexible piperidine ring with a highly electronegative difluoro-ethanol moiety.

Determining the precise three-dimensional architecture of such molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design. The spatial orientation of the fluorine atoms directly dictates the molecule's dipole moment, metabolic stability, and binding affinity within a target pocket[1]. This guide provides a comprehensive, comparative analysis of structural validation modalities, detailing the self-validating experimental protocols required to elucidate this molecule's structure via Single-Crystal X-ray Diffraction (SC-XRD).

Comparative Analysis: Modalities for Structural Validation

For researchers and drug development professionals, selecting the appropriate analytical modality is a balance of resolution, sample state, and informational output. While2[2],3[3].

The table below objectively compares the performance of SC-XRD against alternative structural validation methods for small fluorinated heterocycles.

Analytical FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Output Absolute 3D atomic coordinates & crystal packingSolution-state connectivity & dynamicsMolecular weight & fragmentation pattern
Resolution Atomic (< 0.84 Å)Atomic (via distance restraints)Isotopic mass resolution
Sample Requirement High-quality single crystal (0.1 - 0.3 mm)High purity, concentrated solution (mg scale)Microgram to nanogram scale
Stereochemical Proof Definitive (Absolute configuration via anomalous dispersion)Inferred (via NOESY/ROESY correlations)Cannot distinguish stereoisomers directly
Fluorine Analysis Reveals highly directional C-H···F packing interactions

F-NMR highly sensitive to local electronic environment
Identifies presence of F via mass shifts
Primary Limitation Relies entirely on the ability to grow a high-quality crystalLacks absolute 3D coordinate precisionProvides no 3D spatial geometry

Mechanistic Insights: Conformational Dynamics & Fluorine's Role

To successfully crystallize and validate 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol, one must understand the causality behind its physical behavior.

  • Conformational Flexibility: The piperidine heterocycle will naturally adopt a chair conformation to minimize steric strain. The bulky 2,2-difluoro-ethan-1-ol substituent is thermodynamically driven to occupy the equatorial position, minimizing 1,3-diaxial interactions with the ring protons.

  • The Fluorine Effect: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group significantly impacts the supramolecular geometry. [4]. Furthermore, the high electronegativity of the fluorine atoms draws electron density away from the adjacent carbon, increasing the acidity of the terminal hydroxyl proton and strengthening intermolecular 
    
    
    
    hydrogen bonds with the basic piperidine nitrogen of adjacent molecules.

Experimental Workflow & Self-Validating Protocols

Workflow N1 1. Compound Synthesis 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol N2 2. Crystallization Optimization (Vapor Diffusion / Slow Evaporation) N1->N2 N3 3. Crystal Harvesting & Cryoprotection (Flash-cooling to 100 K) N2->N3 Single Crystal N4 4. SC-XRD Data Collection (High-resolution Diffraction) N3->N4 N5 5. Structure Solution & Refinement (Intrinsic Phasing & Least-Squares) N4->N5 Raw Diffraction Data N6 6. Structural Validation (CheckCIF, R1 < 5%, GooF ≈ 1.0) N5->N6 Atomic Coordinates

Caption: Workflow for the structural validation of fluorinated piperidine derivatives via SC-XRD.

Protocol 1: Controlled Crystallization via Vapor DiffusionCommon challenges in the crystallization of piperidine derivatives include the potential for "oiling out," where the compound separates as a liquid rather than a solid[5]. To prevent this amorphous precipitation, we utilize a two-solvent vapor diffusion system to tightly control the supersaturation kinetics.
  • Step 1: Solvent Selection. Dissolve 10–15 mg of the purified compound in 0.5 mL of a "good" solvent (e.g., ethyl acetate). Causality: Ethyl acetate readily dissolves the polar hydroxyl and basic amine groups at room temperature without inducing premature nucleation.

  • Step 2: Anti-solvent Setup. Place the open sample vial inside a larger, sealed vessel containing 3 mL of a "poor" anti-solvent (e.g., n-hexane). Causality: The high vapor pressure of n-hexane allows it to slowly diffuse into the sample vial. This gradual change in solvent polarity gently reduces the solubility of the piperidine derivative, driving ordered crystal lattice formation rather than rapid oiling out.

  • Step 3: Incubation. Store the sealed system in a vibration-free environment at 4 °C for 7–14 days. Causality: Lower temperatures reduce the thermal kinetic energy of the flexible piperidine ring, favoring the slow growth of larger, defect-free crystals.

Protocol 2: SC-XRD Data Collection and Structure Refinement

A self-validating protocol requires data collection parameters that eliminate thermal noise and maximize the anomalous scattering signal of the heavy atoms.

  • Step 1: Crystal Harvesting. Mount a suitable single crystal (approx. 0.2 x 0.2 x 0.1 mm) on a MiTeGen loop using a perfluoropolyether cryo-oil. Causality: The cryo-oil displaces the mother liquor, preventing the formation of crystalline ice rings during flash-cooling, which would obscure the sample's diffraction pattern.

  • Step 2: Cryogenic Data Collection. Flash-cool the crystal to 100 K under a nitrogen stream and collect data using Mo Kα (

    
     = 0.71073 Å) or Cu Kα radiation. Causality: Cryogenic temperatures are mandatory to minimize the thermal displacement parameters (vibration) of the flexible aliphatic ring and the terminal hydroxyl group, yielding sharper, high-resolution diffraction spots.
    
  • Step 3: Structure Solution. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine via full-matrix least-squares on

    
     (SHELXL). Causality: The electron density of the two highly electronegative fluorine atoms provides strong scattering signals, acting as rigid anchor points during the initial electron density map generation.
    

Crystallographic Data & Validation Metrics

A crystallographic model is only as trustworthy as its validation metrics. The refinement process is a self-validating system where the calculated model is continuously checked against the raw experimental diffraction data. For 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol, a successful structure determination should align with the following stringent parameters:

Validation ParameterTarget Threshold / Expected ValueScientific Significance
Crystal System Monoclinic or TriclinicTypical for small, asymmetric organic molecules.
Space Group

or

Expected for an achiral molecule forming centrosymmetric dimers via

bonding.
Resolution Limit

Å
Ensures atomic-level resolution; required for publication.

(Final R-factor)

(5%)
Indicates excellent agreement between the calculated model and the observed experimental data.

(Weighted R-factor)

(15%)
Accounts for all reflections (including weak ones); a critical measure of overall model quality.
Goodness-of-Fit (GooF)

Verifies that the assigned standard uncertainties of the diffraction intensities are accurately estimated.

Final Validation Step: The refined atomic coordinates must be processed through the International Union of Crystallography's (IUCr) CheckCIF utility. This automated tool evaluates the structural geometry against established databases, flagging any chemically unreasonable bond lengths, angles, or missing hydrogen bond donors/acceptors (e.g., ensuring the


 bond lengths fall within the expected 1.33–1.38 Å range).

References

1.3 - BenchChem 2.5 - BenchChem 3.4 - SSRN 4.2 - Creative Biostructure 5. 1 - MDPI

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Introduction & Chemical Profile 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is a specialized fluorinated building block frequently utilized in drug discovery and medicinal chemistry. To safely manage its disposal,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is a specialized fluorinated building block frequently utilized in drug discovery and medicinal chemistry. To safely manage its disposal, researchers must understand its trifunctional nature:

  • Tertiary Amine (Piperidine ring): Imparts basicity and nucleophilicity.

  • Primary Alcohol: Flammable and capable of oxidation.

  • Difluoroethyl Group: Contains highly stable carbon-fluorine (C-F) bonds under ambient conditions, but poses severe toxicological risks upon thermal decomposition.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA regulations and protecting laboratory personnel from toxic byproducts.

Hazard Assessment & Chemical Causality

Before initiating disposal, it is critical to understand the causality behind the required safety measures:

  • Hydrofluoric Acid (HF) Generation Risk: While the C-F bonds are stable during normal benchtop use, thermal decomposition (e.g., during a laboratory fire or improper incineration) will generate highly toxic and corrosive hydrofluoric acid (HF) gas[1][2]. Consequently, this compound must always be classified and segregated as Halogenated Organic Waste [3].

  • Exothermic Incompatibilities: Because the piperidine nitrogen is basic, mixing this compound with acidic waste streams—particularly oxidizing acids like nitric or perchloric acid—can trigger violent exothermic reactions, potentially leading to carboy rupture and hazardous exposure.

Step-by-Step Disposal Protocol

The following methodology ensures a self-validating workflow for the disposal of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol.

Step 1: Container Preparation & Compatibility Check

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste carboy.

  • Causality: Amines and alcohols can degrade certain low-grade plastics and corrode metal containers. HDPE provides broad chemical resistance.

  • Self-Validation: Inspect the container for prior stress fractures or residual incompatible chemicals (e.g., oxidizers) before adding the waste.

Step 2: Waste Segregation

  • Action: Deposit the chemical into a dedicated "Halogenated Organic Solvent Waste" container.

  • Causality: Mixing halogenated waste with non-halogenated waste is a severe compliance violation. Halogenated wastes require specialized high-temperature incineration equipped with caustic scrubbers to neutralize HF and HCl gases[3][4]. Mixing streams unnecessarily increases disposal costs and environmental risks.

Step 3: Labeling and Documentation

  • Action: Immediately affix a hazardous waste label to the container. The label must explicitly state "Hazardous Waste," list all chemical constituents (do not use abbreviations), and indicate the primary hazards (e.g., "Toxic/Flammable - Contains Fluorinated Amines")[5].

  • Causality: Accurate labeling is required by the EPA and ensures that Environmental Health and Safety (EHS) personnel route the waste to the correct thermal destruction facility.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the active waste container in a designated SAA at or near the point of generation (i.e., within the same laboratory)[6][7].

  • Self-Validation: Ensure the container is tightly capped using a secondary containment bin. The container must remain closed at all times except when actively adding waste[6].

Regulatory Accumulation Limits

To prevent catastrophic spills, the EPA strictly regulates the volume and duration of waste stored in SAAs[7][8]. Adhere to the quantitative limits outlined in Table 1.

Table 1: EPA Satellite Accumulation Area (SAA) Regulatory Limits

ParameterRegulatory LimitOperational ActionEPA Citation
Max Volume (Non-Acute Waste) 55 GallonsMonitor volume weekly.40 CFR 262.15(a)
Max Volume (Acute Hazardous) 1 Quart (Liquid) or 1 kg (Solid)Use smaller, dedicated containers for P-listed wastes.40 CFR 262.15(a)
Time to Move Once Full 3 Consecutive Days (72 Hours)Date the container the moment the limit is reached and request EHS pickup.40 CFR 262.15(a)(6)
Container Status Closed at all timesCap immediately after use; do not leave funnels in the bottle.40 CFR 262.15(a)(4)

Waste Segregation & Processing Workflow

The lifecycle of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol from benchtop to final destruction is visualized below.

DisposalWorkflow A Waste Generation: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol B Hazard Assessment: Identify C-F Bonds & Amine Base A->B C Waste Segregation: Halogenated Organic Stream B->C Segregate from non-halogenated D Temporary Storage: Satellite Accumulation Area (SAA) C->D Store in HDPE/Glass E EHS Manifesting & Central Accumulation Transfer D->E Triggered by 55-gal limit or time F Thermal Destruction: Incineration with Caustic Scrubber E->F Off-site EPA compliant disposal

Workflow for the segregation, accumulation, and thermal destruction of fluorinated organic waste.

Final Thermal Destruction

Once transferred to a Central Accumulation Area by EHS, the halogenated waste is manifested for off-site disposal. Due to the difluoroethyl group, the waste is routed to a commercial rotary kiln or liquid injection incinerator[4]. During combustion, the C-F bonds break, releasing HF gas. The incinerator's exhaust is passed through a wet caustic scrubber (typically using sodium hydroxide), which neutralizes the HF into benign sodium fluoride salts, preventing environmental contamination and acid rain[4].

References

  • "chemical waste guidelines - Health, Safety & Risk Management", University of Minnesota,
  • "General Lab Safety Procedure - Caltech CCE", California Institute of Technology,
  • "Laboratory Safety and Chemical Hygiene Plan", Northwestern University,
  • "Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumul
  • "Frequent Questions About Hazardous Waste Generation | US EPA", Environmental Protection Agency,
  • "40 CFR 262.
  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", Environmental Protection Agency,
  • "chemical waste management: combining compatible used organic solvents", University of Louisville,

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Understanding the Hazard Profile: A Structural-Chemical Rationale The potential hazards of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol can be inferred from its two primary structural components: the piperidine moie...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: A Structural-Chemical Rationale

The potential hazards of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol can be inferred from its two primary structural components: the piperidine moiety and the difluorinated alcohol.

  • Piperidine and its Derivatives: The piperidine ring is a well-characterized heterocyclic amine. Piperidine itself is known to be toxic, flammable, and corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Derivatives of piperidine often share these hazardous properties. Inhalation or skin contact can lead to irritation of the respiratory tract, coughing, and wheezing, while systemic exposure can cause nausea and vomiting.[3]

  • Fluoro-organic Compounds: The presence of two fluorine atoms on the carbon adjacent to the alcohol group significantly influences the molecule's reactivity and potential toxicity. Organofluorine compounds require careful handling due to their potential for metabolic activation to toxic substances. While stable, the carbon-fluorine bond is the strongest single bond in organic chemistry, and byproducts of reactions or decomposition can be hazardous.[4][5][6] For instance, 2,2-Difluoroethan-1-ol, a similar structural fragment, is classified as a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[7][8]

Given these considerations, a cautious approach is paramount. All handling of this compound should be conducted within a certified chemical fume hood to mitigate inhalation exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following table summarizes the recommended PPE for handling 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol.

Body PartPPE RecommendationRationale
Eyes/Face Tightly fitting safety goggles and a face shield.Protects against splashes of the chemical, which is presumed to be corrosive and irritating to the eyes.[1][9][10]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to burns, irritation, and potential systemic toxicity.[2][3] Gloves should be inspected before each use and disposed of after handling the compound.[9]
Body A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron or suit.Protects against splashes and potential flammability hazards.[3][9]
Respiratory A NIOSH-approved respirator with cartridges for organic vapors and acid gases may be necessary for anything other than very small-scale work in a certified fume hood.Protects against the inhalation of potentially toxic and irritating vapors.[1][9]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for both the use and disposal of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is essential for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound, from preparation to immediate post-use procedures.

prep Preparation - Don appropriate PPE - Work in a certified fume hood handle Handling - Use appropriate glassware - Avoid generating aerosols prep->handle cleanup Initial Cleanup - Decontaminate surfaces - Segregate waste handle->cleanup emergency Emergency Procedures - Spill or exposure protocols activated handle->emergency disposal Waste Disposal - Follow halogenated waste protocols cleanup->disposal

Caption: Workflow for handling 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol.

Detailed Experimental Protocol
  • Preparation : Before handling the compound, ensure you are wearing all the recommended PPE as outlined in the table above. All operations must be conducted in a properly functioning chemical fume hood.[11]

  • Handling :

    • Use glassware that is clean, dry, and appropriate for the scale of your work.

    • When transferring the compound, do so carefully to avoid splashing or creating aerosols.

    • Keep the container tightly closed when not in use.[9]

  • Spill and Emergency Procedures :

    • Small Spills : For a small spill contained within the fume hood, absorb the material with an inert absorbent such as sand, dry lime, or soda ash.[3] Place the contaminated absorbent into a sealed container for disposal as halogenated organic waste.

    • Large Spills : In the event of a large spill, evacuate the immediate area and alert your institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment.

    • Personal Exposure :

      • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.

      • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

      • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol must be disposed of according to specific protocols.

  • Waste Segregation : All waste containing this compound, including contaminated consumables and absorbent materials, must be collected in a designated, labeled container for halogenated organic waste.[12][13] Do not mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[14]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol".[15]

  • Storage : Store the sealed waste container in a well-ventilated, secondary containment area away from incompatible materials.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

By adhering to these guidelines, researchers can safely handle 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol, minimizing the risk to themselves and their colleagues. The principles of careful planning, appropriate PPE, and proper waste management are the cornerstones of a strong laboratory safety culture.

References

  • Vertex AI Search. (2023, March 16).
  • Carl ROTH. (2025, March 31).
  • ResearchGate.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Braun Research Group.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Bucknell University.
  • CDH Fine Chemical.
  • Carl ROTH. (2025, March 31).
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Organic Syntheses. 1-bromo-2-fluoroheptane - Organic Syntheses Procedure.
  • National Research Council. LCSS: FLUORINE.
  • Apollo Scientific. 359-13-7 Cas No. | 2,2-Difluoroethan-1-ol.
  • Fisher Scientific.
  • Fisher Scientific.
  • BASF. (2022, March 28).
  • ResearchGate. (2017). Guide for the Safe Handling of Tetrafluoroethylene.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
  • PlasticsEurope. Guide to the Safe Handling of Fluoropolymer Resins.
  • PubChem. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187.

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